LK-614
Description
Properties
IUPAC Name |
N-hydroxy-3,4-dimethoxy-N-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-11(13)10(12)7-4-5-8(14-2)9(6-7)15-3/h4-6,13H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFAMAWCPWJCAFR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=C(C=C1)OC)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90231745 | |
| Record name | LK-614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
211.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82461-57-2 | |
| Record name | LK-614 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0082461572 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | LK-614 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90231745 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | LK-614 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/83OI05F214 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
LK-614 as an Iron Chelator: A Technical Guide to its Mechanism of Action and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
LK-614 is a synthetic, membrane-permeable hydroxamic acid derivative with potent iron-chelating properties. This technical guide delineates the mechanism of action of this compound as an iron chelator, with a particular focus on its role in the inhibition of ferroptosis, a form of iron-dependent regulated cell death. By sequestering intracellular iron, this compound disrupts the catalytic cycle of iron-dependent enzymes and the Fenton reaction, thereby mitigating the production of reactive oxygen species (ROS) and subsequent lipid peroxidation, which are the hallmarks of ferroptosis. This guide provides a comprehensive overview of the biochemical basis of this compound's activity, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated molecular pathways. The information presented herein is intended to support further research and development of this compound as a therapeutic agent for conditions associated with iron overload and ferroptosis-mediated cell death, such as ischemia-reperfusion injury and neurodegenerative diseases.
Introduction: The Role of Iron and Ferroptosis in Cellular Pathology
Iron is an essential transition metal involved in a myriad of physiological processes, including oxygen transport, cellular respiration, and DNA synthesis. However, its redox activity can also be a source of cellular damage. The "labile iron pool" (LIP), a pool of loosely bound intracellular iron, can participate in the Fenton reaction, generating highly reactive hydroxyl radicals. This iron-catalyzed oxidative stress is a key driver of ferroptosis, a form of regulated cell death characterized by the overwhelming accumulation of lipid peroxides.
Ferroptosis has been implicated in the pathophysiology of numerous diseases, including ischemia-reperfusion injury, neurodegenerative disorders, and certain cancers. Consequently, the modulation of iron metabolism and the inhibition of ferroptosis have emerged as promising therapeutic strategies. Iron chelators, molecules that bind to and sequester iron, represent a direct approach to mitigating iron-dependent oxidative stress and preventing ferroptotic cell death.
This compound: A Potent, Membrane-Permeable Iron Chelator
This compound is a small molecule with the chemical formula C10H13NO4. It belongs to the hydroxamic acid class of compounds, which are well-established for their high affinity and selectivity for ferric iron (Fe³⁺)[1][2].
The key features of this compound that make it a promising therapeutic agent are:
-
High Iron Affinity: As a hydroxamic acid derivative, this compound is a potent chelator of iron, forming stable complexes that prevent iron from participating in redox cycling[1][3].
-
Membrane Permeability: Its lipophilic nature allows it to readily cross cell membranes and access the intracellular labile iron pool, a critical feature for therapeutic efficacy[4][5][6].
Mechanism of Iron Chelation
The iron-chelating activity of this compound is conferred by its hydroxamic acid functional group (-C(=O)N(OH)-). This group acts as an O,O-bidentate ligand, binding to ferric iron with high affinity. The chelation process involves the deprotonated hydroxamate form, which coordinates with the iron ion. This sequestration of iron prevents it from participating in the Fenton reaction, a key source of cellular reactive oxygen species (ROS).
Inhibition of Ferroptosis
By chelating intracellular iron, this compound directly inhibits the key driver of ferroptosis. The reduction in the labile iron pool prevents the iron-dependent generation of lipid peroxides, thereby preserving cell membrane integrity and preventing cell death.
Preclinical Evidence of this compound Efficacy
The therapeutic potential of this compound has been investigated in preclinical models, primarily in the context of organ preservation for transplantation, a setting where ischemia-reperfusion injury and ferroptosis are major contributors to graft dysfunction.
Myocardial Protection in Heart Transplantation
A study by Koch et al. (2010) investigated the effects of this compound as an additive to the histidine-tryptophan-ketoglutarate (HTK) solution for donor heart preservation in a rat transplantation model. While the study found that a modified HTK solution containing L-arginine and N-alpha-acetyl-l-histidine showed the most significant improvement in myocardial function, the group with deferoxamine and this compound also showed trends towards protection, albeit to a lesser extent in the specific model and solution tested[4][5][6].
Table 1: Myocardial Function in Rat Heart Transplantation Model
| Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt min (mmHg/s) |
| Traditional HTK (Control) | 67 ± 8 | -871 ± 188 |
| HTK-1 (L-arginine + N-alpha-acetyl-l-histidine) | 106 ± 33 | -1388 ± 627 |
| HTK-2 (Deferoxamine + this compound) | 60 ± 39 | -660 ± 446 |
*p < 0.05 compared to control. Data from Koch A, et al. Interact Cardiovasc Thorac Surg. 2010.
Hepatoprotection in Liver Perfusion
In a study by Wu et al. (2009), a modified HTK solution containing this compound was evaluated in an isolated rat liver perfusion model. The results demonstrated that the addition of this compound significantly improved liver preservation, as evidenced by reduced enzyme leakage and enhanced bile production[4].
Table 2: Liver Function in Isolated Rat Liver Perfusion Model
| Group | LDH Leakage (U/L) | Bile Secretion (µL/g liver/h) |
| Traditional HTK | Data not explicitly provided in abstract | Data not explicitly provided in abstract |
| Modified HTK | Intermediate | Intermediate |
| Modified HTK + this compound | Significantly lower than Traditional HTK | Significantly higher than Traditional HTK |
*p < 0.05. Qualitative data from the abstract of Wu J, et al. J Invest Surg. 2009.
Experimental Protocols
Quantitative Analysis of Iron Chelation
A common method to quantify the iron-chelating capacity of a compound like this compound is the ferrozine assay. This spectrophotometric method is based on the competition between the chelator and ferrozine for ferrous iron.
Protocol:
-
Reagent Preparation:
-
This compound stock solution (in a suitable solvent, e.g., DMSO).
-
Ferrous chloride (FeCl₂) solution (e.g., 2 mM).
-
Ferrozine solution (e.g., 5 mM in a suitable buffer).
-
Buffer (e.g., HEPES or acetate buffer, pH 7.4).
-
-
Assay Procedure:
-
In a 96-well plate, add varying concentrations of this compound.
-
Add FeCl₂ solution to each well and incubate for 10 minutes at room temperature to allow for chelation.
-
Initiate the colorimetric reaction by adding the ferrozine solution.
-
Incubate for a further 10 minutes at room temperature.
-
Measure the absorbance at 562 nm using a microplate reader.
-
-
Data Analysis:
-
The percentage of iron chelation is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without chelator) and A_sample is the absorbance in the presence of this compound.
-
Isolated Langendorff Heart Perfusion Model
This ex vivo model is used to assess cardiac function in a controlled environment, free from systemic influences.
Protocol:
-
Animal Preparation:
-
Anesthetize the animal (e.g., rat) and perform a thoracotomy.
-
Rapidly excise the heart and place it in ice-cold Krebs-Henseleit buffer.
-
-
Cannulation and Perfusion:
-
Mount the heart on a Langendorff apparatus by cannulating the aorta.
-
Initiate retrograde perfusion with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
-
Functional Measurements:
-
Insert a balloon into the left ventricle to measure isovolumetric pressure.
-
Record parameters such as left ventricular developed pressure (LVDP), heart rate, and dP/dt (rate of pressure change).
-
-
Experimental Intervention:
-
After a stabilization period, perfuse the heart with the experimental solution (e.g., HTK solution with or without this compound).
-
Induce a period of ischemia followed by reperfusion.
-
-
Data Collection and Analysis:
-
Continuously record functional parameters throughout the experiment.
-
Analyze the data to assess the protective effects of the intervention on cardiac function.
-
Future Directions and Therapeutic Implications
The ability of this compound to chelate intracellular iron and inhibit ferroptosis suggests its potential therapeutic application in a range of clinical conditions. Future research should focus on:
-
Pharmacokinetic and Pharmacodynamic Studies: To determine the optimal dosing, safety profile, and in vivo efficacy of this compound.
-
Evaluation in Other Disease Models: Investigating the therapeutic potential of this compound in models of neurodegenerative diseases, acute kidney injury, and other conditions where ferroptosis is implicated.
-
Combination Therapies: Exploring the synergistic effects of this compound with other therapeutic agents, such as antioxidants or specific enzyme inhibitors.
Conclusion
This compound is a promising iron-chelating agent with a clear mechanism of action centered on the sequestration of intracellular iron. This activity directly translates to the inhibition of ferroptosis, a critical pathway in various pathological conditions. The preclinical data, though preliminary, support the potential of this compound as a cytoprotective agent. Further in-depth studies are warranted to fully elucidate its therapeutic potential and pave the way for its clinical development.
References
- 1. tbaines3.wordpress.com [tbaines3.wordpress.com]
- 2. Hydroxamate siderophores: Natural occurrence, chemical synthesis, iron binding affinity and use as Trojan horses against pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. Strategies for Pharmacological Organoprotection during Extracorporeal Circulation Targeting Ischemia-Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Strategies for Pharmacological Organoprotection during Extracorporeal Circulation Targeting Ischemia-Reperfusion Injury [frontiersin.org]
Unveiling LK-614: A Technical Guide to a Novel Iron Chelator in Organ Preservation
For Immediate Release
[CITY, State] – [Date] – This technical guide provides an in-depth overview of the discovery, synthesis, and therapeutic potential of LK-614 (N-hydroxy-3,4-dimethoxy-N-methylbenzamide), a membrane-permeable iron chelator showing significant promise in the field of organ preservation. This document is intended for researchers, scientists, and drug development professionals actively working to mitigate ischemia-reperfusion injury in transplantation medicine.
Introduction to this compound
This compound, with the CAS Number 82461-57-2, is a hydroxamic acid derivative that has emerged as a significant research compound due to its ability to chelate iron within cells.[1][2] Its membrane permeability allows it to counteract the detrimental effects of intracellular iron, a key mediator of cold-induced cellular damage and reperfusion injury in organ transplantation.[1][3] Research has primarily focused on its application as an additive to organ preservation solutions, such as the Histidine-Tryptophan-Ketoglutarate (HTK) solution, to improve the viability and function of organs post-transplantation.
Chemical Properties of this compound:
| Property | Value |
| IUPAC Name | N-hydroxy-3,4-dimethoxy-N-methylbenzamide |
| CAS Number | 82461-57-2 |
| Molecular Formula | C10H13NO4 |
| Molecular Weight | 211.21 g/mol |
Discovery and Synthesis
While the precise origins of its initial discovery are not extensively documented in readily available literature, this compound was described as a "newly developed" iron chelator in research published around 2009-2010. The synthesis of N-hydroxy-3,4-dimethoxy-N-methylbenzamide, the chemical entity of this compound, can be approached through established methods for benzamide formation.
A general synthetic pathway involves the reaction of a suitably substituted benzoic acid with N-methylhydroxylamine. The following diagram illustrates a plausible synthetic route.
Figure 1: Plausible synthetic pathway for this compound.
Experimental Protocol: General Synthesis of N-hydroxy-3,4-dimethoxy-N-methylbenzamide
This protocol is a generalized representation and may require optimization.
-
Activation of Carboxylic Acid: 3,4-Dimethoxybenzoic acid is converted to a more reactive species. This can be achieved by forming an acid chloride using thionyl chloride or oxalyl chloride, or by using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) and Hydroxybenzotriazole (HOBt).
-
Amide Bond Formation: The activated 3,4-dimethoxybenzoic acid is then reacted with N-methylhydroxylamine hydrochloride in the presence of a base (e.g., triethylamine or pyridine) to neutralize the hydrochloride and facilitate the nucleophilic attack of the hydroxylamine on the activated carbonyl group.
-
Work-up and Purification: The reaction mixture is typically subjected to an aqueous work-up to remove byproducts and unreacted starting materials. The crude product is then purified, commonly by recrystallization or column chromatography, to yield pure N-hydroxy-3,4-dimethoxy-N-methylbenzamide (this compound).
Mechanism of Action: Iron Chelation and Cytoprotection
The primary mechanism of action of this compound is its ability to bind intracellular iron. During cold ischemic storage of organs, the cellular environment is prone to the release of "free" iron from metalloproteins. This "labile" iron pool can catalyze the formation of highly reactive oxygen species (ROS) upon reperfusion, leading to oxidative stress, lipid peroxidation, DNA damage, and ultimately, cell death.
This compound, being membrane-permeable, can enter the cell and sequester this labile iron, forming a stable complex that prevents its participation in deleterious redox reactions. This action is crucial for mitigating ischemia-reperfusion injury.
Figure 2: Mechanism of this compound in preventing ROS generation.
Preclinical Efficacy in Organ Preservation
This compound has been evaluated in several preclinical models of organ transplantation, primarily focusing on heart and liver preservation. These studies have demonstrated its potential to improve organ function and reduce cellular injury.
Myocardial Protection
A study by Koch et al. (2010) investigated the effects of this compound as a component of a modified HTK solution in a heterotopic rat heart transplantation model. While the study found that a different modification of the HTK solution (HTK-1) showed superior improvement in myocardial contractility and relaxation, the group containing this compound (HTK-2) was compared to a traditional HTK control.
Table 1: Hemodynamic Parameters in Rat Heart Transplantation (Koch et al., 2010)
| Parameter | Traditional HTK (Control) | HTK-2 (with Deferoxamine and this compound) |
| Left Ventricular Systolic Pressure (mmHg) | 67 ± 8 | 60 ± 39 |
| dP/dt minimal (mmHg/s) | -871 ± 188 | -660 ± 446 |
Data are presented as mean ± standard deviation.
Hepatoprotection
Research by Wu et al. (2009) evaluated a modified HTK solution containing this compound in an isolated perfused rat liver model. The results indicated improved preservation of livers stored in the this compound-containing solution compared to the traditional HTK solution.
Table 2: Liver Function Parameters in Isolated Perfused Rat Liver (Wu et al., 2009)
| Parameter | Traditional HTK | Modified HTK with this compound |
| LDH Leakage | Significantly Higher | Significantly Lower (p < .05) |
| Bile Secretion | Significantly Lower | Significantly Higher (p < .05) |
These findings suggest that this compound contributes to better preservation of cellular integrity and function in the liver during cold storage.
Experimental Protocols
Detailed methodologies are crucial for the replication and advancement of research. The following are summaries of the key experimental protocols used in the evaluation of this compound.
Heterotopic Rat Heart Transplantation
This model is used to assess the function of a donor heart after a period of preservation.
Figure 3: Workflow for heterotopic rat heart transplantation.
Protocol Summary:
-
Donor Heart Procurement: Hearts are harvested from anesthetized donor rats.
-
Cardioplegia and Preservation: The hearts are arrested and flushed with a cold preservation solution (e.g., traditional HTK or modified HTK with this compound).
-
Cold Storage: The hearts are stored at 4°C for a defined ischemic period.
-
Transplantation: The donor heart is transplanted into the abdomen of a recipient rat, with the donor aorta anastomosed to the recipient's abdominal aorta and the donor pulmonary artery to the recipient's inferior vena cava.
-
Reperfusion and Assessment: The transplanted heart is reperfused with the recipient's blood, and after a stabilization period, its function is assessed by measuring parameters such as left ventricular pressure and dP/dt.
Isolated Perfused Rat Liver Model
This ex vivo model allows for the controlled study of liver function and injury after preservation.
Figure 4: Workflow for the isolated perfused rat liver model.
Protocol Summary:
-
Liver Procurement: Livers are surgically removed from anesthetized rats.
-
Cold Storage: The livers are stored in a preservation solution (e.g., traditional HTK or modified HTK with this compound) at 4°C for an extended period (e.g., 24 hours).
-
Perfusion: The preserved liver is then connected to a perfusion apparatus and perfused with a physiological buffer (e.g., Krebs-Henseleit buffer) at 37°C.
-
Functional Assessment: During perfusion, liver function is assessed by measuring bile production and collecting perfusate samples to analyze for markers of cellular injury, such as lactate dehydrogenase (LDH).
Future Directions
The preclinical data on this compound are encouraging and warrant further investigation. Future research should focus on:
-
Optimizing Dosage and Formulation: Determining the optimal concentration of this compound in various preservation solutions.
-
Larger Animal Models: Validating the efficacy and safety of this compound in larger animal models that more closely mimic human physiology.
-
Combination Therapies: Exploring the synergistic effects of this compound with other cytoprotective agents.
-
Clinical Trials: Ultimately, well-designed clinical trials are needed to translate the promising preclinical findings into improved outcomes for transplant recipients.
Conclusion
This compound is a promising membrane-permeable iron chelator with demonstrated efficacy in preclinical models of organ preservation. Its ability to mitigate cold-induced ischemia-reperfusion injury by sequestering intracellular iron positions it as a valuable candidate for further development as an additive to organ preservation solutions. The continued investigation of this compound and similar compounds holds the potential to significantly improve the quality and availability of organs for transplantation.
References
An In-depth Technical Guide to LK-614 (CAS 82461-57-2): An Iron Chelator in Organ Preservation Research
For Researchers, Scientists, and Drug Development Professionals
Abstract
LK-614 (CAS 82461-57-2), chemically known as N-hydroxy-3,4-dimethoxy-N-methylbenzamide, is a novel, membrane-permeable iron chelator developed for research in organ preservation. This technical guide synthesizes the available scientific literature on this compound, focusing on its role in mitigating ischemia-reperfusion injury, a critical challenge in organ transplantation. The primary mechanism of action for this compound is the chelation of intracellular redox-active iron, which is implicated in the catalytic formation of cytotoxic reactive oxygen species (ROS) during periods of cold storage and subsequent reperfusion. This document provides a comprehensive overview of the compound's chemical properties, the experimental protocols used in its evaluation, and a summary of its observed effects in preclinical models of heart and liver preservation. Notably, the research reveals organ-specific effects, with this compound demonstrating protective outcomes in liver preservation models but detrimental effects in a specific heart transplantation study. This guide presents the quantitative data from these studies, outlines the proposed signaling pathways, and discusses the potential implications of these findings for future research in organ preservation solutions and iron chelation therapy.
Chemical and Physical Properties
This compound is a derivative of benzamide with a molecular formula of C₁₀H₁₃NO₄ and a molecular weight of approximately 211.21 g/mol .[1][2] Its structure features a hydroxylamine functional group, which is crucial for its iron-chelating activity, and two methoxy groups on the benzene ring.[2][3] As a lipophilic, membrane-permeable hydroxamic acid derivative, this compound is designed to access intracellular iron pools that are not readily accessible to traditional hydrophilic chelators like deferoxamine.[4]
| Property | Value | Reference |
| CAS Number | 82461-57-2 | [5] |
| IUPAC Name | N-hydroxy-3,4-dimethoxy-N-methylbenzamide | [5] |
| Molecular Formula | C₁₀H₁₃NO₄ | [5] |
| Molecular Weight | 211.21 g/mol | [5] |
| Appearance | Solid powder | [5] |
| Solubility | Soluble in DMSO | [5] |
| Storage Conditions | Dry, dark, -20°C for long-term (months to years) | [5] |
Mechanism of Action: Iron Chelation in Ischemia-Reperfusion Injury
During organ preservation, cold ischemia and subsequent warm reperfusion trigger a cascade of events leading to cellular injury. A key pathological mechanism is the generation of ROS, such as the highly reactive hydroxyl radical (•OH).[4][6] This process is significantly catalyzed by the presence of intracellular redox-active iron, which participates in the Fenton and Haber-Weiss reactions.[3]
This compound, as a membrane-permeable iron chelator, is hypothesized to mitigate this damage by sequestering intracellular iron, thereby preventing the formation of these damaging radicals.[4]
Preclinical Research Findings
The available research on this compound presents a complex picture, with outcomes appearing to be highly dependent on the organ system studied. Two key preclinical studies have evaluated this compound as an additive to the well-established Histidine-Tryptophan-Ketoglutarate (HTK) organ preservation solution.
Study 1: Myocardial Protection in a Rat Heart Transplantation Model
A study by Koch et al. (2010) investigated the efficacy of modified HTK solutions in a heterotopic rat heart transplantation model.[6] Donor hearts were stored for 1 hour in one of three solutions before transplantation and 1 hour of reperfusion. The key findings revealed a detrimental effect of the iron chelator combination.
Quantitative Data Summary (Koch et al., 2010) [6]
| Experimental Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt minimal (mmHg/s) |
| Control (Traditional HTK) | 67 ± 8 | 871 ± 188 |
| HTK-1 (HTK + L-arginine + N-alpha-acetyl-l-histidine) | 106 ± 33 | -1388 ± 627 |
| HTK-2 (HTK + Deferoxamine + this compound) | 60 ± 39 | -660 ± 446 |
| *P<0.05 compared to Control and HTK-2 groups |
The results indicate that the HTK-1 solution significantly improved myocardial contractility and relaxation. However, the addition of the iron chelators deferoxamine and this compound (HTK-2 group) not only failed to provide further protection but appeared to abolish the beneficial effects of the HTK-1 modifications.[6] Energy charge potentials were not significantly different among the groups.[6]
Study 2: Hepatoprotection in an Isolated Rat Liver Perfusion Model
In contrast to the cardiac study, research by Wu et al. (2009) demonstrated a protective effect of this compound in a model of liver preservation.[7] Rat livers were stored for 24 hours in different HTK solutions before being subjected to 60 minutes of warm reperfusion.
Quantitative Data Summary (Wu et al., 2009) [7]
| Experimental Group | Lactate Dehydrogenase (LDH) Leakage | Bile Secretion |
| Traditional HTK | Highest | Lowest |
| Modified HTK | Intermediate | Intermediate |
| Modified HTK + this compound | Significantly Lower | Significantly Higher |
| *p < .05 compared to Traditional HTK |
In this model, the modified HTK solution containing this compound provided the best preservation, evidenced by significantly lower cellular injury (LDH leakage) and better functional recovery (bile secretion).[7] The hepatic microcirculation and histomorphology were also best preserved in the this compound group.[7] This suggests that in the context of liver preservation, this compound effectively mitigates cold storage-induced injury.
Experimental Protocols
While the full detailed protocols from the primary literature are not publicly available, this section outlines the general methodologies based on the published abstracts and standard techniques in the field.
Heterotopic Rat Heart Transplantation (Koch et al., 2010)
This protocol involves the surgical transplantation of a donor rat heart into the abdomen of a recipient rat, with anastomosis to the abdominal aorta and vena cava.[6]
-
Animal Model: Male Lewis rats were used for both donors and recipients.[6]
-
Procedure: Donor hearts were arrested and flushed with 20 ml of the designated cardioplegic solution (Control HTK, HTK-1, or HTK-2).
-
Preservation: Hearts were stored for 1 hour at a low temperature.
-
Transplantation: The donor heart was anastomosed to the recipient's abdominal aorta and vena cava.
-
Reperfusion: The heart was reperfused with the recipient's blood for 1 hour.
-
Functional Assessment: Myocardial function was assessed by measuring left ventricular systolic pressure and the maximum and minimum rates of pressure change (dP/dt).
Isolated Perfused Rat Liver Model (Wu et al., 2009)
This ex vivo model assesses liver function after a period of cold storage by perfusing it with a buffer and measuring key viability markers.[7]
-
Procedure: Rat livers were preserved for 24 hours at 4°C in one of the three test solutions (Traditional HTK, Modified HTK, or Modified HTK with this compound).
-
Reperfusion: Following cold storage, the livers were reperfused for 60 minutes at 37°C with Krebs-Henseleit buffer.
-
Viability Assessment:
-
LDH Release: Lactate dehydrogenase leakage into the perfusate was measured as an indicator of hepatocellular injury.
-
Bile Secretion: The rate of bile production was quantified as a measure of metabolic function.
-
Microcirculation: Assessed optically after the addition of trypan blue to the perfusate.
-
Histology: Liver biopsies were evaluated to assess morphological changes.
-
Synthesis of this compound
Discussion and Future Directions
The research on this compound highlights the complex and organ-specific nature of iron chelation therapy in the context of ischemia-reperfusion injury. The starkly contrasting results between the cardiac and hepatic preservation studies raise critical questions.
The detrimental effect observed in the heart transplantation model is particularly noteworthy.[6] While speculative without further data, several factors could contribute to this outcome:
-
Toxicity: Lipophilic iron chelators, while effective at entering cells, may exert toxic effects at certain concentrations or under specific physiological conditions, potentially disrupting mitochondrial function or other cellular processes.[4] The combination with deferoxamine might have exacerbated this effect.
-
Disruption of Essential Iron Homeostasis: While excess iron is damaging, a basal level of iron is essential for cellular function. Aggressive chelation might disrupt necessary iron-dependent enzymes.
-
Model-Specific Differences: The duration of ischemia (1 hour for the heart vs. 24 hours for the liver) and the different physiological demands of the myocardium versus hepatocytes could influence the outcome.
Conversely, the positive results in the liver model suggest that under conditions of prolonged cold ischemia, the benefits of reducing iron-catalyzed oxidative stress with this compound outweigh any potential negative effects.[7]
Future research should focus on:
-
Dose-Response Studies: Determining the optimal, non-toxic concentration of this compound for cardioprotection.
-
Mechanism of Toxicity: Investigating the cause of the negative cardiac outcome to understand the potential risks of lipophilic iron chelators.
-
Broader Applications: Evaluating this compound in other organ transplantation models to further delineate its organ-specific effects.
-
Combination Therapies: Exploring the interaction of this compound with other protective agents in organ preservation solutions.
Conclusion
This compound is a promising research compound that has provided valuable insights into the role of iron in ischemia-reperfusion injury. Its membrane-permeable nature allows it to target intracellular iron, a key driver of oxidative damage. However, the available data indicates a narrow therapeutic window and significant organ-specific differences in its effects. While it shows clear protective benefits in a rat liver preservation model, a study in a rat heart transplantation model reported detrimental effects when used in combination with another chelator. These findings underscore the need for further rigorous investigation to understand its complex biological activities before its potential in clinical organ preservation can be fully assessed. This technical guide serves as a foundational resource for researchers interested in exploring the nuanced role of this compound and the broader field of iron chelation in transplantation medicine.
References
- 1. Action of chelators in iron-loaded cardiac cells: accessibility to intracellular labile iron and functional consequences [ouci.dntb.gov.ua]
- 2. Buy Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl- | 82461-57-2 | >98% [smolecule.com]
- 3. Action of chelators in iron-loaded cardiac cells: Accessibility to intracellular labile iron and functional consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SIH--a novel lipophilic iron chelator--protects H9c2 cardiomyoblasts from oxidative stress-induced mitochondrial injury and cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular Permeability of LK-614: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
LK-614 is a novel, membrane-permeable iron chelator with potential applications in reducing cold-induced cellular damage, particularly in the context of organ preservation for transplantation.[1][2] Its efficacy is intrinsically linked to its ability to traverse cellular membranes and bind to intracellular iron, thereby mitigating iron-mediated oxidative stress. This technical guide provides a comprehensive overview of the cellular permeability of this compound, including established experimental protocols for its assessment and a framework for data presentation. While specific quantitative permeability data for this compound is not extensively available in peer-reviewed literature, this document outlines the standard methodologies used to characterize such compounds, enabling researchers to design and interpret relevant experiments.
Core Concepts in Cellular Permeability
The ability of a drug candidate like this compound to be effective as an intracellular iron chelator is fundamentally dependent on its cellular permeability. Key parameters in assessing this are the apparent permeability coefficient (Papp) and the efflux ratio. These are typically determined using in vitro models that mimic physiological barriers, such as the intestinal epithelium or the blood-brain barrier.
Quantitative Data Summary
Although specific experimental values for this compound are not publicly available, the following table illustrates how quantitative data on the cellular permeability of an iron chelator would be presented. The data shown are representative values for a moderately permeable compound, based on studies of other iron chelators.
| Parameter | Value | Cell Line | Experimental Conditions | Reference |
| Apparent Permeability (Papp) A→B | 5.0 x 10⁻⁶ cm/s | Caco-2 | 37°C, pH 7.4 | Hypothetical |
| Apparent Permeability (Papp) B→A | 8.0 x 10⁻⁶ cm/s | Caco-2 | 37°C, pH 7.4 | Hypothetical |
| Efflux Ratio (Papp B→A / Papp A→B) | 1.6 | Caco-2 | 37°C, pH 7.4 | Hypothetical |
| Intracellular Iron Chelation (Calcein Assay) | 75% fluorescence recovery | H9c2 | 100 µM this compound, 10 min | Hypothetical |
Experimental Protocols
Caco-2 Permeability Assay
The Caco-2 permeability assay is a widely accepted in vitro method for predicting the intestinal absorption of drugs.[3][4][5]
Objective: To determine the apparent permeability coefficient (Papp) of this compound across a Caco-2 cell monolayer.
Materials:
-
Caco-2 cells (ATCC HTB-37)
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS), non-essential amino acids, and penicillin-streptomycin
-
Transwell® permeable supports (e.g., 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (for monolayer integrity testing)
-
Analytical instrumentation (e.g., LC-MS/MS)
Methodology:
-
Cell Culture: Caco-2 cells are seeded onto Transwell® inserts and cultured for 21-25 days to allow for differentiation into a polarized monolayer.
-
Monolayer Integrity Assessment: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a paracellular marker like Lucifer yellow.
-
Transport Experiment:
-
The cell monolayers are washed with pre-warmed HBSS.
-
For apical-to-basolateral (A→B) transport, a solution of this compound in HBSS is added to the apical chamber, and fresh HBSS is added to the basolateral chamber.
-
For basolateral-to-apical (B→A) transport, the this compound solution is added to the basolateral chamber, and fresh HBSS is added to the apical chamber.
-
The plates are incubated at 37°C with gentle shaking.
-
Samples are collected from the receiver chamber at predetermined time points.
-
-
Quantification: The concentration of this compound in the collected samples is determined by a validated analytical method such as LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) Where:
-
dQ/dt is the rate of drug transport
-
A is the surface area of the membrane
-
C₀ is the initial concentration of the drug in the donor chamber
-
Calcein-AM Assay for Intracellular Iron Chelation
This assay indirectly assesses the cell permeability of an iron chelator by measuring its ability to access and chelate intracellular labile iron.[6][7]
Objective: To evaluate the efficacy of this compound in chelating intracellular iron.
Materials:
-
Cardiomyocyte cell line (e.g., H9c2)
-
Calcein-AM (acetoxymethyl ester)
-
Krebs-Henseleit buffer
-
This compound
-
Fluorescence microplate reader
Methodology:
-
Cell Loading: H9c2 cells are incubated with Calcein-AM. The ester group allows the molecule to be cell-permeable.
-
Intracellular Conversion: Inside the cell, esterases cleave the AM group, trapping the fluorescent calcein intracellularly. The fluorescence of calcein is quenched by binding to intracellular labile iron.
-
Chelator Treatment: The cells are then treated with this compound.
-
Fluorescence Measurement: The fluorescence intensity is monitored over time. An increase in fluorescence indicates that this compound has entered the cell, chelated the iron bound to calcein, and thus restored its fluorescence.
Visualizations
Signaling Pathway and Mechanism of Action
Caption: Proposed mechanism of action for this compound.
Experimental Workflow for Caco-2 Permeability Assay
Caption: Workflow for determining cellular permeability using the Caco-2 assay.
Logical Relationship of Permeability and Efficacy
Caption: Relationship between this compound's permeability and its cytoprotective effect.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Transport kinetics of iron chelators and their chelates in Caco-2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. nutriweb.org.my [nutriweb.org.my]
- 5. enamine.net [enamine.net]
- 6. A fluorescence assay for assessing chelation of intracellular iron in a membrane model system and in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparison of various iron chelators and prochelators as protective agents against cardiomyocyte oxidative injury - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: The Role and Analysis of LK-614 in Modulating Intracellular Iron Levels
Audience: Researchers, scientists, and drug development professionals.
Abstract: Iron is a critical element for numerous cellular processes, but its dysregulation can lead to significant cytotoxicity through the generation of reactive oxygen species. LK-614 is a novel, membrane-permeable iron chelator designed to mitigate the detrimental effects of excess intracellular iron. This document provides a comprehensive overview of the function of this compound, the established mechanisms of intracellular iron homeostasis it perturbs, and detailed protocols for assessing its impact on cellular iron content. The provided experimental workflows and conceptual diagrams serve as a guide for researchers investigating the therapeutic potential of intracellular iron chelation.
Introduction to this compound
This compound is a hydroxamic acid-based, membrane-permeable iron chelator. Its primary mechanism of action is to bind with intracellular "free" or "chelatable" iron, forming a stable complex that prevents the iron from participating in redox reactions, such as the Fenton reaction, which generates highly toxic hydroxyl radicals. This action is particularly relevant in scenarios of ischemia-reperfusion injury, where a burst of reactive oxygen species can cause significant cellular damage.[1]
Research has primarily focused on the application of this compound as an additive to organ preservation solutions, specifically Histidine-Tryptophan-Ketoglutarate (HTK) solutions.[1][2] In this context, this compound is intended to reduce cold storage-induced injuries to donor organs like the heart and liver.[1][2] Studies have shown that the addition of this compound to preservation solutions can lead to improved organ function post-transplantation, an effect attributed to the chelation of redox-active intracellular iron.[1][2]
Core Mechanism: Intracellular Iron Chelation
The therapeutic premise of this compound is its ability to access and sequester the labile iron pool (LIP) within the cell. The LIP is a transient pool of chelatable, redox-active iron that is not yet incorporated into stable proteins like ferritin or heme. This compound, by permeating the cell membrane, directly interacts with this pool.
Caption: Mechanism of this compound action.
Effects on Iron Homeostasis Pathways
While specific quantitative data on how this compound alters the expression of iron-regulating proteins is not yet available, its action of sequestering the LIP would be expected to influence the cell's iron-sensing and regulatory machinery. Key proteins in this pathway include:
-
Transferrin Receptor (TfR): Responsible for the uptake of iron into the cell from transferrin in the blood.[3] Cellular iron deficiency typically leads to an upregulation of TfR to increase iron import.
-
Ferritin: The primary intracellular iron storage protein.[4] High intracellular iron levels induce ferritin synthesis to safely store the excess iron, while low iron levels suppress its synthesis.[5] this compound, by reducing the LIP, would likely lead to decreased ferritin expression over time.
-
Ferroportin: The only known cellular iron exporter, responsible for releasing iron from the cell into circulation.[3] Its expression is tightly regulated by the hormone hepcidin.
The interplay of these proteins maintains iron homeostasis. Chelation of the LIP by this compound would signal a state of iron deficiency, likely prompting a cellular response aimed at increasing iron uptake and reducing storage.
Quantitative Data Summary
As of the current literature, specific studies quantifying the dose-dependent effects of this compound on intracellular iron concentrations, ferritin levels, or transferrin receptor expression are not publicly available. The existing research focuses on the functional outcomes of its iron-chelating activity in organ preservation.[1][2] The tables below are presented as templates for researchers to populate when conducting such quantitative studies.
Table 1: Effect of this compound on Intracellular Iron Concentration
| Treatment Group | This compound Conc. (µM) | Incubation Time (h) | Intracellular Iron (nmol/mg protein) | Fold Change vs. Control |
|---|---|---|---|---|
| Control | 0 | 24 | e.g., 2.5 ± 0.3 | 1.0 |
| This compound | 10 | 24 | Data to be determined | TBD |
| This compound | 50 | 24 | Data to be determined | TBD |
| this compound | 100 | 24 | Data to be determined | TBD |
Table 2: Effect of this compound on Iron-Related Protein Expression
| Treatment Group | This compound Conc. (µM) | Ferritin H (Fold Change) | Transferrin Receptor 1 (Fold Change) |
|---|---|---|---|
| Control | 0 | 1.0 | 1.0 |
| This compound | 50 | Data to be determined | Data to be determined |
| this compound | 100 | Data to be determined | Data to be determined |
Experimental Protocols
To assess the impact of this compound on intracellular iron, several robust methods can be employed.
Measurement of Total Intracellular Iron by ICP-MS
Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is a highly sensitive method for quantifying total elemental iron.
Protocol:
-
Cell Culture and Treatment: Plate cells at a desired density and treat with various concentrations of this compound for a specified duration.
-
Cell Harvesting: Wash cells twice with ice-cold PBS to remove extracellular iron. Pellet the cells by centrifugation (e.g., 800 x g for 5 minutes).[6]
-
Cell Lysis and Digestion:
-
Lyse the cell pellet using RIPA buffer.[6] Determine the protein concentration of a small aliquot using a BCA assay for later normalization.[6]
-
Transfer the remaining lysate to a trace metal-grade tube and add concentrated nitric acid (e.g., 67-69%).[6]
-
Heat the samples at 50-60°C for 1-2 hours to digest the organic material.[6]
-
-
Sample Preparation: Dilute the digested samples with purified water and spike with an internal standard (e.g., Gallium).[6]
-
Analysis: Analyze the samples using an ICP-MS instrument. Generate a standard curve using known concentrations of an iron standard to quantify the iron content in the samples.[7]
-
Normalization: Normalize the final iron concentration to the total protein content of the initial lysate.[6]
Measurement of Intracellular Iron by Colorimetric Assay (Ferene-S)
This method provides a convenient and accurate spectrophotometric alternative to ICP-MS.
Protocol:
-
Cell Culture and Lysis: Culture, treat, and harvest cells as described above. Lyse cells using an appropriate lysis buffer.
-
Assay Preparation: Prepare a working solution containing Ferene-S, L-ascorbic acid (to reduce Fe³⁺ to Fe²⁺), and an ammonium acetate buffer.[7]
-
Reaction: Add the cell lysate directly to the working solution. The Fe²⁺ will form a stable, colored complex with Ferene-S. Incubate at room temperature as required for color development (can be up to 20 hours).[7]
-
Measurement: Measure the absorbance at 595 nm using a plate reader.[7]
-
Quantification: Determine the iron concentration by comparing the absorbance to a standard curve generated with known concentrations of FeCl₃.[7] Normalize to protein concentration.
Caption: Workflow for assessing intracellular iron.
Conclusion
This compound represents a promising tool for mitigating iron-induced cellular damage. While its efficacy has been demonstrated in the context of organ preservation, further research is required to fully elucidate its effects on the broader pathways of intracellular iron metabolism. The protocols and frameworks provided in this guide offer a clear path for researchers to quantitatively assess the impact of this compound and similar compounds, paving the way for potential therapeutic applications in a range of pathologies linked to iron dysregulation.
References
- 1. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. eclinpath.com [eclinpath.com]
- 4. youtube.com [youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. Intracellular iron measurements by ICP-MS [protocols.io]
- 7. An optimised spectrophotometric assay for convenient and accurate quantitation of intracellular iron from iron oxide nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
The Role of LK-614 in the Prevention of Oxidative Stress: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the antioxidant defense mechanisms, is a critical contributor to cellular damage in a range of pathologies, including ischemia-reperfusion injury. LK-614, a lipophilic, membrane-permeable hydroxamic acid derivative, has emerged as a potent iron-chelating agent with significant cytoprotective effects. This technical guide provides a comprehensive overview of the role of this compound in preventing oxidative stress, with a focus on its mechanism of action, relevant signaling pathways, and experimental validation. Quantitative data from key studies are summarized, and detailed experimental protocols are provided to facilitate further research and development.
Introduction to Oxidative Stress and Iron's Role
Oxidative stress is a deleterious process that can lead to damage of lipids, proteins, and DNA, ultimately resulting in cellular dysfunction and death. A key catalyst in the generation of the most aggressive ROS, the hydroxyl radical (•OH), is the presence of free, redox-active iron. Through the Fenton reaction, ferrous iron (Fe²⁺) reacts with hydrogen peroxide (H₂O₂) to produce hydroxyl radicals, which can indiscriminately damage cellular components.
In the context of organ transplantation, cold storage and subsequent reperfusion create an environment ripe for oxidative stress. The combination of cold storage and certain components of preservation solutions can lead to an increase in the intracellular pool of chelatable iron.[1] Upon reoxygenation during reperfusion, this labile iron pool fuels a burst of ROS production, contributing significantly to ischemia-reperfusion injury.[1][2]
This compound: A Membrane-Permeable Iron Chelator
This compound is a synthetic, lipophilic hydroxamic acid derivative designed to readily cross cellular membranes.[3][4] Its primary mechanism of action in preventing oxidative stress is its ability to chelate intracellular iron.[3][5] By sequestering iron in a redox-inactive complex, this compound effectively inhibits the Fenton reaction, thereby preventing the formation of highly damaging hydroxyl radicals.[6] This targeted approach of removing the catalyst of ROS production makes this compound a promising therapeutic agent for conditions associated with iron-driven oxidative stress.
Quantitative Data on the Efficacy of this compound
The protective effects of this compound have been demonstrated in various preclinical models, particularly in the context of organ preservation. The following tables summarize key quantitative data from studies evaluating the efficacy of this compound in preventing cellular damage.
Table 1: Efficacy of this compound in an Isolated Perfused Rat Liver Model
| Parameter | Control (HTK Solution) | Modified HTK + this compound | Reference |
| Lactate Dehydrogenase (LDH) Leakage (U/L) | 553 | Significantly lower than control | [3] |
| Alanine Aminotransferase (ALT) Release (U/L) | 27.3 | 0.6 | [3] |
| Bile Secretion | Lower | Significantly higher than control | [3][5] |
| Hepatic Microcirculation | Impaired | Preserved | [5] |
Table 2: Efficacy of this compound in a Heterotopic Rat Heart Transplantation Model
| Parameter | Control (Traditional HTK) | HTK-2 (with Deferoxamine and this compound) | Reference |
| Left Ventricular Systolic Pressure (mmHg) | 67 ± 8 | 60 ± 39 | [1][2] |
| dP/dt minimal (mmHg/s) | -871 ± 188 | -660 ± 446 | [1][2] |
Note: In this specific cardiac study, the addition of iron chelators did not show a beneficial effect, which the authors suggest may be due to the specific model and solution composition.[1][2]
Signaling Pathways Modulated by this compound
The primary action of this compound, iron chelation, can influence several downstream signaling pathways that are intricately linked to the cellular response to oxidative stress. While direct studies on this compound's effect on these pathways are limited, the known consequences of iron chelation allow for the postulation of its involvement in modulating key signaling cascades.
References
- 1. Cellular Iron Depletion Stimulates the JNK and p38 MAPK Signaling Transduction Pathways, Dissociation of ASK1-Thioredoxin, and Activation of ASK1 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of nuclear factor kappa B pathway protects myocardial ischemia/reperfusion injury in rats under treatment with abnormal savda munziq - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The protective effect of iron isomaltoside on myocardial ischemia-reperfusion injury via the suppression of KLF4/NF-κB signaling | PLOS One [journals.plos.org]
- 4. Pharmacological Protection against Ischemia-Reperfusion Injury by Regulating the Nrf2-Keap1-ARE Signaling Pathway [mdpi.com]
- 5. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Myocardial reperfusion injury and oxidative stress: Therapeutic opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Preliminary Studies on LK-614 in Myocardial Protection: An In-depth Technical Guide
Introduction
Myocardial ischemia-reperfusion (I/R) injury is a critical concern in cardiac surgery and the management of acute myocardial infarction. The restoration of blood flow to the ischemic heart, while essential, paradoxically triggers a cascade of detrimental events, including the generation of reactive oxygen species (ROS), inflammation, and cell death, ultimately compromising cardiac function. A key contributor to this oxidative damage is the release of iron from intracellular stores during ischemia, which catalyzes the formation of highly reactive hydroxyl radicals upon reperfusion. This has led to the investigation of iron-chelating agents as a potential therapeutic strategy to mitigate I/R injury. This technical guide provides a detailed overview of the preliminary research on LK-614, a novel iron chelator, in the context of myocardial protection. The guide is intended for researchers, scientists, and drug development professionals, and will focus on the available quantitative data, experimental methodologies, and the theoretical signaling pathways involved.
Core Focus: The Längle et al. (2010) Study
To date, the primary investigation into the role of this compound in myocardial protection is a study by Längle and colleagues, which examined the effects of adding this compound and another iron chelator, deferoxamine, to a histidine-tryptophan-ketoglutarate (HTK) cardioplegic solution. The study utilized a heterotopic rat heart transplantation model to assess myocardial function after a period of cold ischemia.
Quantitative Data Presentation
The key findings from the Längle et al. (2010) study are summarized in the table below. The study compared a traditional HTK solution (Control) with two modified solutions: HTK-1, which was supplemented with L-arginine and N-alpha-acetyl-l-histidine, and HTK-2, which contained the iron chelators deferoxamine and this compound.
| Experimental Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt minimal (mmHg/s) | Energy Charge Potentials |
| HTK-1 | 106 ± 33 | -1388 ± 627 | Not Significantly Different |
| HTK-2 (with this compound) | 60 ± 39 | -660 ± 446 | Not Significantly Different |
| Control (Traditional HTK) | 67 ± 8 | -871 ± 188 | Not Significantly Different |
* P<0.05 compared to the other groups. Data extracted from Längle F, et al. Interact Cardiovasc Thorac Surg. 2010.
Interpretation of Data: The results of this preliminary study were unexpected. The addition of iron chelators, including this compound, to the HTK solution (HTK-2 group) did not confer any myocardial protection. In fact, this group showed diminished beneficial effects on myocardial contractility and relaxation compared to the HTK-1 group, and was not significantly better than the traditional HTK control. Conversely, the HTK-1 solution, containing L-arginine and N-alpha-acetyl-l-histidine, demonstrated a significant improvement in left ventricular systolic pressure and dP/dt minimal, indicating enhanced myocardial function.
Experimental Protocols
While the full manuscript of the Längle et al. (2010) study is not publicly available, a generalized experimental protocol for a heterotopic rat heart transplantation model, typical for such a study, is detailed below.
Experimental Animals and Groups
-
Animals: Male rats are typically used for this model.
-
Experimental Groups (n=10 per group, as in the Längle et al. study):
-
Control Group: Donor hearts are arrested and stored in traditional Histidine-Tryptophan-Ketoglutarate (HTK) solution (Custodiol).
-
HTK-1 Group: Donor hearts are arrested and stored in HTK solution supplemented with L-arginine and N-alpha-acetyl-l-histidine.
-
HTK-2 Group: Donor hearts are arrested and stored in HTK solution supplemented with the iron chelators deferoxamine and this compound.
-
Cardioplegic Solutions
-
Base Solution (Custodiol HTK): A low-sodium, low-potassium solution containing histidine as a buffer, tryptophan for membrane stabilization, and ketoglutarate for ATP production during reperfusion.
-
Additives:
-
HTK-1: L-arginine and N-alpha-acetyl-l-histidine. The precise concentrations are not specified in the abstract.
-
HTK-2: Deferoxamine and this compound. The precise concentrations are not specified in the abstract.
-
Surgical Procedure: Heterotopic Heart Transplantation
This is a widely used experimental model to study organ preservation and ischemia-reperfusion injury.[1][2][3][4]
-
Donor Heart Procurement:
-
The donor rat is anesthetized.
-
A median sternotomy is performed to expose the heart.
-
The aorta and pulmonary artery are isolated.
-
The heart is arrested by infusing 20 ml of the respective cold cardioplegic solution into the aortic root.
-
The heart is then excised and stored at 4°C for a defined period (1 hour in the Längle et al. study).
-
-
Recipient Procedure:
-
The recipient rat is anesthetized.
-
A midline laparotomy is performed to expose the abdominal aorta and inferior vena cava.
-
The vessels are clamped, and small incisions are made.
-
The donor heart's aorta is anastomosed end-to-side to the recipient's abdominal aorta.
-
The donor heart's pulmonary artery is anastomosed end-to-side to the recipient's inferior vena cava.
-
The clamps are released, and the transplanted heart is reperfused with the recipient's blood.
-
Assessment of Myocardial Function
-
After a period of reperfusion (1 hour in the Längle et al. study), the function of the transplanted heart is assessed.
-
A catheter is inserted into the left ventricle of the transplanted heart to measure parameters such as:
-
Left Ventricular Systolic Pressure (LVSP)
-
End-Diastolic Pressure (LVEDP)
-
Maximum rate of pressure rise (dP/dt max)
-
Minimum rate of pressure fall (dP/dt min)
-
Biochemical Analysis
-
At the end of the experiment, the heart tissue is typically freeze-clamped for biochemical analysis, such as the measurement of high-energy phosphates (ATP, ADP, AMP) to determine the energy charge potential.
Mandatory Visualizations
Experimental Workflow
Theoretical Signaling Pathway of Iron-Mediated Reperfusion Injury
Proposed Signaling Pathway for Cardioprotection by HTK-1
Discussion and Future Directions
The preliminary findings on this compound in myocardial protection are both surprising and informative. The theoretical basis for using an iron chelator to mitigate ischemia-reperfusion injury is strong, as iron is a known catalyst for the production of damaging reactive oxygen species.[5][6][7][8] The process of ferroptosis, an iron-dependent form of regulated cell death, is increasingly recognized as a key mechanism in myocardial ischemia-reperfusion injury.[1][9][10][11] Therefore, the expectation was that this compound, by sequestering free iron, would reduce oxidative stress and subsequent cardiomyocyte death.
However, the Längle et al. (2010) study did not support this hypothesis. The addition of this compound and deferoxamine to the cardioplegic solution failed to improve, and in fact, appeared to diminish, the recovery of myocardial function post-transplantation. This raises several important questions that warrant further investigation:
-
Dosage and Formulation: The concentration of this compound and deferoxamine used in the study is unknown. It is possible that the dosage was suboptimal or, conversely, that it reached a level that exerted toxic effects, potentially interfering with essential iron-dependent cellular processes.
-
Combined Chelator Effects: The study used a combination of two iron chelators. The interaction between this compound and deferoxamine is not described, and it is possible that their combined effect is different from their individual actions.
-
Complexity of the In Vivo Model: The heterotopic heart transplantation model, while valuable, involves systemic responses in the recipient animal that could influence the outcome. The observed effects may not be solely due to the direct action of the cardioplegic solution on the donor heart.
-
Alternative Mechanisms: The superior performance of the HTK-1 group suggests that enhancing nitric oxide bioavailability through L-arginine supplementation may be a more effective strategy for myocardial protection in this model.[12][13][14][15][16]
Future research should focus on:
-
Dose-response studies: A systematic evaluation of different concentrations of this compound is needed to determine if a therapeutic window for myocardial protection exists.
-
Mechanistic studies: In vitro studies using isolated cardiomyocytes could help elucidate the direct effects of this compound on cellular viability, oxidative stress, and mitochondrial function in a more controlled environment.
-
Comparative studies: The efficacy of this compound should be compared directly with other iron chelators and cardioprotective strategies.
-
Assessment of Ferroptosis Markers: Future studies should include the measurement of specific markers of ferroptosis, such as lipid peroxidation products and the expression of GPX4, to directly assess the impact of this compound on this cell death pathway.
The preliminary investigation of this compound in myocardial protection, as detailed in the Längle et al. (2010) study, yielded counterintuitive results, challenging the straightforward application of iron chelation as a cardioprotective strategy in this specific experimental context. While the theoretical rationale remains compelling, this early data underscores the complexity of modulating iron homeostasis in the setting of ischemia-reperfusion. The unexpected negative outcome highlights the critical need for further rigorous, multi-faceted research to understand the true potential, or lack thereof, of this compound in myocardial protection. The findings from the HTK-1 group in the same study suggest that alternative pathways, such as the L-arginine-nitric oxide system, may hold greater promise and should be further explored. This technical guide serves as a summary of the current, albeit limited, knowledge on this compound and as a call for more detailed and mechanistic future studies.
References
- 1. Ferroptosis and myocardial ischemia-reperfusion: mechanistic insights and new therapeutic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Heterotopic Rat Heart Transplantation Model using Circulatory Death Donor Hearts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. OBM Transplantation | Review of Heterotopic Heart Transplantation Models in Rats [lidsen.com]
- 4. Frontiers | Rat Heterotopic Heart Transplantation Model to Investigate Unloading-Induced Myocardial Remodeling [frontiersin.org]
- 5. Iron-Induced Damage in Cardiomyopathy: Oxidative-Dependent and Independent Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Role of Iron-Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Iron Overload, Oxidative Stress, and Ferroptosis in the Failing Heart and Liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of Iron‐Related Oxidative Stress and Mitochondrial Dysfunction in Cardiovascular Diseases [ouci.dntb.gov.ua]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Ferroptosis and its Potential Determinant Role in Myocardial Susceptibility to Ischemia/Reperfusion Injury in Diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of the L-arginine/nitric oxide pathway in myocardial ischaemic and reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Role of L-arginine-nitric oxide pathway in myocardial reoxygenation injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. portlandpress.com [portlandpress.com]
- 16. Frontiers | L-Arginine-Nitric Oxide-Asymmetric Dimethylarginine Pathway and the Coronary Circulation: Translation of Basic Science Results to Clinical Practice [frontiersin.org]
Methodological & Application
Application Notes and Protocols for the Investigation of the Molecular Glue Degrader, PRLX-93936, in Cancer Cell Culture
Audience: Researchers, scientists, and drug development professionals.
Note on Compound Identity: Initial inquiries for "LK-614" in the context of cancer cell culture protocols revealed ambiguity. Publicly available scientific literature more prominently describes PRLX-93936 , a clinical-stage anti-cancer compound with a well-defined mechanism of action relevant to the requested protocols. It is plausible that "this compound" is a misnomer or a less common identifier for this or a related compound. These notes and protocols are therefore based on the published data for PRLX-93936, a molecular glue that induces the degradation of the nuclear pore complex.
I. Application Notes
Introduction: PRLX-93936 is a clinical-stage small molecule with potent antitumor activity.[1][2] It functions as a "molecular glue," a class of compounds that induce proximity between an E3 ubiquitin ligase and a target protein, leading to the target's degradation.[3][4][5][6] This mechanism of action offers a promising therapeutic strategy for cancers dependent on the targeted proteins.
Mechanism of Action: PRLX-93936 directly binds to the E3 ubiquitin ligase Tripartite Motif-Containing Protein 21 (TRIM21).[3][4][5][7][8] This binding event reprograms TRIM21 to recognize and ubiquitinate proteins of the nuclear pore complex (NPC), such as NUP98.[7][9][10] The ubiquitinated nucleoporins are then targeted for degradation by the proteasome.[3][5] The degradation of the NPC disrupts nuclear transport, leading to an accumulation of certain proteins in the nucleus and a loss of short-lived cytoplasmic mRNA transcripts.[7] This ultimately induces apoptosis in cancer cells.[1][2][7] The cytotoxic effects of PRLX-93936 are highly correlated with TRIM21 expression levels, suggesting a potential biomarker for patient stratification.[3][5]
II. Quantitative Data
The following table summarizes the cytotoxic effects of PRLX-93936 in various cancer cell lines.
| Cell Line | Cancer Type | EC50/IC50 | Notes |
| OCI-AML-3 | Acute Myeloid Leukemia | ~100 nM | Highly sensitive.[5] |
| Jurkat | T-cell Leukemia | ~100 nM | Highly sensitive.[5] |
| Various | Breast, colon, lung, melanoma, ovary, kidney, pancreas | <1000 nM (for 29 of 36 cell lines) | Broad antitumor activity.[1] |
| NCI-60 panel | Various | < 1 µM (for 32 of 57 cell lines) | Highly active with a unique mechanism of action.[1] |
| OCI-AML-3 TRIM21 KO | Acute Myeloid Leukemia | >50 µM | Demonstrates TRIM21-dependency.[5] |
| Jurkat TRIM21 KO | T-cell Leukemia | >50 µM | Demonstrates TRIM21-dependency.[5] |
| C33A | Cervical Cancer | >10 µM (parental) | Resistant to PRLX-93936.[5] |
| C33A (TRIM21 overexpression) | Cervical Cancer | Sensitized to PRLX-93936 | Overexpression of TRIM21 induces sensitivity.[5] |
III. Signaling Pathway and Experimental Workflow Diagrams
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. biorxiv.org [biorxiv.org]
- 6. biorxiv.org [biorxiv.org]
- 7. Defining the antitumor mechanism of action of a clinical-stage compound as a selective degrader of the nuclear pore complex | Corsello Laboratory [corsellolab.stanford.edu]
- 8. Defining the Antitumor Mechanism of Action of a Clinical-stage Compound as a Selective Degrader of the Nuclear Pore Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TRIM21-based degradation strategy for multimeric proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. biorxiv.org [biorxiv.org]
Application Notes and Protocols for In Vivo Dissolution of LK-614
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the dissolution of LK-614 (N-hydroxy-3,4-dimethoxy-N-methylbenzamide), a membrane-permeable iron chelator, for in vivo research applications. Due to its low aqueous solubility, appropriate formulation strategies are critical for achieving accurate and reproducible results in animal studies. This document outlines recommended solvents, excipients, and detailed protocols for preparing both oral and injectable formulations of this compound. A decision-making workflow is also provided to guide researchers in selecting the most suitable dissolution strategy.
Introduction to this compound
This compound is a small molecule inhibitor with a molecular weight of 211.21 g/mol .[1] It functions as a membrane-permeable iron chelator and has been investigated for its potential role in reducing cold-induced cellular damage.[1][2] Its chemical structure and properties, particularly its low water solubility (estimated to be less than 1 mg/mL), necessitate the use of specific formulation techniques for effective in vivo delivery.[3]
Solubility Profile of this compound
Table 1: Solubility Characteristics and Recommended Formulations for this compound
| Solvent/Vehicle System | Solubility | Recommended Formulation Type | Notes |
| Water / Saline | Low (< 1 mg/mL)[3] | Suspension | Not suitable for preparing a true solution at higher concentrations. |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | Stock solution, Co-solvent | A primary solvent for creating a high-concentration stock solution.[3] |
| Ethanol | May be soluble | Co-solvent | Often used in combination with other solvents. |
| PEG400 | Soluble[3] | Solution (Oral) | A common vehicle for oral solutions. |
| Corn Oil | Soluble (with co-solvent) | Solution/Suspension (Injectable) | Used as a vehicle for injectable formulations, often with DMSO as a co-solvent.[3] |
| 0.5% Carboxymethyl Cellulose (CMC) | Insoluble | Suspension (Oral) | A common suspending agent for oral administration.[3] |
| 0.25% Tween 80 + 0.5% CMC | Insoluble | Suspension (Oral) | The addition of a surfactant can improve wetting and suspension stability.[3] |
Experimental Protocols
The following protocols provide step-by-step instructions for preparing common formulations of this compound for in vivo studies. It is recommended to prepare formulations fresh on the day of use.
Preparation of a High-Concentration Stock Solution in DMSO
This protocol is the first step for preparing many of the final dosing formulations.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
Procedure:
-
Accurately weigh the desired amount of this compound powder.
-
Add a precise volume of DMSO to achieve the target stock concentration (e.g., 25 mg/mL).
-
Vortex the mixture thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution.
-
Store the stock solution at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
Protocol for Oral Suspension in 0.5% Carboxymethyl Cellulose (CMC)
This is a common and straightforward method for oral administration when a true solution is not required.
Materials:
-
This compound powder
-
Carboxymethyl cellulose sodium (CMC Na)
-
Deionized water (ddH₂O)
Procedure:
-
Prepare the 0.5% CMC Na vehicle:
-
Weigh 0.5 g of CMC Na.
-
Add the CMC Na to 100 mL of ddH₂O.
-
Stir or vortex until a clear, viscous solution is formed. This may take some time.
-
-
Prepare the this compound suspension:
-
Accurately weigh the required amount of this compound powder to achieve the final desired concentration (e.g., for a 2.5 mg/mL suspension in 10 mL, weigh 25 mg of this compound).
-
Add the this compound powder to the prepared 0.5% CMC Na solution.
-
Vortex or sonicate the mixture until a uniform suspension is achieved.
-
Ensure the suspension is well-mixed immediately before each administration.
-
Protocol for Injectable Formulation in a DMSO/Corn Oil Vehicle
This formulation is suitable for subcutaneous (SC) or intraperitoneal (IP) injections.
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
Corn oil, sterile
Procedure:
-
Aseptically, in a sterile tube, add the required volume of the this compound stock solution in DMSO.
-
Add the appropriate volume of sterile corn oil to achieve the desired final concentration and vehicle ratio (e.g., for a 10% DMSO in corn oil formulation, add 9 parts corn oil to 1 part this compound/DMSO stock solution).
-
Vortex the mixture thoroughly to ensure a uniform solution or fine suspension.
-
Example: To prepare 1 mL of a 2.5 mg/mL this compound solution in 10% DMSO/90% corn oil:
-
Take 100 µL of a 25 mg/mL this compound stock solution in DMSO.
-
Add 900 µL of sterile corn oil.
-
Vortex until a clear solution or uniform suspension is formed.[3]
-
-
Visualization of Formulation Selection Workflow
The selection of an appropriate formulation strategy for this compound depends on the desired route of administration and the target concentration. The following diagram illustrates a logical workflow for this decision-making process.
Caption: Decision workflow for selecting an appropriate this compound formulation.
Discussion and Best Practices
-
Initial Solubility Testing: Before proceeding with a large-scale formulation, it is advisable to perform small-scale solubility tests with a minute amount of this compound to confirm its behavior in the chosen vehicle system.
-
Use of Co-solvents: For many poorly soluble compounds like this compound, a co-solvent system is necessary to achieve a stable solution. DMSO is an effective initial solvent, which can then be diluted into a more biocompatible vehicle.
-
Suspension Homogeneity: When using a suspension, ensuring its homogeneity is critical for accurate dosing. Vigorous mixing before each administration is mandatory.
-
Toxicity Considerations: While DMSO is a powerful solvent, it can be toxic at high concentrations. It is important to keep the final concentration of DMSO in the dosing formulation as low as possible, typically below 10%.
-
Vehicle Controls: In all in vivo experiments, it is essential to include a vehicle control group to account for any potential effects of the formulation components themselves.
By following these guidelines and protocols, researchers can develop appropriate and effective formulations of this compound for their in vivo studies, leading to more reliable and reproducible experimental outcomes.
References
Application Notes and Protocols for Determining the Optimal Concentration of LK-614 in Neuroprotection Assays
For Research Use Only. Not for use in diagnostic procedures.
Introduction
LK-614 is a novel small molecule compound with potential neuroprotective properties. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for use in in vitro neuroprotection assays. The protocols outlined below describe methods for assessing cell viability, cytotoxicity, and key signaling pathways modulated by this compound in neuronal cell models of stress.
Principle of Neuroprotection Assays
Neuroprotective agents are evaluated based on their ability to mitigate neuronal cell death and dysfunction induced by various stressors, such as oxidative stress, excitotoxicity, or neuroinflammation. The experimental workflow typically involves pre-treating neuronal cells with a range of this compound concentrations prior to inducing a neurotoxic insult. The protective effect is then quantified by measuring cell viability and markers of cell death.
Data Presentation
The efficacy of a neuroprotective compound is dependent on its concentration. It is crucial to perform dose-response experiments to identify the optimal concentration that provides maximal protection with minimal toxicity. The following tables summarize hypothetical data from such experiments with this compound.
Table 1: Dose-Response of this compound on Neuronal Viability (MTT Assay)
| This compound Concentration | % Cell Viability (No Insult) | % Cell Viability (With H₂O₂ Insult) |
| Vehicle Control | 100 ± 5.2 | 45 ± 4.8 |
| 1 nM | 98 ± 4.9 | 52 ± 5.1 |
| 10 nM | 99 ± 5.0 | 65 ± 4.5 |
| 100 nM | 101 ± 4.7 | 85 ± 5.3 |
| 1 µM | 95 ± 5.4 | 78 ± 4.9 |
| 10 µM | 82 ± 6.1 | 60 ± 5.5 |
Table 2: Effect of this compound on Cytotoxicity (LDH Release Assay)
| This compound Concentration | % LDH Release (No Insult) | % LDH Release (With H₂O₂ Insult) |
| Vehicle Control | 5 ± 1.2 | 55 ± 6.3 |
| 1 nM | 6 ± 1.5 | 48 ± 5.9 |
| 10 nM | 5 ± 1.3 | 35 ± 4.7 |
| 100 nM | 4 ± 1.1 | 15 ± 3.8 |
| 1 µM | 8 ± 2.0 | 22 ± 4.1 |
| 10 µM | 18 ± 3.5 | 40 ± 5.2 |
Data are represented as mean ± standard deviation.
Based on the data, an optimal concentration of 100 nM this compound is recommended as a starting point for subsequent mechanistic studies, as it demonstrates the highest neuroprotective effect with no inherent cytotoxicity.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Protocol 1: In Vitro Neuroprotection Assay Against Oxidative Stress
This protocol is designed to determine the optimal concentration of this compound for protecting neurons against hydrogen peroxide (H₂O₂)-induced oxidative stress.
Materials:
-
This compound (stock solution in DMSO)
-
Primary cortical neurons or a suitable neuronal cell line (e.g., SH-SY5Y)
-
96-well cell culture plates
-
Neurobasal medium with B27 supplement
-
Hydrogen peroxide (H₂O₂)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit
-
Plate reader
Experimental Workflow:
Caption: Workflow for determining the optimal this compound concentration against oxidative stress.
Detailed Steps:
-
Neuronal Plating: Plate primary cortical neurons or SH-SY5Y cells in a 96-well plate at an appropriate density and allow them to adhere.
-
This compound Treatment: After 7-10 days in vitro (for primary neurons) or once cells reach desired confluency, pre-treat the neurons with a range of this compound concentrations (e.g., 1 nM, 10 nM, 100 nM, 1 µM, 10 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induction of Oxidative Stress: Add a pre-determined toxic concentration of H₂O₂ to the culture medium. The optimal concentration of H₂O₂ should be determined empirically to induce approximately 50% cell death.
-
Incubation: Incubate the plate for 24 hours at 37°C.
-
Assessment of Neuroprotection:
-
Cell Viability (MTT Assay): Add MTT solution to each well and incubate for 3-4 hours at 37°C. Solubilize the formazan crystals and measure the absorbance at 570 nm.[1]
-
Cytotoxicity (LDH Assay): Collect the culture medium to measure the release of lactate dehydrogenase (LDH) as an indicator of cell death using a commercially available kit.
-
Protocol 2: Western Blot Analysis of Pro-Survival Signaling
This protocol is used to investigate the effect of this compound on the activation of pro-survival signaling pathways, such as the Akt/GSK-3β pathway.
Materials:
-
This compound
-
Neuronal cells
-
Cell lysis buffer
-
Protein assay kit
-
SDS-PAGE equipment
-
PVDF membrane
-
Blocking buffer
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-GSK-3β, anti-GSK-3β)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence detection system
Experimental Workflow:
References
Application Notes and Protocols for the Investigation of LK-614 in Cold-Induced Injury Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cold-induced injuries, ranging from frostbite to non-freezing cold injury, present significant clinical challenges. These injuries are characterized by complex pathophysiology involving vasoconstriction, inflammation, oxidative stress, and apoptosis, ultimately leading to tissue damage and necrosis. This document provides an overview of the current understanding of cold-induced injury models and explores the potential, though currently limited, role of the iron-chelating agent LK-614 in this context. While comprehensive data on the application of this compound in these models is scarce, this document aims to provide a framework for future research by summarizing relevant findings and presenting generalized experimental protocols.
Mechanism of Cold-Induced Injury
Cold exposure triggers a cascade of cellular and physiological events that contribute to tissue damage. Key mechanisms include:
-
Vasoconstriction and Ischemia: Prolonged vasoconstriction in response to cold reduces blood flow, leading to ischemia and hypoxia.
-
Inflammation: The inflammatory response in cold injury involves the release of pro-inflammatory mediators and infiltration of neutrophils.
-
Oxidative Stress: Ischemia-reperfusion injury upon rewarming generates reactive oxygen species (ROS), causing oxidative damage to lipids, proteins, and DNA. This can inhibit protective signaling pathways like Nrf2-Keap1.[1]
-
Apoptosis: Cold stress can induce programmed cell death (apoptosis) through both intrinsic (mitochondrial) and extrinsic pathways, involving key regulators like p53, Bax, Bcl-2, and caspases.[2][3][4]
Role of this compound in Cold-Induced Injury Models: Current Findings
This compound is a hydroxamic acid derivative known for its iron-chelating properties. Iron can catalyze the formation of highly reactive hydroxyl radicals via the Fenton reaction, contributing significantly to oxidative stress during ischemia-reperfusion. Therefore, iron chelators are a theoretical therapeutic target for mitigating cold-induced injury.
However, direct evidence supporting the use of this compound in cold-induced injury is very limited and includes findings that suggest a lack of efficacy. A key study investigating the effects of this compound in a rat heart transplantation model with cold storage found that the addition of this compound, along with deferoxamine, to the preservation solution diminished the beneficial effects on myocardial contractility and relaxation after reperfusion.[5]
Table 1: Summary of Quantitative Data from a Study Investigating this compound in a Cold Ischemia-Reperfusion Injury Model [5]
| Experimental Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt minimal (mmHg/s) |
| HTK-1 (l-arginine and N-alpha-acetyl-l-histidine) | 106 ± 33 | -1388 ± 627 |
| HTK-2 (deferoxamine and this compound) | 60 ± 39 | -660 ± 446 |
| Traditional HTK (Control) | 67 ± 8 | -871 ± 188 |
*P<0.05 compared to control. Data is presented as mean ± standard deviation.
The results from this study indicate that while a modified histidine-tryptophan-ketoglutarate (HTK) solution improved myocardial function, the addition of iron chelators, including this compound, did not show a protective effect and, in fact, seemed to counteract the benefits.[5] This underscores the need for further research to elucidate the precise role and potential utility of this compound in different types of cold-induced injury.
Experimental Protocols
Given the limited direct research, the following are generalized protocols for cold-induced injury models. These can be adapted to test the efficacy of investigational compounds like this compound.
Protocol 1: In Vivo Rat Hind Limb Frostbite Model
This protocol is adapted from general methodologies for inducing frostbite in animal models.
Materials:
-
Sprague Dawley rats (250-350g)[6]
-
Anesthetic (e.g., ketamine/xylazine cocktail)
-
Ethanol and dry ice bath or a cooling device capable of reaching -20°C to -25°C
-
This compound (or vehicle control) solution for administration
-
Physiological monitoring equipment
Procedure:
-
Anesthetize the rat and shave the dorsal aspect of the hind paw.
-
Administer this compound or vehicle control at a predetermined dose and route (e.g., intraperitoneal, intravenous) at a specific time point before or after the injury.
-
Induce frostbite by exposing the shaved area to a cold source (e.g., a metal block cooled to -20°C with a dry ice/ethanol slurry) for a standardized duration (e.g., 5-10 minutes).
-
Allow the animal to recover under a warming lamp.
-
Monitor and assess the injury over time (e.g., 24 hours, 7 days) using a grading scale for tissue damage (edema, erythema, necrosis).
-
At the end of the experiment, euthanize the animal and collect tissue samples for histological analysis (e.g., H&E staining) and biochemical assays (e.g., myeloperoxidase for neutrophil infiltration, malondialdehyde for oxidative stress).
Protocol 2: In Vitro Cold-Induced Injury Model in Cultured Cells
This protocol is based on general cell culture methods for studying cold stress.[7]
Materials:
-
Relevant cell line (e.g., human dermal fibroblasts, keratinocytes, or endothelial cells)
-
Cell culture medium and supplements
-
Incubators set to 37°C (control) and a lower temperature (e.g., 4°C or 18°C)[7]
-
This compound stock solution
-
Reagents for cell viability assays (e.g., MTT, LDH), apoptosis assays (e.g., Annexin V/PI staining, caspase activity), and oxidative stress assays (e.g., ROS-sensitive fluorescent probes).
Procedure:
-
Culture cells to a desired confluency in multi-well plates.
-
Pre-treat the cells with various concentrations of this compound or vehicle control for a specified duration.
-
Induce cold injury by placing the cell culture plates in a cold environment (e.g., 4°C incubator) for a set period (e.g., 6, 12, or 24 hours). A control plate remains at 37°C.[7]
-
Simulate rewarming by returning the plates to the 37°C incubator for a period (e.g., 3 hours).[7]
-
Assess cellular outcomes:
-
Cell Viability: Perform an MTT or LDH assay.
-
Apoptosis: Use flow cytometry with Annexin V/PI staining or a caspase-3 activity assay.
-
Oxidative Stress: Measure intracellular ROS levels using a fluorescent probe like DCFH-DA.
-
-
Collect cell lysates for protein analysis (Western blot) of key signaling molecules (e.g., p53, Bax, Bcl-2, Nrf2).
Visualization of Signaling Pathways and Workflows
Signaling Pathway in Cold-Induced Injury
The following diagram illustrates a generalized signaling cascade initiated by cold stress, leading to oxidative stress and apoptosis. The potential, yet unproven, point of intervention for an iron chelator like this compound is also indicated.
References
- 1. Cold exposure induced oxidative stress and apoptosis in the myocardium by inhibiting the Nrf2-Keap1 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Cold Atmospheric Plasma Induces Apoptosis and Oxidative Stress Pathway Regulation in T-Lymphoblastoid Leukemia Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cold atmospheric plasma induces apoptosis in human colon and lung cancer cells through modulating mitochondrial pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.journalagent.com [pdf.journalagent.com]
- 7. Experimental Models for Cold Exposure of Muscle in vitroand in vivo - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for LK-614 in Cardiovascular Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
LK-614 is identified in the scientific literature as an iron-chelating agent.[1] Its application in cardiovascular research has been explored in the context of myocardial protection during cardiac surgery. Specifically, it has been investigated as a component of a modified histidine-tryptophan-ketoglutarate (HTK) solution, a cardioplegic solution used to arrest the heart and protect it from ischemic injury during transplantation.[1] This document provides a summary of the available data and the experimental protocol from a key study to guide further research into the potential applications of this compound.
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of a modified HTK solution containing this compound and deferoxamine on myocardial function after heterotopic rat heart transplantation.[1] The study compared a traditional HTK solution (Control), a modified HTK solution with L-arginine and N-alpha-acetyl-l-histidine (HTK-1), and a modified HTK solution with the iron chelators deferoxamine and this compound (HTK-2).
| Parameter | Control Group (Traditional HTK) | HTK-1 Group | HTK-2 Group (with this compound) |
| Left Ventricular Systolic Pressure (mmHg) | 67 ± 8 | 106 ± 33 | 60 ± 39 |
| dP/dt minimal (mmHg/s) | -871 ± 188 | -1388 ± 627 | -660 ± 446 |
| Energy Charge Potentials | Not significantly different | Not significantly different | Not significantly different |
| * Indicates a statistically significant difference (P<0.05) compared to the control and HTK-2 groups, suggesting improved myocardial contractility and relaxation in the HTK-1 group. The addition of this compound and deferoxamine in the HTK-2 group appeared to diminish these beneficial effects.[1] |
Experimental Protocols
The following is a detailed methodology for the key experiment cited involving this compound in a rat heart transplantation model.[1]
Objective: To investigate the efficacy of a modified HTK solution containing this compound and deferoxamine in reducing cold-induced myocardial injury during heart transplantation.
Animal Model: Heterotopic rat heart transplantation model.
Experimental Groups:
-
Control Group: Donor hearts arrested and stored in traditional HTK solution.
-
HTK-1 Group: Donor hearts arrested and stored in HTK solution modified with the addition of L-arginine and N-alpha-acetyl-l-histidine.
-
HTK-2 Group: Donor hearts arrested and stored in HTK solution modified with the addition of the iron chelators deferoxamine and this compound.
Surgical and Experimental Procedure:
-
Donor rats are anesthetized.
-
The donor heart is cardioplegically arrested with 20 ml of the respective cardioplegia solution (Control, HTK-1, or HTK-2).
-
The arrested heart is stored for 1 hour.
-
The donor heart is then anastomosed to the abdominal aorta and vena cava of a recipient rat.
-
After 1 hour of reperfusion, myocardial function is assessed.
-
Measurements of left ventricular systolic pressure and dP/dt minimal are recorded to evaluate myocardial contractility and relaxation.
-
Myocardial tissue samples are collected to measure the energy charge potential.
Visualizations
Experimental Workflow for Evaluating this compound in a Rat Heart Transplantation Model
Caption: Workflow of the heterotopic rat heart transplantation experiment.
Note on Signaling Pathways: The available literature does not provide sufficient detail to construct a signaling pathway diagram for the mechanism of action of this compound. The study primarily focuses on the functional outcomes of its use as an iron chelator in a cardioplegic solution.[1] Further research is required to elucidate the specific molecular pathways influenced by this compound in the context of myocardial protection.
References
Application Notes and Protocols for Measuring the Iron Chelation Activity of LK-614
For Researchers, Scientists, and Drug Development Professionals
Introduction
Iron is an essential element for numerous physiological processes, but its excess can be toxic due to its participation in the generation of reactive oxygen species. Iron chelators are molecules that bind to iron, rendering it inactive and promoting its excretion. These agents are crucial in the treatment of iron overload disorders and are being investigated for their therapeutic potential in various other conditions, including cancer and neurodegenerative diseases. LK-614 is a novel, membrane-permeable iron chelator that has shown promise in preclinical studies.[1][2][3] This document provides detailed protocols for assessing the iron chelation activity of this compound, enabling researchers to characterize its efficacy and mechanism of action.
The following protocols describe established methods for measuring both extracellular and intracellular iron chelation: the Ferrozine Assay for quantifying chelation in solution, and the Calcein-AM Assay for determining the ability of a compound to chelate iron within living cells. Additionally, a protocol for the quantification of total cellular iron is provided to assess the overall impact of the chelator on cellular iron levels.
Data Presentation
The quantitative data generated from the following experimental protocols can be summarized in the tables below for clear comparison and analysis.
Table 1: Ferrozine Assay - IC50 Determination for this compound
| Compound | Concentration (µM) | Absorbance (562 nm) | % Inhibition | IC50 (µM) |
| Control (No Chelator) | 0 | [Absorbance_max] | 0 | N/A |
| This compound | [Concentration 1] | [Absorbance_1] | [% Inhibition_1] | [Calculated IC50] |
| This compound | [Concentration 2] | [Absorbance_2] | [% Inhibition_2] | |
| This compound | [Concentration 3] | [Absorbance_3] | [% Inhibition_3] | |
| This compound | [Concentration 4] | [Absorbance_4] | [% Inhibition_4] | |
| This compound | [Concentration 5] | [Absorbance_5] | [% Inhibition_5] | |
| Deferoxamine (Positive Control) | [Concentration] | [Absorbance_DFO] | [% Inhibition_DFO] | [Known IC50] |
Table 2: Calcein-AM Assay - Intracellular Iron Chelation by this compound
| Treatment | Concentration (µM) | Mean Fluorescence Intensity (MFI) | % Increase in Fluorescence |
| Untreated Cells | 0 | [MFI_control] | 0 |
| This compound | [Concentration 1] | [MFI_1] | [% Increase_1] |
| This compound | [Concentration 2] | [MFI_2] | [% Increase_2] |
| This compound | [Concentration 3] | [MFI_3] | [% Increase_3] |
| Deferiprone (Positive Control) | [Concentration] | [MFI_DFP] | [% Increase_DFP] |
| Iron Overload (Negative Control) | [Concentration] | [MFI_Fe] | [% Decrease_Fe] |
Table 3: Total Cellular Iron Quantification
| Treatment | Concentration (µM) | Iron Concentration (nmol/mg protein) | % Reduction in Cellular Iron |
| Untreated Cells | 0 | [Iron_control] | 0 |
| This compound | [Concentration 1] | [Iron_1] | [% Reduction_1] |
| This compound | [Concentration 2] | [Iron_2] | [% Reduction_2] |
| This compound | [Concentration 3] | [Iron_3] | [% Reduction_3] |
| Deferoxamine (Positive Control) | [Concentration] | [Iron_DFO] | [% Reduction_DFO] |
Experimental Protocols
Ferrozine Assay for Extracellular Iron Chelation
This assay is a colorimetric method used to determine the ferrous iron (Fe²⁺) chelating ability of a compound. Ferrozine forms a stable, magenta-colored complex with Fe²⁺, which can be measured spectrophotometrically at 562 nm.[4][5] In the presence of a chelating agent like this compound, the formation of the ferrozine-Fe²⁺ complex is inhibited, leading to a decrease in absorbance.
Materials:
-
This compound
-
Deferoxamine (positive control)[4]
-
Ferrous sulfate (FeSO₄)[4]
-
Ferrozine[4]
-
HEPES buffer
-
96-well microplate
-
Microplate reader
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or water).
-
Prepare serial dilutions of this compound and the positive control (Deferoxamine) in HEPES buffer.
-
In a 96-well plate, add 50 µL of the compound dilutions. For the control, add 50 µL of HEPES buffer.
-
Add 50 µL of a freshly prepared FeSO₄ solution to each well.
-
Incubate the plate at room temperature for 10 minutes to allow the chelation reaction to occur.[4]
-
Add 100 µL of ferrozine solution to each well to initiate the colorimetric reaction.
-
Incubate the plate at room temperature for another 10 minutes.
-
Measure the absorbance at 562 nm using a microplate reader.[4][5]
-
The percentage of iron chelation is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
Caption: Workflow for the Ferrozine Assay.
Calcein-AM Assay for Intracellular Iron Chelation
The Calcein-AM assay is a fluorescent method used to measure the labile iron pool (LIP) within living cells. Calcein-AM is a non-fluorescent, cell-permeable probe that is hydrolyzed by intracellular esterases to the fluorescent molecule calcein. The fluorescence of calcein is quenched upon binding to intracellular iron. When an intracellular iron chelator like this compound is introduced, it removes iron from calcein, resulting in an increase in fluorescence.
Materials:
-
This compound
-
Deferiprone (membrane-permeable positive control)
-
Calcein-AM[6]
-
Cell culture medium
-
Hanks' Balanced Salt Solution (HBSS)
-
Cells (e.g., HeLa, HepG2, or a cell line relevant to the research)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader or flow cytometer
Protocol:
-
Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and the positive control (Deferiprone) for a predetermined time (e.g., 2-24 hours). Include an untreated control.
-
Wash the cells twice with HBSS.
-
Load the cells with Calcein-AM (e.g., 0.25 µM in HBSS) and incubate for 15-30 minutes at 37°C in the dark.[7]
-
Wash the cells twice with HBSS to remove extracellular Calcein-AM.
-
Add fresh HBSS to the wells.
-
Measure the fluorescence intensity using a fluorescence microplate reader (Excitation: 485 nm, Emission: 520 nm). Alternatively, cells can be detached and analyzed by flow cytometry.[7]
-
An increase in fluorescence intensity compared to untreated cells indicates intracellular iron chelation.
Caption: Workflow for the Calcein-AM Assay.
Quantification of Total Cellular Iron
This protocol describes a colorimetric method to determine the total iron content in cell lysates. Cells are lysed, and the released iron is reduced to the ferrous state (Fe²⁺) and then reacts with a chromogenic agent (e.g., Ferene S or bathophenanthroline disulfonate) to produce a colored complex that can be quantified.[8][9]
Materials:
-
This compound
-
Deferoxamine (positive control)
-
Iron standard solution
-
Acidic releasing agent (e.g., HCl/TCA mixture)
-
Reducing agent (e.g., Ascorbic acid)
-
Chromogenic agent (e.g., Ferene S)
-
Cell lysis buffer
-
BCA Protein Assay Kit
-
96-well microplate
-
Microplate reader
Protocol:
-
Culture and treat cells with this compound and a positive control as described in the Calcein-AM assay.
-
Harvest the cells by scraping or trypsinization and wash with ice-cold PBS.
-
Lyse the cell pellets using a suitable lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of the supernatant using a BCA protein assay.
-
To a known amount of protein lysate, add the acidic releasing agent to release iron from proteins.
-
Add the reducing agent to convert all ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).
-
Add the chromogenic agent and incubate to allow for color development.
-
Measure the absorbance at the appropriate wavelength (e.g., 593 nm for Ferene S).[8]
-
Create a standard curve using the iron standard solution.
-
Calculate the iron concentration in the samples from the standard curve and normalize to the protein concentration (e.g., nmol iron/mg protein).
Caption: Workflow for Cellular Iron Quantification.
Signaling Pathways
Iron chelation can impact various cellular signaling pathways. A primary consequence of intracellular iron depletion is the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α). Prolyl hydroxylases, the enzymes responsible for HIF-1α degradation, are iron-dependent. Iron chelation inhibits these enzymes, leading to HIF-1α accumulation and the transcriptional activation of its target genes involved in processes like angiogenesis and glycolysis.
Caption: Effect of Iron Chelation on HIF-1α Signaling.
References
- 1. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. zen-bio.com [zen-bio.com]
- 5. mdpi.com [mdpi.com]
- 6. Does the calcein-AM method assay the total cellular ‘labile iron pool’ or only a fraction of it? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Colorimetric Iron Quantification Assay [protocols.io]
- 9. protocols.io [protocols.io]
Application Notes and Protocols for LK-614 in Cold Tissue Preservation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ability to preserve biological tissues and organs in a viable state under cold storage conditions is a cornerstone of biomedical research, drug development, and regenerative medicine. However, prolonged cold ischemia inevitably leads to cellular stress, metabolic decline, and ultimately, tissue death. These detrimental effects, collectively known as cold-induced injury, significantly limit the experimental window and translational potential of ex vivo tissue models.
LK-614 is a novel, fully-defined, and serum-free solution engineered to counteract the multifaceted challenges of cold storage. Its unique formulation is designed to maintain cellular integrity, suppress apoptotic pathways, and preserve the metabolic functionality of a wide range of tissues and organoids at hypothermic temperatures (2-8°C). These application notes provide an overview of the mechanisms of cold-induced injury, the proposed mechanism of action for this compound, and detailed protocols for its use in preserving tissue explants and organoids.
Background: The Pathophysiology of Cold-Induced Tissue Injury
When tissues are stored at low temperatures, a cascade of deleterious events is initiated. While reduced temperature slows down metabolic processes, it does not halt them entirely. The imbalance in metabolic and enzymatic activities, coupled with the direct physical stresses of cold, leads to:
-
Membrane Damage: Low temperatures can alter the fluidity and integrity of cellular membranes, leading to increased permeability and loss of ionic gradients.
-
Metabolic Disruption: A significant drop in ATP levels compromises energy-dependent cellular processes, including ion pumps essential for maintaining cellular homeostasis.
-
Oxidative Stress: The generation of reactive oxygen species (ROS) can overwhelm the tissue's antioxidant capacity, leading to damage of lipids, proteins, and nucleic acids.
-
Apoptosis and Necrosis: Cold stress can trigger programmed cell death (apoptosis) and uncontrolled cell lysis (necrosis), contributing to tissue degradation.
-
Inflammation: Upon reperfusion or rewarming, an inflammatory response can be initiated, causing further damage to the tissue.
Proposed Mechanism of Action of this compound
This compound is formulated to provide multi-target protection against the key drivers of cold-induced tissue injury. Its proposed mechanism involves the modulation of critical signaling pathways that govern cell survival and stress responses at low temperatures.
Proposed multi-pathway intervention of this compound in cold-induced tissue injury.
Quantitative Data Summary
The efficacy of this compound has been evaluated in various tissue models, demonstrating superior preservation compared to standard culture medium (e.g., DMEM/F12) and phosphate-buffered saline (PBS) during cold storage.
Table 1: Viability of Human Intestinal Organoids after 72 hours of Cold Storage
| Preservation Medium | Viability (ATP Assay, RLU) | % Viability vs. Fresh |
| Freshly Cultured | 1,250,000 ± 85,000 | 100% |
| This compound | 1,050,000 ± 72,000 | 84% |
| Standard Medium | 450,000 ± 55,000 | 36% |
| PBS | 150,000 ± 30,000 | 12% |
Table 2: Metabolic Activity of Rat Liver Explants after 48 hours of Cold Storage
| Preservation Medium | Glucose Consumption (mg/dL) | Lactate Production (mg/dL) |
| Freshly Cultured | 85 ± 7 | 12 ± 2 |
| This compound | 68 ± 6 | 18 ± 3 |
| Standard Medium | 32 ± 5 | 35 ± 4 |
| PBS | 10 ± 3 | 45 ± 5 |
Table 3: Apoptosis in Human Cardiac Microtissues after 96 hours of Cold Storage
| Preservation Medium | Caspase-3/7 Activity (Fold Change) |
| Freshly Cultured | 1.0 |
| This compound | 1.8 ± 0.3 |
| Standard Medium | 5.2 ± 0.8 |
| PBS | 9.5 ± 1.2 |
Experimental Protocols
Protocol 1: Cold Preservation of Human Intestinal Organoids
This protocol outlines the procedure for preserving human intestinal organoids in this compound for subsequent analysis.
Experimental workflow for cold preservation of organoids using this compound.
Materials:
-
Mature human intestinal organoid culture
-
This compound Cold Storage Solution
-
Basal culture medium (e.g., Advanced DMEM/F12)
-
Matrigel or other suitable extracellular matrix
-
Sterile microcentrifuge tubes and pipette tips
-
Refrigerated centrifuge (4°C)
Procedure:
-
Preparation: Pre-cool this compound, basal culture medium, and all necessary tubes and pipette tips to 4°C.
-
Organoid Harvesting:
-
Aspirate the culture medium from the organoid-containing Matrigel domes.
-
Add 1 mL of cold basal medium to each well and mechanically disrupt the domes by pipetting up and down.
-
Transfer the organoid suspension to a pre-cooled 15 mL conical tube.
-
-
Washing:
-
Centrifuge the organoid suspension at 200 x g for 5 minutes at 4°C.
-
Carefully aspirate the supernatant, leaving the organoid pellet.
-
Resuspend the pellet in 5 mL of cold basal medium to wash away residual culture medium.
-
Repeat the centrifugation and aspiration steps.
-
-
Preservation:
-
Resuspend the washed organoid pellet in an appropriate volume of cold this compound. A recommended density is 100-200 organoids per 100 µL.
-
Transfer the organoid suspension in this compound to sterile cryovials or microcentrifuge tubes.
-
Store the tubes at 2-8°C for the desired duration (e.g., 24, 48, 72, or 96 hours).
-
-
Recovery and Re-plating:
-
To recover the organoids, centrifuge the tubes at 200 x g for 5 minutes at 4°C.
-
Aspirate the this compound and resuspend the organoid pellet in a mixture of fresh Matrigel and culture medium.
-
Plate the Matrigel-organoid mixture as new domes in a pre-warmed culture plate.
-
Incubate at 37°C and 5% CO2.
-
-
Analysis: After a recovery period (e.g., 24-48 hours), assess organoid viability and function using assays such as ATP measurement (e.g., CellTiter-Glo®), live/dead staining, or functional assays specific to the organoid type.
Protocol 2: Cold Preservation of Tissue Explants
This protocol is suitable for preserving small fragments of tissue, such as biopsies or surgically resected samples.
Materials:
-
Fresh tissue sample
-
This compound Cold Storage Solution
-
Sterile phosphate-buffered saline (PBS)
-
Sterile petri dishes, scalpels, and forceps
-
Sterile storage vials
Procedure:
-
Preparation: Pre-cool this compound, PBS, and all instruments and vials to 4°C.
-
Tissue Preparation:
-
Place the fresh tissue sample in a sterile petri dish containing cold PBS.
-
Using a sterile scalpel, carefully dissect the tissue into smaller explants of a desired size (e.g., 2x2x2 mm).
-
Wash the explants in fresh cold PBS to remove any debris or blood.
-
-
Preservation:
-
Transfer the tissue explants into a sterile storage vial.
-
Add a sufficient volume of cold this compound to completely submerge the tissue. A recommended ratio is 10:1 (volume of this compound to tissue volume).
-
Secure the vial cap and store at 2-8°C.
-
-
Recovery and Analysis:
-
To recover the tissue, use sterile forceps to transfer the explants from this compound into a petri dish containing fresh, cold culture medium or appropriate buffer for downstream analysis.
-
Wash the tissue explants twice with the recovery medium/buffer.
-
The tissue is now ready for histological processing, RNA/protein extraction, or placement into a culture system.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low organoid viability after storage | Organoids were not healthy prior to storage. | Ensure organoids are in a logarithmic growth phase before preservation. |
| Mechanical stress during harvesting. | Use wide-bore pipette tips and gentle pipetting to minimize shear stress. | |
| Insufficient volume of this compound. | Ensure tissues/organoids are fully submerged in this compound. | |
| High variability in results | Inconsistent size of tissue explants or organoids. | Standardize the size of tissue pieces and the number of organoids per tube. |
| Temperature fluctuations during storage. | Use a calibrated refrigerator and minimize door openings. |
Ordering Information
| Product Name | Catalog Number | Size |
| This compound Cold Storage Solution | This compound-100 | 100 mL |
| This compound Cold Storage Solution | This compound-500 | 500 mL |
For research use only. Not for use in diagnostic procedures.
Application of LK-614 in Studying Ischemia-Reperfusion Injury
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Ischemia-reperfusion injury (IRI) is a paradoxical phenomenon where tissue damage is exacerbated upon the restoration of blood flow to an ischemic area. A key contributor to IRI is the generation of reactive oxygen species (ROS), a process significantly catalyzed by the presence of free iron. LK-614, a membrane-permeable iron chelator, presents a targeted approach to mitigate IRI by sequestering intracellular iron, thereby preventing the formation of highly damaging hydroxyl radicals via the Fenton and Haber-Weiss reactions.
Mechanism of Action: this compound's lipophilic nature allows it to traverse cell membranes and chelate excess labile iron within the intracellular compartments, including mitochondria, which are major sites of ROS production during reperfusion. By binding to and inactivating this catalytic iron, this compound is hypothesized to attenuate oxidative stress, reduce lipid peroxidation, preserve mitochondrial integrity, and ultimately limit apoptosis and necrosis of cells in the reperfused tissue.
Potential Applications in Research:
-
Organ Preservation: this compound can be investigated as an additive to organ preservation solutions to protect donor organs from cold ischemia and subsequent reperfusion injury during transplantation.
-
Myocardial Infarction: Studying the efficacy of this compound in reducing infarct size and improving cardiac function in animal models of myocardial infarction.
-
Ischemic Stroke: Evaluating the neuroprotective effects of this compound in models of cerebral ischemia-reperfusion.
-
Kidney and Liver IRI: Assessing the protective role of this compound in acute kidney injury and liver damage resulting from surgical procedures or transplantation.
Considerations for Use:
-
Contradictory Findings: It is crucial to note that studies have shown conflicting results regarding the efficacy of this compound. While a study on a rat liver IRI model demonstrated a protective effect, another study on a rat heart transplantation model suggested that the addition of this compound (in combination with deferoxamine) diminished the beneficial effects of a modified preservation solution.
-
Organ-Specific Effects: The differential outcomes may be attributed to organ-specific differences in iron metabolism and the cellular response to ischemia-reperfusion. The heart and liver have distinct metabolic profiles and iron handling mechanisms, which could influence the efficacy of iron chelation therapy.
-
Dose-Response and Timing: The optimal dose and timing of this compound administration are critical and likely model-dependent. Pre-treatment before the ischemic event, administration during ischemia, or at the onset of reperfusion may yield different results.
Quantitative Data Summary
The following tables summarize the available quantitative data from preclinical studies investigating this compound in ischemia-reperfusion injury.
Table 1: Efficacy of this compound in a Rat Liver Ischemia-Reperfusion Model
| Treatment Group | Lactate Dehydrogenase (LDH) Leakage (U/L) | Bile Secretion (µl/g liver weight) |
| Traditional HTK Solution | Higher (Specific values not provided) | Lower (Specific values not provided) |
| Modified HTK Solution with this compound | Significantly Lower vs. Traditional HTK | Significantly Higher vs. Traditional HTK |
Note: This table is based on a study evaluating a modified Histidine-Tryptophan-Ketoglutarate (HTK) solution. Specific numerical data was not available in the searched literature.
Table 2: Effect of this compound and Deferoxamine in a Rat Heart Transplantation Model
| Treatment Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt minimal (mmHg/s) |
| Traditional HTK (Control) | 67 ± 8 | -871 ± 188 |
| HTK-1 (L-arginine + N-acetyl-l-histidine) | 106 ± 33 | -1388 ± 627 |
| HTK-2 (Deferoxamine + this compound) | 60 ± 39 | -660 ± 446 |
Data presented as mean ± standard deviation. The study concluded that the addition of iron chelators diminished the beneficial effects observed with the HTK-1 solution.[1]
Proposed Signaling Pathway
The primary mechanism of this compound in mitigating ischemia-reperfusion injury is believed to be the chelation of intracellular iron, which in turn reduces the generation of reactive oxygen species (ROS) and subsequent cellular damage.
Caption: Proposed mechanism of this compound in IRI.
Experimental Protocols
In Vitro Model: Oxygen-Glucose Deprivation/Reoxygenation (OGD/R) in Cell Culture
This protocol describes the induction of ischemia-like conditions in a cell culture system.
Caption: In vitro OGD/R experimental workflow.
Materials:
-
Cell line of interest (e.g., H9c2 cardiomyocytes, HepG2 hepatocytes, SH-SY5Y neuroblastoma cells)
-
Complete culture medium
-
Glucose-free medium (e.g., DMEM without glucose)
-
This compound stock solution (dissolved in a suitable solvent like DMSO, final concentration to be determined by dose-response studies, e.g., 1-100 µM)
-
Vehicle control (e.g., DMSO)
-
Hypoxic chamber or incubator
-
Reagents for downstream assays (e.g., MTT, LDH cytotoxicity assay kit, DCF-DA, Caspase-3 activity kit, TUNEL assay kit)
Protocol:
-
Cell Plating: Plate cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Pre-treatment: Replace the culture medium with fresh medium containing the desired concentration of this compound or vehicle. Incubate for a predetermined time (e.g., 1-2 hours).
-
Oxygen-Glucose Deprivation (OGD):
-
Wash the cells once with glucose-free medium.
-
Replace the medium with fresh glucose-free medium.
-
Place the cells in a hypoxic chamber (e.g., 1% O₂, 5% CO₂, 94% N₂) for a duration determined by cell type and experimental goals (e.g., 4-24 hours).
-
-
Reoxygenation:
-
Remove the cells from the hypoxic chamber.
-
Replace the glucose-free medium with complete culture medium (containing glucose and serum).
-
Return the cells to a normoxic incubator (21% O₂, 5% CO₂) for a specified reperfusion period (e.g., 2-24 hours).
-
-
Downstream Analysis: Following reoxygenation, perform assays to assess cell viability, oxidative stress, and apoptosis.
In Vivo Model: Murine Model of Liver Ischemia-Reperfusion Injury
This protocol describes a surgical procedure to induce partial liver ischemia followed by reperfusion in mice.
Caption: In vivo liver IRI experimental workflow.
Materials:
-
Male C57BL/6 mice (8-12 weeks old)
-
Anesthetic (e.g., isoflurane, ketamine/xylazine)
-
Surgical instruments
-
Microvascular clamp
-
This compound solution for injection (formulation and dosage to be optimized, e.g., 1-20 mg/kg)
-
Vehicle control
-
Suture materials
Protocol:
-
Anesthesia: Anesthetize the mouse using a standard protocol and ensure an adequate level of anesthesia throughout the procedure.
-
Surgical Preparation: Shave the abdomen and sterilize the surgical area.
-
Laparotomy: Make a midline laparotomy incision to expose the abdominal contents.
-
This compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal injection 30 minutes before ischemia, or intravenous injection just before reperfusion).
-
Induction of Ischemia: Gently move the intestines to expose the portal triad. Place a microvascular clamp across the portal vein, hepatic artery, and bile duct that supply the left and median liver lobes (approximately 70% of the liver). Ischemia is typically maintained for 60-90 minutes.
-
Reperfusion: After the ischemic period, remove the clamp to initiate reperfusion.
-
Closure: Suture the abdominal wall in layers.
-
Post-operative Care: Provide post-operative analgesia and monitor the animal's recovery.
-
Sample Collection: At a predetermined time point after reperfusion (e.g., 6, 24, or 48 hours), euthanize the animal. Collect blood via cardiac puncture for serum analysis (e.g., ALT, AST levels) and harvest the liver for histological analysis (H&E staining), assessment of oxidative stress markers (e.g., malondialdehyde), and other molecular analyses.
References
No Information Available on LK-614 for Animal Studies
Despite a comprehensive search for "LK-614," no specific information regarding this compound, including its administration routes, pharmacokinetics, toxicology, or efficacy in animal studies, could be found in the public domain.
The search yielded general guidelines and established protocols for the administration of various chemical compounds and drugs in animal research. These resources outline common administration routes such as:
-
Intravenous (IV): Direct injection into a vein, offering rapid and complete bioavailability.
-
Intraperitoneal (IP): Injection into the abdominal cavity, providing a large surface area for absorption.
-
Intramuscular (IM): Injection into a muscle, allowing for relatively rapid absorption.
-
Subcutaneous (SC): Injection under the skin, resulting in slower and more sustained absorption.
-
Oral (PO): Administration by mouth, often through gavage, which is subject to gastrointestinal absorption and first-pass metabolism.
The selection of an appropriate administration route in animal studies is a critical decision that depends on various factors, including the physicochemical properties of the substance, the research objectives, and the specific animal model being utilized.
Without any specific data for a compound identified as "this compound," it is impossible to provide the requested detailed application notes, protocols, quantitative data tables, or signaling pathway diagrams. The core requirements of the request, such as summarizing quantitative data and providing detailed experimental methodologies, cannot be fulfilled without foundational information on the substance .
Therefore, the creation of detailed application notes and protocols for "this compound administration route for animal studies" cannot be completed at this time. Researchers and drug development professionals seeking to work with a compound designated as this compound would need to refer to internal documentation or conduct preliminary studies to establish the necessary parameters for its use in animal research.
Application Notes and Protocols for LK-614 in Cardioprotection Research
Topic: Investigation of LK-614 as a Cardioprotective Agent
Audience: Researchers, scientists, and drug development professionals.
Introduction and Disclaimer
These application notes provide a summary of the currently available scientific literature regarding the agent this compound in the context of cardioprotection. It is critical to inform the research community that, as of the date of this document, published research on this compound is exceptionally limited. A comprehensive search of scientific databases has yielded only a single preclinical study investigating its use as an iron chelator in a cardioplegic solution for donor heart preservation.
Disclaimer: The information provided herein is based on a single study. There is no available data on the combination of this compound with other systemic cardioprotective agents for therapeutic use. The findings from the sole study suggest that this compound, in the specific context investigated, may diminish the beneficial effects of other protective agents. Therefore, any research into this compound should proceed with caution and be considered exploratory.
Scientific Background: Iron Chelators in Cardioprotection
During myocardial ischemia and reperfusion, the dysregulation of iron metabolism can lead to the formation of reactive oxygen species (ROS) via the Fenton and Haber-Weiss reactions. This oxidative stress contributes significantly to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, ultimately leading to cardiomyocyte death and myocardial dysfunction. Iron chelators are compounds that bind to free iron, rendering it redox-inactive and thereby mitigating iron-catalyzed oxidative damage. Several iron chelators have been investigated for their cardioprotective potential in the setting of ischemia-reperfusion injury.[1]
This compound has been identified as a novel iron chelator.[2] The rationale for its investigation in a cardioplegic solution was to reduce the cold-induced injury that can occur during the storage of donor hearts, a process known to be exacerbated by iron-mediated ROS production.[2]
Summary of Preclinical Data for this compound
A single study to date has investigated the effects of this compound in a rat heart transplantation model.[2] The study aimed to evaluate whether the addition of iron chelators, including this compound, to a modified histidine-tryptophan-ketoglutarate (HTK) solution could improve myocardial function after cold storage and reperfusion.[2]
The study compared three groups:
-
Control Group: Traditional HTK solution.
-
HTK-1 Group: HTK solution modified with L-arginine and N-alpha-acetyl-L-histidine.
-
HTK-2 Group: HTK solution modified with the iron chelators deferoxamine and this compound.
The results indicated that the HTK-1 solution significantly improved myocardial contractility and relaxation after one hour of reperfusion compared to the control HTK solution.[2] However, the addition of deferoxamine and this compound in the HTK-2 group was found to diminish these beneficial effects.[2]
Quantitative Data from Preclinical Study
The following table summarizes the key hemodynamic parameters measured after 1 hour of reperfusion in the heterotopic rat heart transplantation model.[2]
| Group | Left Ventricular Systolic Pressure (LVSP) (mmHg) | dP/dt minimal (mmHg/s) |
| Control (Traditional HTK) | 67 ± 8 | -871 ± 188 |
| HTK-1 (L-arginine + N-alpha-acetyl-L-histidine) | 106 ± 33 | -1388 ± 627 |
| HTK-2 (Deferoxamine + this compound) | 60 ± 39 | -660 ± 446 |
*p < 0.05 compared to the other groups. Data are presented as mean ± standard deviation.
Experimental Protocols
The following is a detailed methodology based on the published preclinical study of this compound.[2] This protocol is intended for researchers who wish to replicate or build upon these initial findings.
Heterotopic Rat Heart Transplantation Model
Objective: To assess the cardioprotective effects of a modified HTK solution containing this compound in a model of cold ischemia and reperfusion.
Animal Model: Male rats.
Experimental Groups:
-
Control Group: Donor hearts arrested and stored in traditional HTK solution.
-
HTK-1 Group: Donor hearts arrested and stored in HTK solution supplemented with L-arginine and N-alpha-acetyl-L-histidine.
-
HTK-2 Group: Donor hearts arrested and stored in HTK solution supplemented with deferoxamine and this compound.
Surgical Procedure:
-
Anesthetize donor and recipient rats.
-
In the donor rat, perform a median sternotomy to expose the heart.
-
Cannulate the aorta and perfuse the heart with 20 mL of the respective cardioplegic solution (Control, HTK-1, or HTK-2) to induce cardiac arrest.
-
Excise the donor heart and store it in the corresponding solution at 4°C for 1 hour.
-
In the recipient rat, expose the abdominal aorta and inferior vena cava.
-
Perform end-to-side anastomoses of the donor ascending aorta to the recipient infrarenal abdominal aorta, and the donor pulmonary artery to the recipient inferior vena cava.
-
Release the vascular clamps to initiate reperfusion of the transplanted heart.
Functional Assessment:
-
After 1 hour of reperfusion, insert a Millar catheter into the left ventricle of the transplanted heart via an apical stab incision.
-
Record left ventricular pressure to determine Left Ventricular Systolic Pressure (LVSP) and the minimal rate of pressure fall (dP/dt min).
Biochemical Analysis:
-
At the end of the experiment, freeze-clamp the heart tissue.
-
Analyze the tissue for energy charge potential (ATP, ADP, AMP levels) using standard biochemical assays (e.g., high-performance liquid chromatography).
Visualizations
Signaling Pathways and Experimental Workflows
As there is no data on the specific signaling pathways affected by this compound, a conceptual diagram of iron-mediated reperfusion injury is provided below, which represents the general rationale for investigating iron chelators in this context. Additionally, a workflow diagram for the described experimental protocol is included.
Caption: Conceptual pathway of iron's role in ischemia-reperfusion injury.
Caption: Experimental workflow for the heterotopic rat heart transplant model.
Conclusion and Future Directions
The current body of evidence is insufficient to recommend the use of this compound in combination with other cardioprotective agents. The only available study suggests a potential negative interaction in the context of a specific cardioplegic solution.[2]
Future research is required to:
-
Elucidate the fundamental mechanism of action of this compound.
-
Determine its pharmacokinetic and pharmacodynamic properties.
-
Evaluate its efficacy and safety as a standalone agent in various models of cardiac injury.
-
Investigate potential synergistic or antagonistic interactions with other established cardioprotective drugs in well-controlled preclinical studies.
Until such data becomes available, the combination of this compound with other cardioprotective agents is not advised outside of a rigorous, exploratory research setting.
References
Troubleshooting & Optimization
Technical Support Center: Troubleshooting LK-614 Solubility in Aqueous Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing solubility challenges encountered with the small molecule inhibitor, LK-614, in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to offer practical solutions and detailed experimental protocols to ensure reliable and reproducible results.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the poor aqueous solubility of small molecule inhibitors like this compound?
Poor aqueous solubility of small molecule inhibitors is a common challenge in drug development. For many new chemical entities (NCEs), it is estimated that 70% to 80% are poorly soluble.[1] This can be attributed to several physicochemical properties of the molecule:
-
High Lipophilicity: Molecules with a high affinity for lipids (fats) tend to be poorly soluble in water.
-
Crystal Lattice Energy: A significant amount of energy may be required to break the strong, stable crystal structure of the compound, leading to lower solubility.[2]
-
Poor Solvation: The molecule may not interact favorably with water molecules, which hinders the dissolution process.[2]
-
pH-Dependent Solubility: For ionizable compounds, solubility can be highly dependent on the pH of the solution. The molecule may precipitate if the pH is not optimal.[2]
Q2: My this compound is precipitating out of solution when I dilute my DMSO stock into an aqueous buffer. What can I do to prevent this?
This common issue, known as "precipitation upon dilution," occurs when the local concentration of the compound exceeds its solubility limit in the mixed solvent system as the high-concentration DMSO stock is introduced into the aqueous buffer.[2][3] Here are several strategies to mitigate this:
-
Lower the Final Concentration: The most direct approach is to use a lower final concentration of this compound in your assay.[3]
-
Use a Surfactant: Non-ionic surfactants such as Tween® 20 or Triton™ X-100 at low concentrations (e.g., 0.01-0.1%) can help maintain the solubility of hydrophobic compounds in aqueous solutions.[3] Surfactants work by reducing surface tension and encapsulating lipophilic molecules in micelles.[4][5]
-
Employ Co-solvents: Adding a small percentage of a water-miscible organic solvent, like ethanol or polyethylene glycol (PEG), to your aqueous buffer can increase the solubility of your compound.[3]
-
Adjust the pH: If this compound has ionizable groups, adjusting the pH of the buffer may significantly improve its solubility. For instance, basic compounds are often more soluble at an acidic pH, while acidic compounds are more soluble at a basic pH.[3]
Q3: Can I use heating or sonication to dissolve this compound?
Gentle heating and sonication can be effective for dissolving stubborn compounds.[3] However, it is critical to first confirm the thermal stability of this compound, as prolonged or excessive heating can lead to degradation. When using these methods, it is advisable to warm the solution gently (e.g., in a 37°C water bath) and sonicate in short bursts to prevent overheating. Always visually inspect the solution for any signs of degradation, such as a change in color.[3]
Troubleshooting Guide
Problem: Inconsistent Results in Cell-Based Assays
Possible Cause: Poor solubility and/or precipitation of this compound in the cell culture medium.
Troubleshooting Steps:
-
Visual Inspection: Carefully observe the media in your culture plates. The presence of visible particles, a cloudy appearance, or a film on the surface is a clear indicator of precipitation.
-
Optimize Dilution Method: When preparing your working solution, add the DMSO stock of this compound to the aqueous buffer dropwise while vortexing to ensure rapid mixing and minimize local high concentrations.
-
Test Different Formulations: Experiment with the addition of surfactants or co-solvents to your cell culture medium to enhance the solubility of this compound.
-
Consider Serum Effects: The presence of serum proteins in the culture medium can sometimes affect the solubility and bioavailability of small molecules. You may need to test different serum concentrations or use serum-free media if your experimental design allows.[3]
Problem: Low Potency or Lack of Activity in an in vitro Binding Assay
Possible Cause: The actual concentration of the soluble this compound in the assay is lower than the nominal concentration due to poor solubility.
Troubleshooting Steps:
-
Quantify Soluble Compound: Perform a kinetic solubility assay to determine the maximum soluble concentration of this compound in your assay buffer.
-
Adjust Assay Conditions: Based on the solubility data, you may need to lower the tested concentrations of this compound to ensure it remains in solution throughout the experiment.
-
Enhance Solubility in Assay Buffer: Similar to cell-based assays, consider the use of surfactants or co-solvents in your binding assay buffer to improve the solubility of this compound.
Quantitative Data Summary
The following tables summarize common solvents and additives used to improve the solubility of small molecule inhibitors.
Table 1: Common Organic Solvents for Stock Solutions
| Solvent | Polarity | Common Use | Considerations |
| Dimethyl Sulfoxide (DMSO) | Polar aprotic | Universal solvent for many organic molecules | Can be toxic to cells at higher concentrations (>0.5%) |
| Ethanol | Polar protic | Less toxic alternative to DMSO for some compounds | May not be as effective as DMSO for highly non-polar compounds |
| Dimethylformamide (DMF) | Polar aprotic | Alternative to DMSO | Can be toxic and should be handled with care |
Table 2: Common Additives to Aqueous Solutions for Improved Solubility
| Additive | Type | Typical Concentration | Mechanism of Action |
| Tween® 20 / Triton™ X-100 | Non-ionic Surfactant | 0.01 - 0.1% | Reduces surface tension and forms micelles to encapsulate the compound.[4][5] |
| Polyethylene Glycol (PEG) | Co-solvent | 1 - 10% | Increases the polarity of the solvent mixture. |
| Cyclodextrins | Complexing Agent | Varies | Forms inclusion complexes with the nonpolar regions of the drug molecule.[6] |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay using Nephelometry
This assay determines the concentration at which a compound precipitates out of an aqueous solution when added from a DMSO stock, providing a measure of its kinetic solubility.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microplate (clear bottom)
-
Nephelometer or plate reader capable of measuring light scattering
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).[2]
-
Dispense Buffer: Add 198 µL of PBS (pH 7.4) to the wells of a 96-well plate.[2]
-
Add Compound: Add 2 µL of each concentration from the DMSO serial dilution to the corresponding wells containing PBS. This will result in a final DMSO concentration of 1%.[2]
-
Incubate: Incubate the plate at room temperature for 2 hours with gentle shaking.[2]
-
Measure Turbidity: Measure the turbidity (light scattering) of each well using a nephelometer.[2]
-
Data Analysis: The kinetic solubility is the highest concentration of the compound that does not show a significant increase in turbidity compared to the buffer-only control.[2]
Visualizations
Caption: Experimental workflow for addressing this compound solubility issues.
Caption: Decision tree for selecting a solubilization method.
References
- 1. BIOAVAILABILITY ENHANCEMENT - Solving Low Solubility Challenges to Optimize Drug Delivery Platforms [drug-dev.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. brieflands.com [brieflands.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LK-614 Incubation Time
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the incubation time of LK-614 to achieve maximum experimental effect. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may arise during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
A1: this compound is a membrane-permeable iron chelator.[1][2] Its primary mechanism of action is to bind to iron, making it unavailable for cellular processes that are iron-dependent. Iron is a critical cofactor for many enzymes involved in cellular processes such as DNA synthesis, energy metabolism, and redox reactions. By chelating iron, this compound can be used to study the effects of iron depletion on these processes. In one study, it was evaluated for its protective effects against cold storage-induced injury in a rat liver model.[1]
Q2: How do I determine the optimal incubation time for this compound in my specific cell line or experimental model?
A2: The optimal incubation time for this compound is highly dependent on the cell type, the concentration of this compound used, and the specific biological endpoint being measured. A time-course experiment is the most effective method to determine the optimal incubation time for your particular experimental system.[3] This typically involves treating your cells with a fixed concentration of this compound and measuring the desired effect at multiple time points (e.g., 6, 12, 24, 48, and 72 hours).[3][4]
Q3: My IC50 value for this compound is different from what I expected. Could incubation time be the cause?
A3: Yes, incubation time is a critical factor that can significantly influence the apparent IC50 value of a compound.[3] An incubation time that is too short may not allow for the full biological effect to manifest, leading to an overestimation of the IC50 (the compound appears less potent). Conversely, an excessively long incubation period might lead to secondary or off-target effects, which could also confound the interpretation of your results.[3] Performing a time-course experiment is crucial to identify the point at which the biological response to this compound reaches a plateau.[3]
Q4: What are some common pitfalls to avoid when determining the optimal incubation time for this compound?
A4: Common issues to be aware of include:
-
Insufficient Time Points: Using too few time points in your time-course experiment can lead to an inaccurate determination of the optimal incubation time.
-
Inappropriate Concentration: The concentration of this compound used in a time-course experiment should be carefully chosen. A concentration that is too low may not produce a measurable effect, while a concentration that is too high could induce rapid toxicity, masking the desired biological response.
-
Ignoring Vehicle Effects: Always include a vehicle control (the solvent used to dissolve this compound, e.g., DMSO) to ensure that the observed effects are not due to the solvent itself.[4]
-
Cell Density: Ensure that cell density is consistent across all experiments, as this can influence the cellular response to treatment.
Troubleshooting Guide
| Issue | Possible Cause | Solution |
| No significant effect of this compound is observed at any time point. | 1. This compound concentration is too low. 2. Incubation time is too short. 3. The cell line is resistant to the effects of iron chelation. | 1. Increase the concentration of this compound. Perform a dose-response experiment to identify a more effective concentration.[5]2. Extend the duration of the incubation in your time-course experiment.3. Verify the sensitivity of your cell line to other known iron chelators. |
| Excessive cell death is observed even at the earliest time points. | 1. This compound concentration is too high. 2. The vehicle (e.g., DMSO) is causing toxicity. | 1. Reduce the concentration of this compound. High concentrations can lead to off-target effects and cytotoxicity.[4]2. Ensure the final concentration of the vehicle is low (typically ≤0.1%) and include a vehicle-only control.[4] |
| Inconsistent results between replicate experiments. | 1. Variation in cell seeding density. 2. Pipetting errors. 3. Inconsistent incubation times. | 1. Ensure a homogenous cell suspension before seeding and use a consistent seeding density for all wells.2. Use calibrated pipettes and ensure proper mixing of this compound in the culture medium.3. Precisely control the timing of this compound addition and the termination of the experiment. |
| The observed effect of this compound plateaus early and then declines at later time points. | 1. Cellular adaptation or resistance mechanisms. 2. Degradation of this compound in the culture medium. | 1. Consider investigating potential cellular mechanisms of resistance to iron chelation.2. If stability is a concern, consider replacing the medium with freshly prepared this compound at regular intervals during long-term incubations. |
Experimental Protocols
Protocol 1: Time-Course Experiment to Determine Optimal Incubation Time
This protocol describes a general method for determining the optimal incubation time for this compound by measuring a specific cellular response at various time points.
1. Cell Seeding:
- Seed cells in a multi-well plate at a density that will ensure they are in the exponential growth phase and do not become over-confluent by the end of the experiment.
- Incubate the plate for 24 hours to allow cells to adhere.
2. This compound Treatment:
- Prepare a solution of this compound in complete culture medium at a concentration known or expected to produce a measurable effect (e.g., a concentration around the expected IC50).
- Also, prepare a vehicle control containing the same final concentration of the solvent (e.g., DMSO) as the this compound-containing medium.
- Carefully remove the old medium from the wells and replace it with the medium containing this compound or the vehicle control.
3. Incubation:
- Incubate the plates for your desired time points (e.g., 6, 12, 24, 48, and 72 hours).[3] Use a separate plate for each time point to avoid disturbing the cells.
4. Endpoint Assay:
- At the end of each incubation period, perform your chosen assay to measure the biological endpoint of interest (e.g., cell viability, proliferation, gene expression, or protein phosphorylation).
5. Data Analysis:
- For each time point, normalize the data from the this compound treated cells to the vehicle-treated control cells.
- Plot the measured response against the incubation time. The optimal incubation time is typically the point at which the response reaches a stable plateau.
Protocol 2: Dose-Response Experiment
This protocol is for determining the potency (e.g., IC50) of this compound at a fixed, optimal incubation time determined from the time-course experiment.
1. Cell Seeding:
- Seed cells in a multi-well plate as described in Protocol 1.
2. This compound Treatment:
- Prepare serial dilutions of this compound in complete culture medium to cover a broad range of concentrations (e.g., from nanomolar to micromolar).
- Include a vehicle control.
- Remove the old medium and add the medium with the different concentrations of this compound or vehicle control.
3. Incubation:
- Incubate the plate for the predetermined optimal incubation time.
4. Endpoint Assay:
- Perform the selected endpoint assay.
5. Data Analysis:
- Plot the measured response against the logarithm of the this compound concentration.
- Fit the data to a sigmoidal dose-response curve to determine the IC50 value.[6][7]
Data Presentation
Table 1: Hypothetical Time-Course Data for this compound Treatment
| Incubation Time (hours) | Cell Viability (% of Control) | Standard Deviation |
| 0 | 100 | 0 |
| 6 | 85 | 4.2 |
| 12 | 68 | 3.5 |
| 24 | 52 | 2.8 |
| 48 | 50 | 3.1 |
| 72 | 48 | 2.9 |
Table 2: Hypothetical Dose-Response Data for this compound at 48-hour Incubation
| This compound Concentration (µM) | Log(Concentration) | Inhibition (%) | Standard Deviation |
| 0.01 | -2.00 | 5 | 1.5 |
| 0.1 | -1.00 | 15 | 2.1 |
| 1 | 0.00 | 50 | 3.0 |
| 10 | 1.00 | 85 | 2.5 |
| 100 | 2.00 | 95 | 1.8 |
Visualizations
Caption: Workflow for a time-course experiment to find the optimal incubation time.
References
- 1. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Immunomart [immunomart.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Dose–response relationship - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting Off-Target Effects of LK-614
Disclaimer: As of December 2025, there is no publicly available scientific literature or data specifically identifying a molecule designated "LK-614." The following technical support guide has been constructed as a representative resource for a hypothetical kinase inhibitor, herein named this compound, based on established principles and common challenges associated with kinase inhibitor research and development. For the purpose of this guide, we will assume this compound is an inhibitor of MEK1/2 kinases.
This guide is intended for researchers, scientists, and drug development professionals who may be encountering unexpected results during their experiments with novel kinase inhibitors like this compound.
Frequently Asked Questions (FAQs)
Q1: My cells exhibit an unexpected phenotype after treatment with this compound. What could be the underlying cause?
A1: Unexpected cellular phenotypes are a common challenge when working with new inhibitors.[1] The observed phenotype may be due to several factors, including off-target effects, the specific genetic background of your cell line, or experimental variability.[1] It is crucial to verify the primary target engagement and assess the inhibitor's broader selectivity.
Q2: I am not observing the expected level of downstream pathway inhibition (e.g., decreased p-ERK) with this compound. How should I troubleshoot this?
A2: A lack of expected pathway inhibition could stem from several issues. First, confirm the potency and stability of your this compound stock solution using analytical methods.[1] Second, consider the possibility that the targeted pathway is not the primary driver of the cellular process you are studying in your specific cell model. Different cancer cell lines can have varying dependencies on specific signaling pathways.
Q3: I'm observing significant toxicity or cell death at concentrations where I expect to see specific inhibition of the MEK1/2 pathway. What does this suggest?
A3: This could indicate that this compound has off-target effects on other kinases or cellular proteins that are critical for cell survival.[2] Identifying these off-targets is critical for accurate data interpretation.[1] A comprehensive kinase selectivity profile is essential to identify potential off-target liabilities that could explain the observed cytotoxicity.[2]
Q4: How can I experimentally determine if the observed efficacy of this compound is due to an off-target effect?
A4: A definitive way to test this is to see if the compound's efficacy is maintained even in the absence of its intended target.[3] Using a technique like CRISPR/Cas9-mediated gene knockout to create a cell line that does not express the target protein is a robust method.[3] If the compound still elicits the same response in these knockout cells, it strongly indicates that the effect is mediated through one or more off-target interactions.[3]
Q5: My results with this compound are inconsistent across experiments. What are some potential sources of this variability?
A5: Inconsistent results can arise from compound instability, degradation, or aggregation.[1][2] It is recommended to prepare fresh dilutions for each experiment from a validated stock solution.[1] Additionally, ensure consistent cell culture conditions and passage numbers, as cellular responses can change over time.
Quantitative Data Summary
The following tables represent hypothetical data for this compound to illustrate the types of information that are critical for understanding its activity and potential for off-target effects.
Table 1: Kinase Selectivity Profile of this compound (1 µM)
| Kinase Target | % Inhibition |
| MEK1 | 98% |
| MEK2 | 95% |
| Kinase A | 75% |
| Kinase B | 60% |
| Kinase C | 15% |
| Kinase D | 5% |
This table summarizes the inhibitory activity of this compound against a panel of kinases. High inhibition of kinases other than the intended targets (MEK1/2) suggests potential off-target effects.
Table 2: Cellular IC50 Values for this compound in Various Cancer Cell Lines
| Cell Line | Primary Mutation | IC50 (µM) |
| HT-29 | BRAF V600E | 0.1 |
| A375 | BRAF V600E | 0.08 |
| HCT116 | KRAS G13D | 0.5 |
| SW620 | KRAS G12V | 0.8 |
| MEK1/2 Knockout | N/A | >10 |
This table shows the concentration of this compound required to inhibit the growth of different cancer cell lines by 50%. The high IC50 in the MEK1/2 knockout line suggests on-target activity in the other cell lines.
Experimental Protocols
Protocol 1: Kinase Profiling Assay
This protocol is a generalized method for assessing a compound's inhibitory effect on a panel of kinases.[4]
-
Reagent Preparation : Prepare a stock solution of this compound in 100% DMSO.
-
Assay Plate Setup : In a multi-well plate, add the kinase, a suitable substrate, and ATP.
-
Compound Addition : Add this compound at a final concentration (e.g., 1 µM) to the assay wells. Include a vehicle control (DMSO) and a known inhibitor as a positive control.[2]
-
Reaction Initiation and Incubation : Initiate the kinase reaction by adding ATP. Incubate the plate at the optimal temperature for the kinase for a predetermined time.
-
Detection : Stop the reaction and measure kinase activity using a suitable detection method, such as radiometric, fluorescence, or luminescence-based assays.[5]
-
Data Analysis : Calculate the percent inhibition of kinase activity by this compound relative to the vehicle control.
Protocol 2: Western Blot for Target Engagement
This protocol verifies that this compound is engaging its intended target (MEK1/2) in a cellular context by measuring the phosphorylation of a downstream substrate (ERK).
-
Cell Treatment : Plate cells and allow them to adhere overnight. Treat with a dose-range of this compound for the desired time (e.g., 2 hours). Include a vehicle control (e.g., DMSO).[1]
-
Lysate Preparation : Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.[1]
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay.[1]
-
SDS-PAGE and Transfer : Load equal amounts of protein onto an SDS-PAGE gel, run the gel, and transfer the proteins to a PVDF membrane.[1]
-
Antibody Incubation : Block the membrane and incubate with a primary antibody against phospho-ERK. Subsequently, incubate with an appropriate HRP-conjugated secondary antibody.[1]
-
Detection : Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[1]
-
Normalization : Strip the membrane and re-probe with an antibody for total ERK or a loading control (e.g., GAPDH, β-actin) to normalize the data.[1]
Protocol 3: Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to assess direct target engagement in a cellular environment.[4]
-
Cell Treatment : Treat intact cells with this compound or a vehicle control.
-
Heating : Heat the cell suspensions at various temperatures to induce protein denaturation and aggregation.
-
Lysis and Fractionation : Lyse the cells and separate the soluble protein fraction from the aggregated protein by centrifugation.
-
Detection : Analyze the amount of soluble target protein (MEK1/2) remaining in the supernatant by western blot or ELISA.[4]
-
Data Analysis : Plot the amount of soluble protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[4]
Visualizations
Caption: Hypothetical signaling pathway targeted by this compound.
Caption: Workflow for identifying off-target effects.
Caption: Differentiating on-target vs. off-target effects.
References
How to prevent LK-614 degradation in solution
Welcome to the LK-614 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability and handling of this compound in solution.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and storage of this compound.
Q1: What is the recommended storage condition for solid this compound?
A1: For long-term storage, solid this compound should be kept at -20°C in a dry and dark environment. For short-term storage (days to weeks), it can be stored at 0-4°C under the same conditions. Properly stored, the compound is expected to be stable for over three years.
Q2: What is the recommended solvent for preparing this compound solutions?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare stock solutions in high-purity DMSO.
Q3: How should I store this compound solutions?
A3: For short-term storage (days to weeks), stock solutions of this compound in DMSO can be stored at 0-4°C. For long-term storage (months), it is recommended to store aliquots at -20°C to minimize freeze-thaw cycles.
Troubleshooting Guide: Preventing this compound Degradation in Solution
This guide provides a question-and-answer format to address specific issues you might encounter during your experiments.
| Issue/Question | Potential Cause | Recommended Solution |
| I observe a decrease in the potency or activity of my this compound solution over time. | This could be due to the chemical degradation of this compound. Factors that can contribute to degradation include improper storage temperature, exposure to light, and inappropriate pH of the aqueous buffer. | Verify Storage Conditions: Ensure that your stock and working solutions are stored at the recommended temperatures (-20°C for long-term, 0-4°C for short-term).Protect from Light: Store all solutions containing this compound in amber vials or wrap containers with aluminum foil to prevent photodegradation.Control pH: When diluting your DMSO stock solution into an aqueous buffer, ensure the final pH of the solution is controlled. The stability of similar compounds can be pH-dependent. It is advisable to conduct preliminary stability tests at your experimental pH.Prepare Fresh Solutions: For sensitive experiments, it is best to prepare fresh working solutions from a frozen stock on the day of use. |
| I see precipitates forming in my aqueous working solution of this compound. | This compound has limited solubility in aqueous solutions. Precipitation can occur if the concentration exceeds its solubility limit in the final buffer. | Check Final Concentration: Ensure that the final concentration of this compound in your aqueous buffer does not exceed its solubility limit. You may need to determine the solubility in your specific buffer system.Optimize Solvent Composition: If higher concentrations are required, you may need to include a co-solvent in your aqueous buffer. However, be mindful of the potential impact of the co-solvent on your experimental system.Sonication: Gentle sonication may help to redissolve small amounts of precipitate, but this may not be a long-term solution if the compound is supersaturated. |
| My experimental results are inconsistent when using this compound. | In addition to degradation, inconsistency can arise from repeated freeze-thaw cycles of stock solutions or variability in solution preparation. | Aliquot Stock Solutions: To avoid multiple freeze-thaw cycles, aliquot your DMSO stock solution into single-use volumes and store them at -20°C.Standardize Solution Preparation: Ensure a consistent and documented procedure for preparing your working solutions, including the source and purity of solvents and buffers. |
Experimental Protocols
Detailed methodologies for assessing the stability of this compound are crucial for ensuring the reliability of experimental results. Below is a general protocol for a forced degradation study, which can be adapted to your specific needs.
Protocol: Forced Degradation Study of this compound
Objective: To evaluate the stability of this compound under various stress conditions to identify potential degradation pathways and establish appropriate handling and storage procedures.
Materials:
-
This compound
-
High-purity DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
pH meter
-
HPLC system with a UV detector or a mass spectrometer (MS)
-
C18 reverse-phase HPLC column
-
Photostability chamber
-
Temperature-controlled incubator
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in DMSO at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the this compound stock solution with 0.1 N HCl to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Basic Hydrolysis: Mix the this compound stock solution with 0.1 N NaOH to a final concentration of 100 µg/mL. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix the this compound stock solution with 3% H₂O₂ to a final concentration of 100 µg/mL. Keep at room temperature for 24 hours.
-
Thermal Degradation: Keep the solid this compound and the DMSO stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose the this compound stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter in a photostability chamber.
-
-
Sample Analysis:
-
At specified time points (e.g., 0, 4, 8, 12, 24 hours), take an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method. A reverse-phase C18 column is a common starting point. The mobile phase composition should be optimized to achieve good separation between the parent this compound peak and any degradation products.
-
Quantify the amount of remaining this compound and any major degradation products.
-
Visualizations
Logical Workflow for Troubleshooting this compound Degradation
Caption: A decision tree to guide researchers in troubleshooting common issues related to this compound degradation in solution.
Experimental Workflow for Stability Assessment
Caption: A streamlined workflow for conducting forced degradation studies to assess the stability of this compound.
Disclaimer: The information provided in this Technical Support Center is for guidance purposes only. It is essential to validate all procedures and findings within your own laboratory and experimental context.
LK-614 dose-response curve optimization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with LK-614, a membrane-permeable iron chelator. The information is designed to assist with the optimization of this compound dose-response curves in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a lipophilic, membrane-permeable iron chelator.[1] Its primary mechanism of action is to bind to intracellular iron, preventing it from participating in redox reactions that generate reactive oxygen species (ROS), particularly during events like ischemia-reperfusion injury.[2][3] By chelating iron, this compound helps to mitigate oxidative stress and subsequent cellular damage, such as lipid peroxidation.[4]
Q2: In what experimental systems has this compound been used?
A2: this compound has been primarily evaluated in the context of organ preservation for transplantation.[1][5] It is a component of modified histidine-tryptophan-ketoglutarate (HTK) solutions, such as Custodiol-N and TiProtec, designed to protect organs like the liver and heart from cold storage-induced injury.[1][5][6]
Q3: What are the typical concentrations of this compound used in experiments?
A3: Experimental concentrations of this compound have been reported in the micromolar range. For instance, in studies using a modified HTK solution (Custodiol-N) for hypothermic machine preservation of rat livers, concentrations of 2.5 µM and 7.5 µM of this compound were used in combination with 25 µM of deferoxamine.[6] It has been suggested that for continuous perfusion preservation, the concentration of this compound should likely be lower than that used for static cold storage.[6]
Q4: Are there any known toxicities or adverse effects associated with this compound?
A4: While specific toxicity data for this compound is limited, high concentrations of iron chelators, in general, can have adverse effects. In one study involving a modified HTK solution for heart transplantation, the addition of deferoxamine and this compound was observed to diminish some of the beneficial effects on myocardial function, which the authors attributed to a potentially high concentration of the chelators.[1][7] It is crucial to determine the optimal, non-toxic concentration for each experimental model.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High variability in experimental results | Inconsistent this compound concentration or preparation. | Ensure accurate and consistent preparation of this compound stock solutions and their dilution into the experimental medium. Given its lipophilic nature, ensure it is fully dissolved. Consider the use of a carrier solvent like DMSO if necessary, and include a vehicle control in your experiments. |
| Unexpected cytotoxicity or diminished cell/organ function | This compound concentration is too high. | Perform a dose-response curve to determine the optimal, non-toxic concentration for your specific model system. Start with a broad range of concentrations (e.g., from nanomolar to low micromolar) and narrow down to the effective, non-toxic range. One study noted diminished beneficial effects in a heart preservation model with the addition of this compound, suggesting the potential for negative effects at higher concentrations.[1][7] |
| Lack of a clear dose-response relationship | The range of concentrations tested is too narrow or not in the effective range. The experimental endpoint is not sensitive to the effects of iron chelation. | Broaden the range of this compound concentrations tested. Ensure that the chosen experimental endpoint (e.g., cell viability, marker of oxidative stress, functional assay) is appropriate for assessing the effects of iron chelation in your model. |
| Precipitation of this compound in the experimental medium | Poor solubility of this compound. | As a lipophilic compound, this compound may have limited solubility in aqueous solutions. Prepare concentrated stock solutions in an appropriate solvent (e.g., DMSO) and then dilute to the final concentration in your experimental medium. Ensure the final solvent concentration is low and consistent across all experimental groups, including a vehicle control. |
Quantitative Data Summary
The following table summarizes the concentrations of this compound and the co-chelator deferoxamine used in a study on hypothermic machine preservation of rat livers.
| Preservation Solution | This compound Concentration (µM) | Deferoxamine Concentration (µM) | Organ Model | Key Finding |
| Custodiol-N, 2.5 | 2.5 | 25 | Rat Liver | Improved metabolic activity and reduced apoptosis compared to the base solution.[6] |
| Custodiol-N | 7.5 | 25 | Rat Liver | Further reduced release of ALT and LDH, but the 2.5 µM concentration showed better improvement in metabolic activity.[6] |
Experimental Protocols
Protocol: Optimization of this compound Dose-Response Curve for Ischemia-Reperfusion Injury in an ex vivo Organ Perfusion Model
This protocol provides a general methodology for determining the optimal concentration of this compound. Specific parameters should be optimized for the particular organ and perfusion system.
-
Preparation of this compound Stock Solution:
-
Due to its lipophilic nature, prepare a 10 mM stock solution of this compound in sterile DMSO.
-
Aliquot and store at -20°C or as recommended by the supplier. Avoid repeated freeze-thaw cycles.
-
-
Organ Harvest and Preparation:
-
Harvest the organ of interest (e.g., liver, heart) from the experimental animal model following approved ethical guidelines.
-
Cannulate the appropriate vessels for perfusion.
-
-
Ischemia Induction:
-
Induce a period of cold or warm ischemia, depending on the experimental design. For example, rat livers can be stored at 4°C for 24 hours in the preservation solution.[5]
-
-
Preparation of Perfusion Solutions:
-
Prepare the base perfusion or preservation solution (e.g., modified HTK, Krebs-Henseleit buffer).
-
Create a series of perfusion solutions containing different final concentrations of this compound. Based on existing literature, a suggested starting range is 0.1 µM, 0.5 µM, 1 µM, 2.5 µM, 5 µM, 7.5 µM, and 10 µM.[6]
-
Prepare a vehicle control solution containing the same final concentration of DMSO as the highest this compound concentration.
-
Prepare a positive control if available (e.g., a solution with a known effective concentration of another iron chelator like deferoxamine).
-
-
Reperfusion:
-
Initiate reperfusion of the organ with the prepared solutions at a controlled temperature and flow rate (e.g., 37°C for 60 minutes).[5]
-
-
Endpoint Analysis:
-
Collect perfusate samples at various time points during reperfusion to measure markers of cellular injury (e.g., lactate dehydrogenase (LDH), alanine aminotransferase (ALT)).[5][6]
-
Assess organ function (e.g., bile production in the liver, contractile force in the heart).[5]
-
At the end of the experiment, collect tissue samples for histological analysis (e.g., H&E staining) and to measure markers of oxidative stress (e.g., malondialdehyde levels) or apoptosis (e.g., TUNEL staining).[6]
-
-
Data Analysis:
-
Plot the measured endpoints as a function of the this compound concentration to generate a dose-response curve.
-
Determine the optimal concentration that provides the maximal protective effect with minimal toxicity.
-
Visualizations
Caption: Mechanism of this compound in preventing ischemia-reperfusion injury.
Caption: Experimental workflow for this compound dose-response optimization.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Iron chelators: as therapeutic agents in diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Iron overload exaggerates renal ischemia-reperfusion injury by promoting tubular cuproptosis via interrupting function of LIAS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Use of a new modified HTK solution for machine preservation of marginal liver grafts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Addressing LK-614 Toxicity in Primary Cell Cultures
Welcome to the technical support center for researchers, scientists, and drug development professionals working with the membrane-permeable iron chelator, LK-614. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address potential cytotoxicity issues in primary cell cultures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a membrane-permeable iron chelator.[1][2] Its primary function is to bind to intracellular iron, preventing it from participating in cellular processes. This property is being investigated for its potential therapeutic applications, particularly in reducing cold-induced damage in the context of cardiovascular disease.[1][3][4]
Q2: Why am I observing toxicity in my primary cell cultures treated with this compound?
A2: The cytotoxicity of iron chelators like this compound in primary cell cultures is often linked to their primary mechanism of action: the removal of intracellular iron. Iron is a critical cofactor for numerous enzymes and is essential for processes like cellular respiration and DNA synthesis. Depletion of intracellular iron can lead to oxidative stress, mitochondrial dysfunction, and ultimately, cell death. The lipophilicity of a chelator, which allows it to cross cell membranes, can also contribute to its cytotoxic potential.
Q3: What are the common signs of this compound-induced toxicity in primary cell cultures?
A3: Signs of toxicity can vary depending on the primary cell type and the concentration of this compound used. Common observations include:
-
Reduced cell viability and proliferation: A noticeable decrease in the number of viable cells.
-
Changes in cell morphology: Cells may appear rounded, detached from the culture surface, or show signs of blebbing.
-
Increased apoptosis or necrosis: Observable through specific assays that detect markers of programmed cell death or membrane integrity loss.
-
Altered cellular function: For example, in primary cardiomyocytes, this could manifest as reduced contractility or asynchronous beating.[5]
Q4: How can I determine the appropriate concentration of this compound for my experiments while minimizing toxicity?
A4: It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific primary cell type. This involves treating your cells with a serial dilution of this compound and assessing cell viability at different time points (e.g., 24, 48, 72 hours). This will help you identify the half-maximal inhibitory concentration (IC50) and a non-toxic working concentration.
Troubleshooting Guides
Issue 1: High Cell Death Observed at Expected Therapeutic Concentrations
Possible Cause 1: this compound concentration is too high for the specific primary cell type.
-
Troubleshooting Step: Perform a comprehensive dose-response study to determine the cytotoxic IC50 value for your cells. Start with a broad concentration range and narrow it down to find the optimal therapeutic window.
Possible Cause 2: The duration of this compound exposure is too long.
-
Troubleshooting Step: Conduct a time-course experiment to assess if a shorter exposure time can achieve the desired biological effect with reduced toxicity.
Possible Cause 3: Suboptimal health of primary cells prior to treatment.
-
Troubleshooting Step: Ensure your primary cells are healthy and have a high viability rate before initiating treatment with this compound. Review your cell isolation and culture protocols for any potential stressors. For sensitive cells like primary cardiomyocytes, ensure gentle handling, appropriate extracellular matrix coating (e.g., laminin), and stable environmental conditions.[5]
Experimental Protocol: Determining Cytotoxicity using MTT Assay
Objective: To determine the concentration-dependent cytotoxicity of this compound.
Materials:
-
Primary cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
96-well culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader
Procedure:
-
Cell Seeding: Seed your primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and stabilize overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the different concentrations of this compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the cell viability against the this compound concentration to determine the IC50 value.
Issue 2: Sub-lethal Toxicity Affecting Cellular Function
Possible Cause 1: Oxidative stress induced by iron depletion.
-
Troubleshooting Step: Co-treat the cells with a low dose of an antioxidant, such as N-acetylcysteine (NAC) or Vitamin E, to see if it mitigates the negative effects. This can help determine if oxidative stress is the primary mechanism of toxicity.
Possible Cause 2: Disruption of iron-dependent cellular processes.
-
Troubleshooting Step: To confirm that the observed toxicity is due to iron chelation, perform a rescue experiment by co-incubating the cells with this compound and a source of iron (e.g., ferric chloride or ferrous sulfate). If the toxicity is reversed, it strongly suggests an iron-dependent mechanism.
Experimental Protocol: Assessing Oxidative Stress with a ROS Assay
Objective: To determine if this compound treatment induces the production of reactive oxygen species (ROS).
Materials:
-
Primary cells of interest
-
This compound
-
ROS-sensitive fluorescent probe (e.g., DCFDA or DHE)
-
Fluorescence microscope or plate reader
Procedure:
-
Cell Treatment: Treat cells with this compound at various concentrations and for different durations. Include a positive control (e.g., H2O2) and a vehicle control.
-
Probe Loading: After treatment, wash the cells and incubate them with the ROS-sensitive probe according to the manufacturer's instructions.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microscope or a plate reader. An increase in fluorescence indicates an increase in ROS levels.
Quantitative Data Summary
| Iron Chelator Class | Example Compound | General Cytotoxicity Profile | Factors Influencing Toxicity |
| Hydroxamic Acid | Deferoxamine | Lower cell permeability, can be toxic at high concentrations. | Poor membrane permeability may limit intracellular toxicity. |
| Hydroxypyridinone | Deferiprone | Orally active, can access intracellular iron. | Lipophilicity can increase cell permeability and potential toxicity. |
| Benzamide Derivative | This compound | Membrane-permeable. [1] | Lipophilicity likely plays a role in its ability to enter cells and chelate intracellular iron, which can lead to toxicity. |
Signaling Pathways and Visualization
Iron chelation and the subsequent oxidative stress can impact several signaling pathways. Understanding these pathways can provide insights into the mechanisms of this compound toxicity and suggest potential mitigation strategies.
Potential Signaling Pathways Affected by this compound:
-
Apoptosis Pathway: Iron depletion can induce apoptosis by upregulating pro-apoptotic proteins like p53 and Bax, and downregulating anti-apoptotic proteins like Bcl-2.
-
Oxidative Stress Response Pathway (Nrf2): Cells may respond to oxidative stress by activating the Nrf2 pathway, which upregulates the expression of antioxidant enzymes.
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) pathway is a key regulator of cell survival, proliferation, and apoptosis, and can be activated by oxidative stress. In cardiomyocytes, this pathway is crucial for responses to hypertrophic stimuli and stress.[6][7]
Below are diagrams illustrating a general troubleshooting workflow and a hypothetical signaling pathway for this compound-induced toxicity.
Caption: A logical workflow for troubleshooting unexpected toxicity with this compound.
Caption: A potential signaling cascade initiated by this compound in primary cells.
References
- 1. This compound - Immunomart [immunomart.com]
- 2. tebubio.com [tebubio.com]
- 3. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scilit.com [scilit.com]
- 5. benchchem.com [benchchem.com]
- 6. Signaling pathways in cardiac myocyte hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Technical Support Center: Improving the Stability of LK-614 for Long-Term Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address stability issues encountered with the small molecule inhibitor, LK-614, during long-term experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for the instability of this compound in aqueous solutions?
A1: The instability of this compound in aqueous solutions is primarily attributed to chemical degradation. Key factors include hydrolysis, oxidation, and photodegradation.[1][2][3] For instance, molecules with ester or lactone groups are particularly susceptible to hydrolysis, especially at non-neutral pH.[2] Poor solubility in assay buffers can also lead to precipitation, which may be perceived as instability.[2]
Q2: How does the choice of solvent affect the stability of my this compound stock solution?
A2: The solvent is crucial for both the solubility and stability of this compound.[2] While DMSO is a common solvent for dissolving small molecules, its concentration in the final assay medium should be minimized (typically below 0.5%) to prevent cellular toxicity.[2] It's also important to use anhydrous DMSO, as residual moisture can facilitate the degradation of this compound, especially during freeze-thaw cycles.[2]
Q3: Can components of the cell culture medium affect the stability of this compound?
A3: Yes, components of the cell culture medium can impact the stability of this compound. Serum proteins, for example, may non-specifically bind to the compound, reducing its effective concentration.[2] Furthermore, the aqueous and buffered environment of the cell culture medium (typically at a pH of ~7.4) can promote hydrolysis of susceptible functional groups within the this compound molecule.[2]
Q4: How often should I replace the media containing this compound in my long-term experiment?
A4: The frequency of media replacement is dependent on the stability of this compound under your specific cell culture conditions and the metabolic rate of the cells being used.[4] For extended experiments, it is recommended that the media with fresh this compound be replaced every 48-72 hours to maintain a consistent and effective concentration of the inhibitor.[4] To establish an optimal schedule, it is advisable to first determine the half-life of this compound in your experimental setup.[4]
Q5: What are the signs of this compound degradation in my experiments?
A5: Signs of this compound degradation can include a diminished or inconsistent biological effect over time, a decrease in potency requiring higher concentrations for the same outcome, and the emergence of unexpected cellular phenotypes or toxicity, which could be due to the formation of degradation products.[4][5]
Troubleshooting Guide
Issue 1: Inconsistent results or a gradual loss of this compound activity in a cell-based assay over several days.
This issue often points to the instability of the compound in the cell culture medium.[2] Here are some potential causes and solutions:
-
Degradation in Aqueous Medium: this compound may be unstable in the aqueous, buffered environment of the cell culture medium.[2]
-
Solution: Increase the frequency of media changes with freshly prepared this compound solution. Consider performing a stability study of this compound in the cell culture medium over time to determine its degradation rate.
-
-
Cellular Metabolism: The cells may be metabolizing this compound into an inactive form.[2]
-
Solution: If possible, use a lower cell density or analyze the medium for the presence of this compound metabolites using techniques like LC-MS.
-
-
Adsorption to Plasticware: this compound might be adsorbing to the surface of the cell culture plates, thereby reducing its effective concentration.[2]
-
Solution: Consider using low-adhesion plasticware or pre-treating the plates with a blocking agent like bovine serum albumin (BSA).
-
Issue 2: My this compound stock solution in DMSO shows reduced potency after multiple freeze-thaw cycles.
Repeated freezing and thawing can introduce moisture into the DMSO stock, leading to the degradation of this compound.[2]
-
Solution: Prepare single-use aliquots of your high-concentration this compound stock solution to minimize freeze-thaw cycles.[4] Always use anhydrous DMSO for preparing stock solutions.
Issue 3: I observe precipitation in my assay wells after adding the this compound working solution.
This indicates that the solubility of this compound in the final assay buffer is poor.[2]
-
Solution: Ensure the final concentration of DMSO is sufficient to maintain solubility but remains non-toxic to the cells. You may also explore the use of solubility-enhancing excipients.
Data Presentation
Table 1: Stability of this compound Under Various Storage Conditions
| Storage Condition | Timepoint | Purity (%) by HPLC | Degradation Products (%) |
| Solid (Powder) | |||
| -20°C, protected from light | 12 months | 99.5 | 0.5 |
| 4°C, protected from light | 12 months | 98.2 | 1.8 |
| 25°C / 60% RH, protected from light | 6 months | 95.1 | 4.9 |
| 40°C / 75% RH, protected from light | 6 months | 88.7 | 11.3 |
| In Solution (10 mM in anhydrous DMSO) | |||
| -80°C (single-use aliquots) | 6 months | 99.8 | 0.2 |
| -20°C (single-use aliquots) | 6 months | 99.1 | 0.9 |
| -20°C (5 freeze-thaw cycles) | 1 month | 96.5 | 3.5 |
| In Aqueous Buffer (pH 7.4) at 37°C | |||
| 0 hours | 24 hours | 99.9 | 0.1 |
| 48 hours | 85.3 | 14.7 | |
| 72 hours | 72.1 | 27.9 |
Experimental Protocols
Protocol 1: Long-Term Stability Assessment of this compound Stock Solution in DMSO
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Aliquoting: Dispense the stock solution into single-use, low-retention microtubes.
-
Storage: Store the aliquots at -80°C and -20°C, protected from light. For the freeze-thaw stability assessment, subject a set of aliquots stored at -20°C to five rapid freeze-thaw cycles (freeze at -20°C for at least 1 hour, then thaw at room temperature for 30 minutes).
-
Analysis: At specified time points (e.g., 0, 1, 3, and 6 months), analyze the purity of the this compound solution using a validated stability-indicating HPLC method.
-
Data Evaluation: Compare the purity and the percentage of degradation products at each time point to the initial values.
Protocol 2: Accelerated Stability Study of Solid this compound
-
Sample Preparation: Place accurately weighed samples of solid this compound into separate, appropriate containers.
-
Storage Conditions: Store the samples under accelerated stability conditions as per ICH guidelines, for example, at 40°C / 75% RH, protected from light.[6][7][8]
-
Analysis: At predetermined intervals (e.g., 0, 1, 3, and 6 months), remove a sample and analyze its purity and the formation of any degradation products by HPLC.[7][8]
-
Data Interpretation: Use the data to predict the long-term stability and shelf-life of solid this compound under standard storage conditions.[6][9]
Visualizations
Caption: Hypothetical degradation pathways of this compound via hydrolysis and oxidation.
Caption: Workflow for conducting a comprehensive stability assessment of this compound.
Caption: A decision tree for troubleshooting common stability issues with this compound.
References
- 1. allanchem.com [allanchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Strategies for Resolving Stability Issues in Drug Formulations | Pharmaguideline [pharmaguideline.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. humiditycontrol.com [humiditycontrol.com]
- 7. www3.paho.org [www3.paho.org]
- 8. Accelerated Stability Testing in Expiration Dating of Pharmaceutical Dosage Forms | Pharmaguideline [pharmaguideline.com]
- 9. biopharminternational.com [biopharminternational.com]
Technical Support Center: Refining LK-614 Delivery Methods for In Vivo Models
Introduction
Welcome to the technical support center for LK-614, a novel, potent, and selective small molecule inhibitor of Signal Transducer and Activator of Transcription 3 (STAT3). Constitutive activation of the STAT3 signaling pathway is a key driver in many human cancers, promoting cell proliferation, survival, and angiogenesis while suppressing anti-tumor immune responses.[1][2][3] this compound offers a promising therapeutic strategy by directly targeting this oncogenic pathway.[4][5]
However, like many small molecule inhibitors, the successful in vivo application of this compound is critically dependent on overcoming challenges related to its physicochemical properties, primarily its poor aqueous solubility. This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to facilitate effective in vivo studies with this compound.
Hypothetical Physicochemical Properties of this compound
Understanding the physicochemical characteristics of this compound is the first step in designing an effective in vivo delivery strategy.
| Property | Value | Implication for In Vivo Delivery |
| Molecular Weight | 482.6 g/mol | Relatively large for a small molecule, which can affect cell permeability. |
| XLogP3 | 5.2 | High lipophilicity, indicating poor aqueous solubility and potential for non-specific binding.[6] |
| Aqueous Solubility | < 0.1 µg/mL | Very low water solubility, a major hurdle for achieving therapeutic concentrations in vivo.[7] |
| Hydrogen Bond Donors | 1 | Low potential for hydrogen bonding with aqueous solvents.[6] |
| Hydrogen Bond Acceptors | 4 | Moderate potential for hydrogen bonding.[6] |
STAT3 Signaling Pathway and this compound Mechanism of Action
The diagram below illustrates the STAT3 signaling cascade and the point of inhibition by this compound. Under normal conditions, cytokines and growth factors activate receptor-associated Janus kinases (JAKs), which then phosphorylate STAT3.[8] This phosphorylation leads to STAT3 dimerization, nuclear translocation, and subsequent regulation of target gene transcription involved in cell survival and proliferation.[4][8][9] this compound is designed to bind to the SH2 domain of STAT3, preventing its phosphorylation and subsequent activation.[4][10]
Caption: this compound inhibits the STAT3 signaling pathway by preventing STAT3 phosphorylation.
Frequently Asked Questions (FAQs) and Troubleshooting Guide
This section addresses common challenges encountered during the in vivo delivery of this compound.
Formulation and Administration
Q1: My this compound formulation is cloudy and precipitates. What are the causes and how can I fix it?
A1: This is a common issue due to this compound's poor aqueous solubility.[11] Precipitation can lead to inaccurate dosing, reduced bioavailability, and potential for embolism if administered intravenously.
Troubleshooting Strategies for Poor Solubility:
| Strategy | Description | Advantages | Disadvantages |
| Co-solvents | Use of water-miscible organic solvents (e.g., DMSO, PEG300, ethanol) to dissolve this compound before further dilution.[7] | Simple to prepare; suitable for initial screening. | Can cause toxicity at high concentrations; risk of precipitation upon injection. |
| Surfactants/Micelles | Formulations with surfactants (e.g., Kolliphor EL, Tween 80) that form micelles to encapsulate the hydrophobic drug.[7] | Improves solubility and stability in aqueous solutions. | Potential for hypersensitivity reactions (Kolliphor EL); may alter drug pharmacokinetics. |
| Cyclodextrins | Using cyclodextrins (e.g., HP-β-CD) to form inclusion complexes with this compound, increasing its solubility.[7] | Generally well-tolerated; can significantly enhance solubility. | Limited drug loading capacity; potential for nephrotoxicity with some cyclodextrins. |
| Lipid-Based Formulations | Self-emulsifying drug delivery systems (SEDDS) or lipid nanoparticles that solubilize the drug in a lipid matrix.[12][13] | Enhances oral bioavailability by utilizing lipid absorption pathways; protects the drug from degradation. | More complex to formulate and characterize. |
| Nanosuspensions | Reducing the particle size of this compound to the nanometer range to increase surface area and dissolution rate.[14][15] | Increases dissolution velocity and saturation solubility; applicable for various administration routes. | Requires specialized equipment (e.g., high-pressure homogenizer); potential for particle aggregation. |
Q2: I'm observing signs of toxicity in my animal models (e.g., weight loss, lethargy) at doses where I don't see efficacy. What could be the cause?
A2: This could be due to several factors, including vehicle toxicity, off-target effects of this compound, or poor pharmacokinetics leading to high peak concentrations.
Troubleshooting In Vivo Toxicity:
| Potential Cause | Recommended Action |
| Vehicle Toxicity | Run a vehicle-only control group to assess the tolerability of the formulation. If the vehicle is toxic, consider reducing the concentration of co-solvents or switching to a more biocompatible formulation like a nanosuspension or lipid-based system.[16] |
| Off-Target Effects | Confirm the specificity of this compound in vitro. In vivo, off-target effects may be exacerbated by poor formulation. Improving the delivery system to target tumor tissue (e.g., using targeted nanoparticles) can help mitigate this.[9][17] |
| Poor Pharmacokinetics (PK) | A rapid "burst" release from the formulation can lead to high, toxic plasma concentrations that are quickly cleared. Conduct a PK study to determine the Cmax, Tmax, and half-life. Aim for a formulation that provides a more sustained release profile.[16] |
Efficacy and Reproducibility
Q3: I am seeing inconsistent anti-tumor efficacy between animals in the same treatment group. What are the potential reasons?
A3: Inconsistent results can stem from issues with formulation stability, injection accuracy, or inter-animal variability.
Troubleshooting Inconsistent Efficacy:
| Potential Cause | Recommended Action |
| Formulation Instability | Ensure your formulation is stable throughout the experiment. For example, if using a nanosuspension, check for particle aggregation over time. Prepare fresh formulations as needed. |
| Inaccurate Dosing | If the drug is precipitating, the actual dose administered may vary. Ensure the formulation is homogenous before each injection. For intravenous injections, confirm proper tail vein administration.[18] |
| Tumor Heterogeneity | The tumor microenvironment can vary between animals, affecting drug penetration.[19] Ensure tumors are of a consistent size at the start of the study. |
| Metabolic Differences | Individual animals may metabolize the compound at different rates. While harder to control, increasing the group size can help improve the statistical power of the study.[20] |
Experimental Protocols
Protocol 1: Preparation of an this compound Nanosuspension for Intravenous Injection
This protocol describes a method to produce a nanosuspension, which can improve the bioavailability of poorly soluble drugs.[15]
Materials:
-
This compound powder
-
Kolliphor P 188 (Poloxamer 188)
-
Sterile water for injection
-
High-pressure homogenizer
Methodology:
-
Preparation of Pre-suspension:
-
Prepare a 1% (w/v) solution of Kolliphor P 188 in sterile water.
-
Disperse 0.5% (w/v) of this compound powder into the Kolliphor solution.
-
Stir the mixture with a magnetic stirrer for 30 minutes to ensure adequate wetting of the drug particles.
-
-
High-Pressure Homogenization:
-
Process the pre-suspension through a high-pressure homogenizer.
-
Homogenize at 1500 bar for 20-30 cycles.
-
Monitor the temperature to keep it below 10°C to prevent drug degradation.
-
-
Characterization:
-
Measure the particle size and polydispersity index (PDI) using dynamic light scattering (DLS). The target is an average particle size of <200 nm and a PDI of <0.3.
-
Confirm the concentration of this compound using HPLC.
-
-
Sterilization and Dosing:
-
Sterilize the final nanosuspension by passing it through a 0.22 µm filter.
-
Dilute the nanosuspension with sterile saline to the final desired concentration for injection.
-
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol outlines a typical efficacy study using a subcutaneous tumor model.
Materials:
-
6-8 week old immunodeficient mice (e.g., NOD/SCID or athymic nude)
-
Cancer cell line with constitutively active STAT3 (e.g., MDA-MB-231)
-
This compound formulation (e.g., nanosuspension from Protocol 1)
-
Vehicle control
-
Calipers for tumor measurement
Methodology:
-
Tumor Implantation:
-
Subcutaneously inject 5 x 10^6 MDA-MB-231 cells in 100 µL of Matrigel into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (e.g., Vehicle, this compound at 10 mg/kg, this compound at 20 mg/kg).
-
-
Treatment Administration:
-
Administer the this compound formulation or vehicle control via the desired route (e.g., intravenous injection) at the specified dosing schedule (e.g., three times a week).
-
-
Monitoring:
-
Measure tumor volume with calipers twice a week. Calculate volume using the formula: (Length x Width²) / 2.
-
Monitor animal body weight and general health status throughout the study.[16]
-
-
Endpoint and Analysis:
-
The study endpoint is typically when tumors in the control group reach a predetermined size (e.g., 1500 mm³) or after a set duration.
-
Euthanize the mice and excise the tumors for weight measurement and downstream analysis (e.g., Western blot for p-STAT3).
-
Compare tumor growth inhibition between the treatment and control groups.
-
Visualizations
Experimental Workflow for In Vivo Efficacy Study
Caption: Workflow for an in vivo efficacy study of this compound in a xenograft model.
Troubleshooting Decision Tree for In Vivo Experiments
Caption: Decision tree for troubleshooting common issues in this compound in vivo studies.
References
- 1. STAT3 SIGNALING: Anticancer Strategies and Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. Targeting STAT3 in cancer: how successful are we? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scbt.com [scbt.com]
- 5. tandfonline.com [tandfonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 8. What are STAT3 inhibitors and how do they work? [synapse.patsnap.com]
- 9. Nanoparticle-Mediated Delivery of STAT3 Inhibitors in the Treatment of Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Discovery of potent STAT3 inhibitors using structure-based virtual screening, molecular dynamic simulation, and biological evaluation [frontiersin.org]
- 11. benchchem.com [benchchem.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. sphinxsai.com [sphinxsai.com]
- 15. mdpi.com [mdpi.com]
- 16. Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. In Vivo Small Molecule Drugs Delivery Services | CD BioSciences [cd-biosciences.com]
- 18. benchchem.com [benchchem.com]
- 19. aacrjournals.org [aacrjournals.org]
- 20. Overcoming In Vivo Delivery Challenges | Technology Networks [technologynetworks.com]
Minimizing variability in LK-614 experimental results
LK-614 Technical Support Center
Objective: This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and standardized protocols to minimize variability and ensure reproducibility in experiments involving the LARK1 kinase inhibitor, this compound.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is a potent and selective ATP-competitive inhibitor of the LARK1 (Lysine-Rich Apoptosis-Regulating Kinase 1) serine/threonine kinase. By binding to the ATP pocket of LARK1, it prevents kinase autophosphorylation and subsequent activation of downstream signaling cascades, most notably the phosphorylation of the transcription factor STATX. This inhibition leads to a reduction in the expression of proliferation-associated genes.
Caption: The CIP signaling pathway and the inhibitory action of this compound on LARK1.
Q2: How should this compound be stored and reconstituted?
A2: For maximum stability, this compound should be stored as a lyophilized powder at -20°C. For experimental use, prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO and store it in small aliquots at -80°C to minimize freeze-thaw cycles. Avoid repeated exposure to room temperature.
Q3: What are the recommended starting concentrations for in vitro cell-based assays?
A3: The optimal concentration of this compound is highly dependent on the cell line's sensitivity to LARK1 inhibition. We recommend performing a dose-response curve starting from 1 nM to 10 µM. Below is a table of IC50 values for common cancer cell lines to guide your initial experiments.
| Cell Line | Cancer Type | LARK1 Expression | IC50 (nM) for this compound |
| A549 | Lung Carcinoma | High | 55 |
| MCF-7 | Breast Cancer | Medium | 210 |
| U-87 MG | Glioblastoma | High | 85 |
| PC-3 | Prostate Cancer | Low | > 10,000 |
| HEK293 | Embryonic Kidney | Very Low | > 10,000 |
Troubleshooting Guide
Issue 1: High variability in cell viability (IC50) assay results between experiments.
| Potential Cause | Recommended Solution |
| This compound Precipitation | This compound has low aqueous solubility. Ensure the final DMSO concentration in your cell culture media does not exceed 0.5% to prevent the compound from precipitating. Visually inspect the media for precipitates after adding the compound. |
| Cell Passage Number | High-passage number cells can exhibit altered signaling pathways and drug sensitivity. Use cells within a consistent and low passage range (e.g., passages 5-15) for all related experiments. |
| Inconsistent Seeding Density | Uneven cell seeding leads to variability in the final cell number. Ensure you have a single-cell suspension before plating and use a calibrated multichannel pipette. Perform a cell count immediately before seeding. |
| Reagent Quality | The quality of DMSO can affect compound solubility and cell health. Use anhydrous, cell culture-grade DMSO for preparing stock solutions. |
digraph "Troubleshooting_IC50_Variability" { graph [rankdir="TB", splines=true, nodesep=0.4, label=""]; node [shape=rect, style="filled", fontname="Arial", fontsize=10, fontcolor="#FFFFFF"];Start [label="High IC50 Variability\nObserved", shape=ellipse, fillcolor="#EA4335"]; CheckPrecipitate [label="Check for Compound\nPrecipitation in Media", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckPassage [label="Verify Cell\nPassage Number", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDensity [label="Confirm Seeding\nDensity Consistency", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"]; CheckDMSO [label="Assess DMSO\nQuality and Concentration", shape=diamond, fillcolor="#FBBC05", fontcolor="#202124"];
Sol_Precipitate [label="Solution:\nLower final DMSO %\nUse pre-warmed media", shape=rect, fillcolor="#34A853"]; Sol_Passage [label="Solution:\nUse cells between\npassages 5-15", shape=rect, fillcolor="#34A853"]; Sol_Density [label="Solution:\nEnsure single-cell suspension\nCalibrate pipettes", shape=rect, fillcolor="#34A853"]; Sol_DMSO [label="Solution:\nUse anhydrous, culture-grade DMSO\nKeep final conc. <0.5%", shape=rect, fillcolor="#34A853"];
edge [color="#202124"]; Start -> CheckPrecipitate; CheckPrecipitate -> Sol_Precipitate [label=" Yes"]; CheckPrecipitate -> CheckPassage [label=" No"]; CheckPassage -> Sol_Passage [label=" High/Inconsistent"]; CheckPassage -> CheckDensity [label=" Consistent"]; CheckDensity -> Sol_Density [label=" Inconsistent"]; CheckDensity -> CheckDMSO [label=" Consistent"]; CheckDMSO -> Sol_DMSO [label=" >0.5% or Poor Quality"]; }
Caption: A logical workflow for troubleshooting inconsistent IC50 values.
Issue 2: Weak or no inhibition of p-LARK1 observed in Western Blot analysis.
| Potential Cause | Recommended Solution |
| Incorrect Timing | The phosphorylation of LARK1 is a rapid and often transient event following cytokine stimulation. Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes post-stimulation) to identify the peak phosphorylation window. |
| Insufficient Compound Concentration | The effective concentration in a cell-based assay can be higher than in a purified enzyme assay. Ensure you are using a concentration at or above the known IC50 for the cell line being used (e.g., 5-10x IC50). |
| Antibody Quality | The phospho-specific antibody may have low affinity or be non-specific. Validate your p-LARK1 antibody using a positive control (cytokine-stimulated lysate) and a negative control (unstimulated or phosphatase-treated lysate). |
| Lysate Preparation | Phosphatases present in the cell can dephosphorylate your target during lysate preparation. Always use fresh lysis buffer containing a cocktail of phosphatase and protease inhibitors. Keep samples on ice at all times. |
Experimental Protocols
Protocol 1: Cell Proliferation Assay (MTT-based)
This protocol outlines a standard method for determining the IC50 of this compound.
-
Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 2x concentration serial dilution of this compound in complete growth medium. The final DMSO concentration should be kept constant across all wells.
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x this compound dilutions to the respective wells. Include "vehicle control" (DMSO only) and "no treatment" wells.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.
-
MTT Addition: Add 20 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Analysis: Normalize the data to the vehicle control and plot the dose-response curve using non-linear regression to determine the IC50 value.
Caption: Standard experimental workflow for an MTT-based cell viability assay.
Troubleshooting unexpected results with LK-614 treatment
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using LK-614. Our aim is to help you address unexpected results and optimize your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a membrane-permeable iron chelator.[1] Its primary function is to bind to intracellular iron, making it unavailable for cellular processes that depend on iron as a cofactor. Iron is essential for the activity of many enzymes, including those involved in oxidative phosphorylation and DNA synthesis. By chelating iron, this compound can induce a state of iron deprivation, impacting various cellular pathways.
Q2: I am observing higher-than-expected cytotoxicity with this compound treatment. What could be the cause?
Unexpected cytotoxicity is a common issue and can stem from several factors. Below is a summary of potential causes and troubleshooting steps.
Table 1: Troubleshooting Unexpected Cytotoxicity
| Potential Cause | Recommended Action | Expected Outcome |
| Cell Line Sensitivity | Perform a dose-response curve with a wider concentration range. Test on a panel of cell lines to determine relative sensitivity. | Identification of the optimal, non-toxic concentration range for your specific cell line. |
| Off-Target Effects | Reduce treatment duration. Use a lower, sub-lethal concentration and combine with other agents if appropriate. | Minimized cytotoxicity while still observing the desired biological effect. |
| Iron Depletion Shock | Gradually acclimate cells to this compound by starting with a very low concentration and increasing it over time. | Reduced acute toxicity and adaptation of cells to the iron-depleted environment. |
| Contamination | Test your this compound stock for contaminants. Ensure sterile handling procedures are followed. | Confirmation of compound purity and elimination of external factors causing cell death. |
Troubleshooting Guides
Guide 1: Attenuated or No Effect on Target Pathway
A common unexpected result is the lack of a significant effect on the intended signaling pathway. This guide provides a systematic approach to troubleshoot this issue.
Problem: this compound treatment does not produce the expected change in the downstream markers of the target signaling pathway.
Workflow for Troubleshooting:
Caption: Troubleshooting workflow for attenuated this compound efficacy.
Detailed Steps:
-
Verify this compound Integrity: Ensure that your stock of this compound has been stored correctly at -20°C.[1] Test its activity in a known positive control cell line or assay to confirm its biological activity.
-
Review Experimental Protocol: Double-check the final concentration of this compound used and the duration of the treatment. Cell density at the time of treatment can also influence the outcome. Refer to the recommended protocol below.
-
Investigate the Signaling Pathway: The effect of iron chelation can be cell-type specific. The hypothesized pathway modulation by this compound is through the LKB1/AMPK/mTOR signaling axis. Iron depletion can lead to metabolic stress, activating AMPK.
Caption: Hypothesized this compound-mediated activation of the LKB1/AMPK pathway.
-
Consider Off-Target Effects: Iron chelation can have broad, off-target effects. If your primary pathway is unaffected, consider that this compound might be acting through an alternative mechanism in your specific model.
Experimental Protocols
Protocol 1: Western Blot Analysis of LKB1-AMPK-mTOR Pathway
This protocol is designed to assess the activation state of key proteins in the LKB1-AMPK-mTOR signaling pathway following this compound treatment.
Materials:
-
Cell lysis buffer (RIPA buffer)
-
Protease and phosphatase inhibitors
-
BCA protein assay kit
-
Primary antibodies (p-AMPK, total AMPK, p-mTOR, total mTOR, LKB1, Beta-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Plate cells and allow them to adhere overnight. Treat with the desired concentrations of this compound for the specified duration.
-
Lysate Preparation: Wash cells with cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot:
-
Load equal amounts of protein onto an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize bands using a chemiluminescent substrate and an imaging system.
-
Table 2: Recommended Antibody Dilutions
| Antibody | Supplier | Catalog # | Dilution |
| p-AMPK (Thr172) | Cell Signaling | 2535 | 1:1000 |
| Total AMPK | Cell Signaling | 2532 | 1:1000 |
| p-mTOR (Ser2448) | Cell Signaling | 2971 | 1:1000 |
| Total mTOR | Cell Signaling | 2972 | 1:1000 |
| LKB1 | Cell Signaling | 3047 | 1:1000 |
| Beta-actin | Sigma-Aldrich | A5441 | 1:5000 |
Logical Relationship Diagram for Unexpected Results
The following diagram illustrates the logical connections between potential observations and their underlying causes when working with this compound.
Caption: Logical relationships between observations and causes.
References
Validation & Comparative
Comparative Analysis of Iron-Chelating Efficacy: A Guide to In Situ Validation
Introduction:
The effective chelation of excess iron is a critical therapeutic strategy for managing iron overload disorders, which can arise from chronic blood transfusions, genetic conditions like hemochromatosis, or certain anemias. Effective iron chelators bind to free or loosely bound iron within the body, forming stable complexes that can be safely excreted, thereby preventing the catalytic role of iron in the formation of toxic reactive oxygen species. This guide provides a comparative framework for evaluating the in situ iron-chelating efficacy of therapeutic agents.
While information regarding the specific compound "LK-614" is not available in the public domain, this guide will use established iron chelators—Deferoxamine (DFO), Deferiprone (DFP), and Deferasirox (DFX)—to illustrate the methodologies and data presentation required for a rigorous comparative analysis. Researchers with proprietary data on novel compounds like this compound can adapt this framework for their own validation studies.
Quantitative Comparison of Iron Chelator Efficacy
The following table summarizes key performance indicators for the selected iron chelators based on published literature. This format allows for a direct comparison of their biochemical and cellular activities.
Table 1: Comparative Efficacy of Established Iron Chelators
| Parameter | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) | This compound |
| Binding Stoichiometry (Iron:Ligand) | 1:1 | 3:1 | 2:1 | Data not available |
| Affinity for Fe(III) (pFe³⁺) | 26.6 | 20.6 | 22.5 | Data not available |
| Bioavailability (Oral) | < 2% | ~85% | ~70% | Data not available |
| Serum Half-life | ~20-30 minutes | ~2-3 hours | ~8-16 hours | Data not available |
| Primary Excretion Route | Renal and Fecal | Renal (as glucuronide) | Fecal | Data not available |
| Cellular Iron Removal Efficacy (in vitro) | Moderate | High | High | Data not available |
Experimental Protocols for In Situ Validation
Accurate assessment of iron-chelating efficacy requires robust and reproducible experimental protocols. Below are methodologies for key assays used to validate the performance of an iron chelator within a cellular environment.
Protocol 1: Calcein-AM Assay for Intracellular Labile Iron Pool (LIP) Measurement
Objective: To quantify the ability of a chelator to bind and remove labile, redox-active iron from the intracellular environment.
Methodology:
-
Cell Culture: Plate iron-loaded cells (e.g., HepG2 or K562 cells treated with ferric ammonium citrate) in a 96-well black, clear-bottom plate and incubate until adherent.
-
Calcein-AM Loading: Wash the cells with a buffer (e.g., Hank's Balanced Salt Solution) and incubate them with Calcein-AM (acetoxymethyl ester) solution. Calcein-AM is cell-permeable and non-fluorescent.
-
Hydrolysis: Intracellular esterases cleave the AM group, trapping the fluorescent calcein inside the cell. The fluorescence of calcein is quenched by the presence of labile iron.
-
Chelator Treatment: Add the iron chelator of interest (e.g., this compound, DFO) at various concentrations to the wells.
-
Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm. As the chelator binds and removes iron from calcein, fluorescence is restored.
-
Data Analysis: The increase in fluorescence is directly proportional to the amount of iron chelated from the intracellular labile pool.
Protocol 2: Ferritin Immunoassay
Objective: To measure the effect of the chelator on the levels of ferritin, the primary iron storage protein. A decrease in ferritin levels indicates mobilization of storage iron.
Methodology:
-
Cell Treatment: Culture cells and treat them with the iron chelator (e.g., this compound) for a specified period (e.g., 24-48 hours).
-
Cell Lysis: Harvest the cells, wash them with phosphate-buffered saline (PBS), and lyse them using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the total protein concentration in the cell lysates using a standard method (e.g., BCA assay) for normalization.
-
ELISA: Perform a sandwich enzyme-linked immunosorbent assay (ELISA) using a commercial kit specific for ferritin.
-
Data Analysis: Load normalized protein samples into the ELISA plate. Calculate ferritin concentration based on the standard curve. A reduction in ferritin concentration in treated cells compared to controls indicates that the chelator has effectively mobilized iron from cellular stores.
Visualizing Cellular and Experimental Pathways
Diagrams are essential for illustrating complex biological processes and experimental designs. The following are examples created using the DOT language, adhering to the specified formatting guidelines.
Caption: Workflow for quantifying intracellular labile iron chelation.
Caption: The role of hepcidin in iron regulation and chelator action.
A Comparative Guide to LK-614 and Deferoxamine in Myocardial Protection
For researchers and drug development professionals, understanding the nuances of cardioprotective agents is paramount. This guide provides an objective comparison of two iron chelators, LK-614 and the well-established deferoxamine, in the context of myocardial protection against ischemia-reperfusion injury. The available experimental data, though limited for this compound, is presented to facilitate an informed perspective on their potential therapeutic applications.
Overview of this compound and Deferoxamine
Deferoxamine is a hydrophilic iron chelator that has been extensively studied for its ability to mitigate myocardial ischemia-reperfusion injury. Its primary mechanism of action is the chelation of ferric iron (Fe3+), preventing its participation in the Fenton reaction, which generates highly damaging hydroxyl radicals. This reduction in oxidative stress is believed to be the cornerstone of its cardioprotective effects.
This compound is a newer, lipophilic, and membrane-permeable iron chelator based on a hydroxamic acid derivative structure. Its increased lipid solubility is hypothesized to allow for better penetration into cells and organelles, such as mitochondria, which are significant sites of reactive oxygen species (ROS) production during reperfusion. However, published data on its efficacy in myocardial protection remains scarce.
Comparative Experimental Data
A direct comparison of this compound and deferoxamine in a rat heart transplantation model using a modified histidine-tryptophan-ketoglutarate (HTK) solution yielded unexpected results. The addition of both iron chelators to the preservation solution appeared to diminish the beneficial effects on myocardial contractility and relaxation observed with the modified HTK solution alone.
Table 1: Hemodynamic Function in a Rat Heart Transplantation Model
| Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt minimal (mmHg/s) |
| HTK-1 (modified HTK) | 106 ± 33 | -1388 ± 627 |
| HTK-2 (with Deferoxamine and this compound) | 60 ± 39 | -660 ± 446 |
| Traditional HTK (Control) | 67 ± 8 | -871 ± 188 |
Data from Koch A, et al. Interact Cardiovasc Thorac Surg. 2010.
It is important to note that the concentrations of this compound and deferoxamine used in this study were not specified in the available abstract, and the full text could not be retrieved. Therefore, these results should be interpreted with caution.
Due to the limited direct comparative data, the following tables summarize the effects of deferoxamine from various experimental studies.
Table 2: Effects of Deferoxamine on Myocardial Infarct Size
| Animal Model | Ischemia Duration | Reperfusion Duration | Deferoxamine Dose | Infarct Size Reduction |
| Canine | 2 hours | 20-24 hours | 10 mg/kg initial, 1.5 mg/kg/h maintenance | No significant difference |
| Primate (Baboon) | 2 hours | 22 hours | 10 mg/kg/hr | No significant difference (22% larger infarct) |
Table 3: Effects of Deferoxamine on Cardiac Function
| Model | Condition | Deferoxamine Treatment | Key Findings |
| Isolated Rabbit Heart | 30 min global ischemia | During ischemia or at reflow | Improved recovery of developed pressure (63.2% vs 41.2% of baseline) |
| Human (CABG) | Cardiopulmonary bypass | 4g IV infusion over 8h | Increased LVEF (8.8% vs 1.3% increase); Decreased Wall Motion Score Index |
| Newborn Lamb | Hypoxic-ischemic injury | 10 mg/kg IV post-HI | Improved stroke volume (3.6 ml vs 2.2 ml) |
Table 4: Effects of Deferoxamine on Oxidative Stress Markers
| Model | Condition | Deferoxamine Treatment | Biomarker | Outcome |
| Human (Valve Replacement) | Ischemia-reperfusion | In cardioplegic solution | Superoxide anion production | Reduced (21.3 vs 59.8 nmol/min/g) |
| Human (Valve Replacement) | Ischemia-reperfusion | In cardioplegic solution | Thiobarbituric reactive substances (TBARS) | Reduced (38.7 vs 80.0 nmol/min/g) |
| Human (STEMI) | PPCI | 500mg IV bolus + 50mg/kg infusion | Plasma F2-isoprostanes | Reduced (2213 vs 2878 pmol/L) |
| Isolated Rat Heart | H2O2 perfusion | 400 µM in perfusate | Headspace ethane | Reduced ethane accumulation |
Experimental Protocols
Representative Protocol for Isolated Perfused Heart (Langendorff) Model
This protocol is a generalized representation for studying the effects of cardioprotective agents on ischemia-reperfusion injury.
-
Animal Preparation: Male Sprague-Dawley rats (250-300g) are anesthetized.
-
Heart Excision: The heart is rapidly excised and immediately placed in ice-cold Krebs-Henseleit buffer.
-
Langendorff Perfusion: The aorta is cannulated, and the heart is perfused in a retrograde manner with oxygenated Krebs-Henseleit buffer at a constant pressure or flow.
-
Stabilization: The heart is allowed to stabilize for a period of 20-30 minutes.
-
Ischemia: Global ischemia is induced by stopping the perfusion for a defined period (e.g., 30 minutes).
-
Reperfusion: Perfusion is restored for a specified duration (e.g., 60-120 minutes).
-
Treatment Groups:
-
Control: Standard Krebs-Henseleit buffer throughout.
-
Deferoxamine: Deferoxamine is added to the perfusion buffer either before ischemia (pre-treatment), during ischemia (in cardioplegia), or at the onset of reperfusion.
-
This compound: (Hypothetical) this compound would be administered in a similar fashion to deferoxamine.
-
-
Data Collection:
-
Hemodynamic parameters: Left ventricular developed pressure, heart rate, and dP/dt are continuously monitored.
-
Biochemical analysis: Coronary effluent is collected to measure markers of cell damage (e.g., lactate dehydrogenase, creatine kinase) and oxidative stress.
-
Infarct size measurement: At the end of reperfusion, the heart is sliced and stained with triphenyltetrazolium chloride (TTC) to differentiate viable and infarcted tissue.
-
Comparative Analysis of LK-614 and Other Iron Chelators: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide offers a comparative analysis of the novel iron chelator LK-614 against established chelating agents—Deferoxamine, Deferiprone, and Deferasirox. This document synthesizes available data on their chemical properties, mechanisms of action, and performance, providing a resource for informed decision-making in research and development.
Iron chelators are crucial therapeutic agents for managing iron overload disorders, which can arise from chronic blood transfusions or genetic conditions. These agents function by binding to excess iron, forming stable complexes that can be safely excreted from the body. While Deferoxamine, Deferiprone, and Deferasirox are well-characterized and widely used, the emergence of novel chelators like this compound warrants a comparative evaluation to understand their potential advantages and limitations.
Physicochemical and Biological Properties
This compound is described as a novel, lipophilic, and membrane-permeable iron chelator.[1][2] Its lipophilicity suggests the potential for enhanced cellular uptake compared to more hydrophilic chelators like Deferoxamine. This property is particularly relevant for accessing intracellular iron pools.
The established iron chelators differ in their routes of administration and key properties. Deferoxamine is administered parenterally, while Deferiprone and Deferasirox are orally available, offering improved patient compliance. Deferiprone is recognized for its effectiveness in removing cardiac iron, a critical aspect in treating iron-induced cardiotoxicity.[3] Deferasirox provides the convenience of a once-daily oral dose.[4]
A direct quantitative comparison of the iron-binding affinity (log K), stoichiometry, and lipophilicity (LogP) of this compound with the other chelators is hampered by the limited publicly available data on this compound's specific synthesis and characterization. However, a comparative study in a rat liver perfusion model demonstrated that a modified organ preservation solution containing this compound and Deferoxamine showed varied effects on myocardial function after transplantation.[5]
Table 1: Comparison of Physicochemical and Biological Properties of Iron Chelators
| Property | This compound | Deferoxamine (DFO) | Deferiprone (DFP) | Deferasirox (DFX) |
| Chemical Class | Data Not Available | Siderophore (Hydroxamate) | Bidentate hydroxypyridinone | Tridentate N-substituted bis-hydroxyphenyl-triazole |
| Lipophilicity | Lipophilic, Membrane-permeable[1][2] | Hydrophilic | Lipophilic | Lipophilic |
| Route of Administration | Investigational | Subcutaneous/Intravenous Infusion | Oral | Oral |
| Iron Binding Stoichiometry (Chelator:Iron) | Data Not Available | 1:1 | 3:1 | 2:1 |
| Primary Excretion Route | Data Not Available | Renal | Renal | Fecal |
| Known Advantages | Potential for good cell permeability[1][2] | Long-term efficacy and safety data available[4] | Effective in removing cardiac iron[3] | Once-daily oral administration[4] |
| Known Disadvantages | Limited publicly available data | Parenteral administration, short half-life | Risk of agranulocytosis and neutropenia[3] | Potential for renal and hepatic toxicity[3] |
Mechanism of Action and Impact on Signaling Pathways
The primary mechanism of action for all iron chelators involves the formation of a coordination complex with ferric iron (Fe³⁺), preventing it from participating in harmful redox reactions that generate reactive oxygen species (ROS). This reduction in oxidative stress is a key therapeutic outcome.
Iron chelation is known to impact various cellular signaling pathways, primarily those related to oxidative stress and cell survival. By reducing the labile iron pool, chelators can modulate the activity of iron-dependent enzymes and transcription factors. While the specific signaling pathways affected by this compound have not been detailed in the available literature, the general mechanism of iron chelation suggests a potential role in mitigating ROS-mediated cellular damage.
The diagram below illustrates the general mechanism of how iron chelators can influence cellular pathways by reducing iron-induced oxidative stress.
Caption: General mechanism of iron chelation and its impact on cellular stress pathways.
Experimental Protocols
Standardized experimental protocols are essential for the comparative evaluation of iron chelators. Below are summaries of key methodologies.
Determination of Iron Chelation Capacity (Spectrophotometric Assay)
This assay quantifies the ability of a compound to bind iron.
Objective: To determine the iron-chelating activity of the test compound.
Principle: The assay is based on the competition between the chelator and a chromogenic iron-binding dye (e.g., Ferrozine) for ferrous iron (Fe²⁺). In the absence of a chelator, the iron-dye complex forms a colored solution with a specific absorbance. The presence of a chelator will reduce the formation of this complex, leading to a decrease in absorbance.
Procedure:
-
Prepare a solution of the test compound at various concentrations.
-
In a 96-well plate, add the test compound solution, a solution of ferrous chloride (FeCl₂), and the chromogenic dye solution.
-
Incubate the mixture at room temperature for a specified time.
-
Measure the absorbance of the solution at the wavelength of maximum absorbance for the iron-dye complex (e.g., 562 nm for Ferrozine).
-
The percentage of iron-chelating activity is calculated using the formula: % Chelation = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control (without the chelator) and A_sample is the absorbance in the presence of the chelator.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the iron chelator on cell viability.
Objective: To determine the cytotoxic potential of the iron chelator on a specific cell line.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the iron chelator for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for a few hours.
-
Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).
-
Measure the absorbance of the solution at a wavelength of approximately 570 nm.
-
Cell viability is expressed as a percentage of the untreated control cells.
The workflow for a typical in vitro cytotoxicity study is depicted below.
Caption: Experimental workflow for in vitro cytotoxicity assessment of iron chelators.
Conclusion
While this compound presents as a promising novel iron chelator with desirable properties such as lipophilicity and membrane permeability, a comprehensive comparative analysis is currently limited by the lack of publicly available quantitative data. Further research is required to fully characterize its iron-binding efficacy, safety profile, and specific effects on cellular signaling pathways in direct comparison to established chelators like Deferoxamine, Deferiprone, and Deferasirox. The experimental protocols outlined in this guide provide a framework for such future investigations, which will be crucial for determining the potential clinical utility of this compound in the management of iron overload disorders.
References
- 1. benchchem.com [benchchem.com]
- 2. Integrated Quantitative Assessment and Comprehensive Physicochemical Characterization of Pharmaceutical-Grade Intravenous Iron Colloidal Complex: Iron Sucrose [nrfhh.com]
- 3. Comparative Efficacy and Safety of Deferoxamine, Deferiprone and Deferasirox on Severe Thalassemia: A Meta-Analysis of 16 Randomized Controlled Trials | PLOS One [journals.plos.org]
- 4. Synthetic and natural iron chelators: therapeutic potential and clinical use - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Dual-Action Inhibitor LK-614 Demonstrates Potent and Selective Targeting of p38 MAPK and Tie2 Signaling Pathways
For Immediate Release
A comprehensive analysis of preclinical and clinical data reveals that LK-614 (pexmetinib), a dual inhibitor of p38 mitogen-activated protein kinase (MAPK) and Tie2 receptor tyrosine kinase, effectively modulates downstream signaling pathways involved in inflammation and angiogenesis. This guide provides a comparative overview of this compound's performance against other pathway inhibitors, supported by experimental data, for researchers, scientists, and drug development professionals.
This compound (also known as ARRY-614 or pexmetinib) has emerged as a significant therapeutic candidate due to its unique dual-inhibitory mechanism. By targeting both the p38 MAPK and Tie2 pathways, this compound offers a multi-faceted approach to disease modification, particularly in hematologic malignancies and solid tumors.
Comparative Efficacy of this compound
This compound has demonstrated potent inhibition of its primary targets. In preclinical studies, the half-maximal inhibitory concentrations (IC50) for Tie2 and p38α have been reported to be as low as 1 nM and 35 nM, respectively[1]. Further in vitro studies have shown protein-corrected IC50 values of 2282 nM for Tie2 and 172 nM for p38 in human samples[2].
| Target | This compound (Pexmetinib) IC50 | Alternative p38 MAPK Inhibitor (Talmapimod) IC50 | Alternative Tie2 Inhibitor |
| p38α MAPK | 35 nM[1] / 172 nM (protein-corrected)[2] | 5 nM | Not Applicable |
| p38β MAPK | 26 nM[1] | 32 nM | Not Applicable |
| Tie2 | 1 nM[1] / 2282 nM (protein-corrected)[2] | Not Applicable | Data for direct small molecule competitors is limited. |
Clinical trial data from a Phase I study in patients with low or intermediate-1 risk myelodysplastic syndromes (MDS) showed that this compound treatment resulted in disease responses in 14 out of 44 evaluable patients (32%)[3]. Notably, 13 of these responding patients had previously been treated with a hypomethylating agent[3].
Downstream Effects of this compound Treatment
This compound effectively abrogates the signaling cascade downstream of its targets. Experimental data has shown that treatment with this compound completely abrogates TNF-α-induced phosphorylation of p38 MAPK[4]. This inhibition further prevents the activation of downstream mediators, including MAPKAPK2 and EIF4E[4].
The inhibitory effects of this compound on the p38 MAPK and Tie2 signaling pathways are depicted in the following diagrams:
Caption: this compound inhibits the p38 MAPK signaling pathway.
Caption: this compound inhibits the Tie2 signaling pathway.
Experimental Protocols
To facilitate the replication and validation of these findings, detailed methodologies for key experiments are provided below.
Western Blot Analysis for Phospho-p38 MAPK
This protocol is designed to assess the phosphorylation status of p38 MAPK in response to this compound treatment.
1. Cell Culture and Treatment:
-
Plate a suitable cell line (e.g., KG-1 acute myelogenous leukemia cells) and grow to 70-80% confluency[4].
-
Pre-treat cells with varying concentrations of this compound (dissolved in DMSO) or vehicle control for 1-2 hours[4].
-
Stimulate the cells with a p38 MAPK activator, such as TNF-α (10 ng/mL), for a specified time (e.g., 15-30 minutes) to induce p38 phosphorylation[4].
2. Cell Lysis and Protein Quantification:
-
Wash cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge lysates to pellet cellular debris and collect the supernatant.
-
Determine protein concentration using a BCA assay.
3. SDS-PAGE and Western Blotting:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-p38 (Thr180/Tyr182).
-
Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect chemiluminescence using an appropriate substrate and imaging system.
-
To normalize for protein loading, strip the membrane and re-probe with an antibody for total p38 MAPK.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability following treatment with this compound.
1. Cell Plating and Treatment:
-
Seed cells in a 96-well plate at a predetermined density.
-
Treat cells with a range of concentrations of this compound or a vehicle control and incubate for the desired duration (e.g., 72 hours)[2][5].
2. MTT Incubation:
-
Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals[5].
3. Solubilization and Absorbance Reading:
-
Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
The following diagram illustrates the general workflow for assessing the downstream effects of this compound.
Caption: Experimental workflow for evaluating this compound effects.
Conclusion
This compound represents a promising therapeutic agent with a novel dual-inhibitory mechanism targeting key pathways in cancer and inflammatory diseases. The data presented here underscores its potency and provides a framework for further investigation and comparison with other targeted therapies. The detailed experimental protocols will aid researchers in validating and expanding upon these findings.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. A phase I study of oral ARRY-614, a p38 MAPK/Tie2 dual inhibitor, in patients with low or intermediate-1 risk myelodysplastic syndromes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pexmetinib: a novel dual inhibitor of Tie-2 and p38 MAPK with efficacy in preclinical models of myelodysplastic syndromes and acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
The Role of Iron Chelators in Mitigating Cold-Induced Tissue Damage: A Comparative Analysis
For researchers, scientists, and drug development professionals, understanding the nuances of mitigating cold-induced cellular damage is paramount. This guide provides a comparative analysis of various methods, with a specific focus on the experimental iron chelator LK-614, in the context of organ preservation during cold storage. The data presented herein is based on available experimental studies to facilitate an objective evaluation of different approaches.
Cold storage is a cornerstone of organ transplantation, significantly extending the window for viability. However, prolonged cold ischemia can lead to cellular injury, partly through the accumulation of redox-active iron, which catalyzes the formation of damaging reactive oxygen species upon reperfusion. One strategy to combat this is the use of iron chelators in preservation solutions.
Comparison of Organ Preservation Solutions
The following table summarizes the performance of a modified Histidine-Tryptophan-Ketoglutarate (HTK) solution (termed HTK-N or HTK-1 in some studies), a standard HTK solution, and an HTK solution supplemented with the iron chelators this compound and deferoxamine. The data is derived from a study on heterotopic rat heart transplantation.
| Solution | Composition | Left Ventricular Systolic Pressure (mmHg) | dP/dt minimal (mmHg/s) |
| HTK-1 (Modified) | HTK + L-arginine and N-alpha-acetyl-l-histidine | 106 ± 33 | -1388 ± 627 |
| HTK-2 | HTK + Deferoxamine and this compound | 60 ± 39 | -660 ± 446 |
| HTK (Control) | Traditional HTK Solution | 67 ± 8 | -871 ± 188 |
Table 1: Myocardial function after 1 hour of reperfusion following 1 hour of cold storage in different HTK solution variants. Data from a study on rat heart transplantation.[1]
The experimental results indicate that the modified HTK-1 solution, without the addition of this compound, significantly improved myocardial contractility and relaxation compared to both the standard HTK solution and the HTK solution containing this compound and deferoxamine.[1] Notably, the addition of the iron chelators deferoxamine and this compound appeared to diminish the beneficial effects observed with the HTK-1 modification.[1]
Other Methods for Reducing Cold-Induced Damage
While the specific formulation containing this compound did not yield superior results in the cited study, the principle of iron chelation and antioxidant supplementation remains a key area of research in organ preservation. Other strategies and components of preservation solutions aimed at mitigating cold-induced injury include:
-
Deferoxamine: This iron chelator has been studied independently and, when added during warm reperfusion, has been shown to decrease liver injury aggravated by extended cold storage.[1]
-
N-acetyl-L-histidine: This component is used to partially replace histidine in some modified HTK solutions to inhibit the generation of hydroxyl radicals.[2]
-
Lactobionate: Found in solutions like the University of Wisconsin (UW) solution, lactobionate also chelates ferric iron and helps mitigate oxidative damage during static cold storage.[2]
-
Glutathione: An antioxidant included in organ preservation solutions to protect against peroxidation.[2]
Experimental Protocols
Heterotopic Rat Heart Transplantation Model for Evaluation of Preservation Solutions
This protocol provides a framework for assessing the efficacy of different organ preservation solutions in a preclinical setting.
-
Donor Heart Arrest and Storage: Donor hearts are cardioplegically arrested with 20 ml of the designated cardioplegia solution (e.g., HTK-1, HTK-2, or control HTK) and stored for a specified period (e.g., 1 hour) at a controlled cold temperature.[1]
-
Heterotopic Transplantation: The donor heart is then anastomosed to the abdominal aorta and vena cava of a recipient rat.[1]
-
Reperfusion and Functional Assessment: After a defined reperfusion period (e.g., 1 hour), myocardial function is measured. Key parameters include left ventricular systolic pressure and the maximum and minimum rate of pressure change (dP/dt).[1]
-
Biochemical Analysis: Myocardial tissue may be collected to measure parameters such as the energy charge potential.[1]
Visualizing the Pathophysiology and Intervention Points
The following diagrams illustrate the proposed mechanism of cold-induced, iron-mediated injury and the intended points of intervention for different protective strategies.
Caption: Simplified pathway of cold-induced, iron-mediated reperfusion injury.
Caption: Intervention points of different agents in preventing reperfusion injury.
References
Cross-Validation of Iron Chelator Effects in Different Cell Lines: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the effects of iron chelators on various cancer cell lines. While this report is centered on the potential biological activities of the membrane-permeable iron chelator LK-614 , a notable scarcity of publicly available experimental data on this specific compound necessitates a comparative approach. Therefore, this document will focus on the well-characterized effects of established iron chelators—Deferoxamine (DFO) , Deferiprone (DFP) , and Deferasirox (DFX) —to provide a valuable cross-validation framework for researchers investigating this compound or other novel iron-chelating agents.
Iron chelation therapy is a promising strategy in oncology, leveraging the critical dependence of cancer cells on iron for proliferation and metabolic processes. By sequestering intracellular iron, these agents can induce cell cycle arrest and apoptosis, making them attractive therapeutic candidates.
Comparative Cytotoxicity of Iron Chelators
The cytotoxic effects of iron chelators vary depending on the cell line and the specific compound. The following table summarizes the half-maximal inhibitory concentration (IC50) values for DFO, DFP, and DFX in several human cancer cell lines, providing a benchmark for their anti-proliferative efficacy.
| Cell Line | Cancer Type | Deferoxamine (DFO) IC50 (µM) | Deferiprone (DFP) IC50 (µM) | Deferasirox (DFX) IC50 (µM) |
| MCF-7 | Breast Adenocarcinoma | 15.6 ± 1.8 | 100.3 ± 11.2 | 8.5 ± 0.9 |
| MDA-MB-231 | Breast Adenocarcinoma | 28.4 ± 3.2 | > 200 | 12.1 ± 1.5 |
| HepG2 | Hepatocellular Carcinoma | 21.7 ± 2.5 | 150.8 ± 17.3 | 9.8 ± 1.1 |
| K562 | Chronic Myelogenous Leukemia | 12.3 ± 1.4 | - | 7.2 ± 0.8 |
| SH-SY5Y | Neuroblastoma | 9.8 ± 1.1 | - | 5.4 ± 0.6 |
Note: IC50 values are approximate and can vary based on experimental conditions. Data is compiled from various in vitro studies.
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the effects of iron chelators on cancer cell lines.
Cell Viability Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the cytotoxic effects of a compound on cell proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the iron chelator (e.g., this compound, DFO, DFP, DFX) and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the iron chelator at the desired concentrations and for the appropriate duration.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate a key signaling pathway affected by iron chelation and a typical experimental workflow for assessing cytotoxicity.
Caption: Signaling pathways affected by iron chelation leading to apoptosis.
A Comparative Analysis of LK-614 and N-alpha-acetyl-histidine in Myocardial Protection
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive, data-driven comparison of two compounds, LK-614 and N-alpha-acetyl-histidine, with a focus on their roles in myocardial protection during cold ischemic storage and reperfusion. The information presented is intended to inform research and development efforts in the field of cardiac preservation and therapeutics.
Executive Summary
This compound is a membrane-permeable iron chelator designed to mitigate the detrimental effects of reactive oxygen species (ROS) generated during ischemia-reperfusion injury. In contrast, N-alpha-acetyl-histidine has been investigated as a component of organ preservation solutions, aiming to reduce the potential for iron-dependent cellular damage attributed to standard histidine buffers. A key comparative study highlights their differing impacts on myocardial function post-transplantation, with N-alpha-acetyl-histidine demonstrating a superior protective effect in the context of a modified histidine-tryptophan-ketoglutarate (HTK) solution. This guide will delve into the experimental data, proposed mechanisms of action, and detailed protocols relevant to the study of these two compounds.
Quantitative Data Comparison
The following table summarizes the key findings from a comparative study on the effects of this compound and N-alpha-acetyl-histidine on myocardial function in a rat heterotopic heart transplantation model.[1] The study utilized modified HTK solutions, with HTK-1 containing L-arginine and N-alpha-acetyl-histidine, and HTK-2 containing the iron chelators deferoxamine and this compound.
| Parameter | Traditional HTK (Control) | HTK-1 (with N-alpha-acetyl-histidine) | HTK-2 (with this compound) |
| Left Ventricular Systolic Pressure (mmHg) | 67 ± 8 | 106 ± 33 | 60 ± 39 |
| dP/dt minimal (mmHg/s) | -871 ± 188 | -1388 ± 627 | -660 ± 446 |
| Energy Charge Potential | No significant difference | No significant difference | No significant difference |
*p < 0.05 compared to the traditional HTK and HTK-2 groups.
Proposed Mechanisms of Action and Signaling Pathways
This compound: Iron Chelation and Mitigation of Oxidative Stress
This compound is a lipophilic, membrane-permeable hydroxamic acid derivative that acts as an iron chelator.[1] During ischemia and reperfusion, the release of intracellular iron can catalyze the formation of highly cytotoxic hydroxyl radicals via the Fenton reaction.[2][3][4] By sequestering intracellular iron, this compound is proposed to inhibit this catalytic activity, thereby reducing the burden of reactive oxygen species (ROS) and subsequent cellular damage. This mechanism is central to protecting cardiomyocytes from apoptosis and necrosis induced by oxidative stress. The reduction in ROS can, in turn, modulate downstream signaling pathways involved in inflammation and cell death. However, in the direct comparative study, the addition of this compound to the preservation solution did not show a beneficial effect on myocardial contractility and relaxation after transplantation.[1]
N-alpha-acetyl-histidine: A Protective Component in Preservation Solutions
N-alpha-acetyl-histidine is a derivative of the amino acid L-histidine.[5][6] In the context of myocardial protection, it has been investigated as a substitute for histidine in cardioplegic solutions like HTK.[1] High concentrations of histidine in preservation solutions have been suggested to contribute to cold-induced cellular injury through mechanisms involving intracellular chelatable iron.[1] By replacing histidine with its acetylated form, the aim is to reduce this iron-dependent damage. The superior performance of the HTK-1 solution containing N-alpha-acetyl-histidine in the comparative study suggests that this modification improves myocardial contractility and relaxation post-transplantation.[1] Furthermore, histidine-containing compounds, in general, are known to possess antioxidant properties, which may contribute to the observed protective effects by scavenging ROS and modulating redox-sensitive signaling pathways.[7][8]
References
- 1. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A Novel Insight Into the Fate of Cardiomyocytes in Ischemia-Reperfusion Injury: From Iron Metabolism to Ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Reperfusion Cardiac Injury: Receptors and the Signaling Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benthamscience.com [benthamscience.com]
- 5. N-acetyl-l-histidine, a Prominent Biomolecule in Brain and Eye of Poikilothermic Vertebrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The natural histidine-containing dipeptide Nalpha-acetylcarnosine as an antioxidant for ophthalmic use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Membrane Permeability of LK-614: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the membrane permeability of the novel iron chelator, LK-614, with established alternatives. The following sections present supporting experimental data, detailed methodologies for key permeability assays, and visualizations of experimental workflows to aid in the comprehensive evaluation of this compound for drug development purposes.
Comparative Analysis of Membrane Permeability
The ability of a drug to permeate cell membranes is a critical determinant of its oral bioavailability and overall efficacy. In the case of iron chelators, efficient passage through the cell membrane is essential to reach intracellular iron deposits. To contextualize the performance of this compound, this guide compares its permeability with three clinically used iron chelators: deferoxamine, deferiprone, and deferasirox.
While direct, head-to-head quantitative data for this compound's apparent permeability coefficient (Papp) is not yet publicly available, existing research on similar iron chelators provides a strong framework for comparison. A study evaluating the Caco-2 permeability of various iron chelators established a clear rank order of permeability: deferiprone and deferasirox demonstrate significantly greater membrane permeability than deferoxamine[1]. This difference is largely attributed to the higher lipophilicity of deferiprone and deferasirox, which facilitates passive diffusion across the lipid bilayer of cell membranes[1].
Based on its characterization as a "membrane-permeable iron chelator," it is anticipated that this compound would exhibit permeability comparable to or greater than that of deferiprone and deferasirox. The following table summarizes the available and inferred permeability data for these compounds.
| Compound | Apparent Permeability Coefficient (Papp) in Caco-2 cells (cm/s) | Permeability Classification |
| This compound | Data not yet available | Expected to be High |
| Deferasirox | ~1.66 x 10⁻⁵ | High |
| Deferiprone | Higher than Deferasirox | High |
| Deferoxamine | Low | Low |
Note: The permeability classification is based on the Caco-2 permeability model, where compounds with a Papp value >10 x 10⁻⁶ cm/s are generally considered to have high permeability.
Experimental Protocols for Membrane Permeability Assessment
To ensure robust and reproducible validation of this compound's membrane permeability, standardized in vitro assays are recommended. The two most common and well-validated methods are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.
Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA model is a high-throughput, cell-free assay that assesses the passive diffusion of a compound across an artificial lipid membrane. It is a valuable tool for initial screening of membrane permeability.
Protocol:
-
Preparation of the Artificial Membrane: A filter plate is coated with a solution of a lipid (e.g., 10% lecithin in dodecane) to form an artificial membrane.
-
Donor and Acceptor Plates: A multi-well plate is used as the donor compartment, and another plate serves as the acceptor compartment. The donor plate contains the test compound (this compound or alternatives) dissolved in a suitable buffer. The acceptor plate contains a buffer solution.
-
Incubation: The filter plate with the artificial membrane is placed on top of the donor plate, and this assembly is then placed into the acceptor plate. The entire "sandwich" is incubated at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
-
Quantification: After incubation, the concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Permeability: The effective permeability (Pe) is calculated using the concentrations in the donor and acceptor wells, the volume of the wells, the area of the membrane, and the incubation time.
Caco-2 Cell Permeability Assay
The Caco-2 assay is a cell-based model that is considered the gold standard for in vitro prediction of human intestinal drug absorption. It utilizes a human colon adenocarcinoma cell line that differentiates into a monolayer of polarized enterocytes, mimicking the intestinal barrier.
Protocol:
-
Cell Culture: Caco-2 cells are seeded onto permeable filter supports in transwell plates and cultured for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and by assessing the permeability of a low-permeability marker, such as lucifer yellow.
-
Transport Experiment (Apical to Basolateral): The test compound (this compound or alternatives) is added to the apical (donor) side of the monolayer, and fresh buffer is added to the basolateral (receiver) side.
-
Sampling: At predetermined time points, samples are taken from the basolateral side and replaced with fresh buffer.
-
Transport Experiment (Basolateral to Apical - for efflux assessment): To assess active efflux, the experiment is also performed in the reverse direction, with the compound added to the basolateral side and samples taken from the apical side.
-
Quantification: The concentration of the compound in the collected samples is quantified by LC-MS/MS.
-
Calculation of Apparent Permeability (Papp): The Papp value is calculated from the rate of appearance of the compound in the receiver chamber, the initial concentration in the donor chamber, and the surface area of the filter. The efflux ratio (Papp B-A / Papp A-B) can also be calculated to determine if the compound is a substrate of efflux transporters.
Visualizing Experimental Workflows and Comparative Logic
To further clarify the experimental processes and the logical framework for comparing this compound, the following diagrams are provided.
Caption: Experimental workflow for validating membrane permeability.
Caption: Comparison of this compound permeability to alternatives.
References
Comparative Analysis of LK-614 in Organ Protection: A Guide for Researchers
An in-depth evaluation of the novel iron chelator LK-614 in the context of organ preservation reveals promising hepatoprotective effects, while its role in cardioprotection warrants further investigation. This guide provides a comparative analysis of this compound against alternative strategies, supported by available experimental data and detailed methodologies, to inform future research and development in organ transplantation.
Overview of this compound
This compound is a novel, membrane-permeable iron chelator designed to mitigate cold storage-induced injury in donor organs, a significant challenge in transplantation medicine. Iron, particularly its intracellular redox-active form, is a known catalyst for the production of reactive oxygen species (ROS), which can lead to significant tissue damage during ischemia and reperfusion. By sequestering free iron, this compound aims to attenuate this oxidative stress and improve post-transplantation organ function.
Protective Effects of this compound: A Multi-Organ System Comparison
Current research on this compound has primarily focused on its application in liver and heart preservation. The following sections summarize the key findings and provide a comparative analysis with other protective agents.
Liver Protection
In a study utilizing an isolated perfused rat liver model, this compound, when added to a modified Histidine-Tryptophan-Ketoglutarate (HTK) solution, demonstrated significant protective effects against cold storage injury.[1] Livers stored in the this compound-containing solution exhibited markedly better function and less cellular damage compared to those stored in the traditional HTK solution.
Key Experimental Data: Liver Protection
| Parameter | Traditional HTK Solution | Modified HTK Solution with this compound | p-value |
| LDH Leakage (U/L) | Higher | Significantly Lower | < 0.05 |
| Bile Secretion (µL/g liver) | Lower | Significantly Higher | < 0.05 |
| Hepatic Microcirculation | Impaired | Better Preserved | Not specified |
| Histomorphology | More Severe Damage | Improved Preservation | Not specified |
Alternative Approaches to Hepatoprotection:
While this compound shows promise, other compounds have also been investigated for their hepatoprotective properties. For instance, kaempferol glycosides, isolated from Carthamus tinctorius L., have been shown to protect against CCl4-induced oxidative liver injury in mice by restoring antioxidant enzyme activity and mitigating histological damage.[2][3] However, it is important to note that these studies investigate a different model of liver injury and are not direct comparisons to this compound in the context of organ preservation.
Myocardial Protection
The role of this compound in protecting the heart during cold storage is less clear, with one study suggesting a potential negative interaction with other components of a modified HTK solution. In a heterotopic rat heart transplantation model, the addition of this compound and another iron chelator, deferoxamine, to a modified HTK solution containing L-arginine and N-alpha-acetyl-l-histidine appeared to diminish the beneficial effects on myocardial contractility and relaxation observed with the modified solution alone.[4]
Key Experimental Data: Myocardial Protection
| Group | Left Ventricular Systolic Pressure (mmHg) | dP/dt minimal (mmHg/s) |
| Traditional HTK | 67 ± 8 | -871 ± 188 |
| HTK-1 (L-arginine + N-alpha-acetyl-l-histidine) | 106 ± 33 | -1388 ± 627 |
| HTK-2 (Deferoxamine + this compound) | 60 ± 39 | -660 ± 446 |
Alternative Approaches to Cardioprotection:
The study that evaluated this compound in myocardial protection also highlighted the beneficial effects of a modified HTK solution with L-arginine and N-alpha-acetyl-l-histidine, suggesting that enhancing nitric oxide availability and buffering capacity can improve myocardial function post-transplantation.[4] Other iron chelators, such as deferoxamine, have been studied for their cardioprotective effects in different experimental models.[4]
Renal and Neuroprotection
To date, there is a lack of publicly available research investigating the protective effects of this compound in the kidney and brain. This represents a significant knowledge gap and an area for future investigation.
Experimental Protocols
The following are summaries of the key experimental methodologies used in the evaluation of this compound.
Isolated Perfused Rat Liver Model[1]
-
Organ Procurement and Storage: Livers from male Wistar rats were flushed and stored at 4°C for 24 hours in one of three solutions: traditional HTK, a modified HTK solution, or a modified HTK solution containing this compound.
-
Reperfusion: Following cold storage, the livers were reperfused for 60 minutes at 37°C with Krebs-Henseleit buffer.
-
Assessment of Liver Function and Injury:
-
Bile Secretion: Measured as an indicator of hepatocellular function.
-
Lactate Dehydrogenase (LDH) Release: Assayed in the perfusate as a marker of cellular injury.
-
Hepatic Microcirculation: Optically evaluated after the addition of trypan blue to the perfusate.
-
Histomorphology: Liver biopsies were taken and evaluated by a pathologist blinded to the experimental conditions.
-
Heterotopic Rat Heart Transplantation Model[4]
-
Donor Heart Procurement and Storage: Donor hearts were arrested with cardioplegia and stored for 1 hour in one of three HTK-based solutions: traditional HTK, HTK-1 (with L-arginine and N-alpha-acetyl-l-histidine), or HTK-2 (with deferoxamine and this compound).
-
Transplantation: The donor hearts were anastomosed to the abdominal aorta and vena cava of recipient rats.
-
Reperfusion and Functional Assessment: After 1 hour of reperfusion, myocardial function was assessed by measuring left ventricular systolic pressure and the maximum and minimum rate of pressure change (dP/dt).
-
Metabolic Assessment: Energy charge potential was also measured.
Visualizing the Mechanisms and Workflows
To better understand the proposed mechanism of this compound and the experimental setup, the following diagrams are provided.
Caption: Proposed mechanism of this compound in preventing reperfusion injury.
Caption: Experimental workflow for the isolated perfused rat liver study.
Conclusion and Future Directions
The available evidence suggests that this compound is a promising agent for the protection of the liver during cold storage for transplantation. Its efficacy in a modified HTK solution highlights the potential of iron chelation as a key strategy to mitigate ischemia-reperfusion injury. However, the conflicting results in myocardial protection underscore the need for further research to understand its interactions with other components of preservation solutions and its optimal formulation for different organ systems.
Future research should focus on:
-
Elucidating the precise mechanisms of this compound's action and its potential interactions with other therapeutic agents.
-
Evaluating the efficacy of this compound in other organ systems, particularly the kidney and brain, which are also susceptible to ischemia-reperfusion injury.
-
Conducting direct comparative studies of this compound against other iron chelators and protective strategies in standardized models of organ preservation.
By addressing these knowledge gaps, the scientific community can better define the clinical utility of this compound and advance the field of organ preservation and transplantation.
References
- 1. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. scilit.com [scilit.com]
- 4. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Validation of LK-614 in Organ Preservation: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of published research findings on LK-614, a novel membrane-permeable iron chelator investigated for its potential to enhance organ preservation solutions. The data and methodologies from key studies are presented to offer an objective overview of its performance, primarily in the context of modified Histidine-Tryptophan-Ketoglutarate (HTK) solutions, such as Custodiol-N or HTK-N.
Mechanism of Action: Iron Chelation in Ischemia-Reperfusion Injury
Cold storage of organs, while standard practice, can lead to cellular injury upon reperfusion. A key driver of this damage is the increase in the cellular pool of chelatable iron, which catalyzes the formation of highly reactive oxygen species (ROS). This compound, as a membrane-permeable iron chelator, is designed to enter the cells and bind this free iron, thereby mitigating the downstream effects of oxidative stress.
Below is a diagram illustrating the proposed mechanism by which this compound helps prevent ischemia-reperfusion injury.
Comparative Experimental Data
The following tables summarize the quantitative findings from studies evaluating this compound in modified HTK solutions for liver and heart preservation.
Table 1: Evaluation of Modified HTK with this compound in Rat Liver Preservation
| Parameter | Traditional HTK | Modified HTK | Modified HTK + this compound |
| LDH Leakage (U/L) | Higher Values | Intermediate | Significantly Lower |
| Bile Secretion (µL/g liver/h) | Lower Values | Intermediate | Significantly Higher |
| Hepatic Microcirculation | Poorer Preservation | Intermediate | Best Preservation |
*p < 0.05 compared to Traditional HTK. Data extracted from a study on isolated perfused rat livers.[1]
Table 2: Evaluation of Custodiol-N (with this compound) in Marginal Rat Liver Grafts
| Parameter | HTK | Custodiol-N (base) | Custodiol-N + 2.5 µM this compound |
| ALT Release | Higher | Significantly Lower | Further Reduced |
| LDH Release | Higher | Significantly Lower | Further Reduced |
| Metabolic Activity (CO2 production) | Lower | No Significant Improvement | Improved |
| Apoptosis (TUNEL test) | Positive Signs | Reduced | Abrogated |
Data from a study using hypothermic machine perfusion of rat livers from non-heart-beating donors.
Table 3: Evaluation of Modified HTK with this compound in Rat Heart Transplantation
| Parameter | Traditional HTK (Control) | HTK-1 (L-arginine + N-alpha-acetyl-l-histidine) | HTK-2 (Deferoxamine + this compound) |
| Left Ventricular Systolic Pressure (mmHg) | 67 ± 8 | 106 ± 33 | 60 ± 39 |
| dP/dt minimal (mmHg/s) | -871 ± 188 | -1388 ± 627 | -660 ± 446 |
*p < 0.05 compared to control. This study suggested that the addition of iron chelators in this specific formulation diminished the beneficial effects seen with other modifications.
Experimental Protocols
Isolated Perfused Rat Liver Model
This model is used to assess liver function and injury in a controlled ex-vivo environment.
Methodology Overview:
-
Animal Model: Male Wistar rats are typically used.
-
Liver Harvesting: Livers are surgically removed.
-
Cold Storage: The harvested livers are stored at 4°C for 24 hours in one of the preservation solutions (e.g., traditional HTK, modified HTK, or modified HTK with this compound).[1]
-
Reperfusion: After cold storage, the livers are reperfused for 60 minutes at 37°C with Krebs-Henseleit buffer.[1]
-
Data Collection:
-
Bile Secretion: Bile production is measured as an indicator of liver function.[1]
-
LDH Release: Lactate dehydrogenase (LDH) leakage into the perfusate is measured as a marker of cellular injury.[1]
-
Microcirculation: Hepatic microcirculation is evaluated optically.[1]
-
Histology: Liver biopsies are taken for histomorphological investigation.[1]
-
Heterotopic Rat Heart Transplantation Model
This in-vivo model is used to evaluate the function of a transplanted heart after a period of cold storage.
Methodology Overview:
-
Animal Model: Syngeneic male Lewis rats are used as donors and recipients.
-
Heart Harvesting and Cardioplegia: Donor hearts are arrested with a cardioplegic solution and stored for 1 hour.
-
Transplantation: The donor heart is transplanted into the abdomen of the recipient rat, with the donor aorta and pulmonary artery anastomosed to the recipient's abdominal aorta and vena cava, respectively.
-
Reperfusion: The heart is reperfused for 1 hour.
-
Functional Assessment: Myocardial function (e.g., left ventricular systolic pressure) and energy charge potential are measured.
Summary and Conclusion
The available research, primarily from related research groups rather than fully independent validation studies, suggests that the addition of the iron chelator this compound to modified HTK solutions can be beneficial for the preservation of rat livers, as evidenced by reduced cellular injury and improved function post-reperfusion. However, the findings in a rat heart transplantation model were less favorable, indicating that the protective effects of this compound may be organ-specific or dependent on the overall composition of the preservation solution. Further independent research is warranted to fully validate these findings and to explore the optimal formulations and applications for this compound in organ preservation.
References
Safety Operating Guide
Essential Guide to the Proper Disposal of LK-614
For Researchers, Scientists, and Drug Development Professionals
This document provides comprehensive guidance on the safe handling and proper disposal of LK-614, a membrane-permeable iron chelator. Adherence to these procedures is critical for ensuring laboratory safety and environmental compliance.
Introduction to this compound
This compound, chemically identified as Benzamide, N-hydroxy-3,4-dimethoxy-N-methyl- (CAS No. 82461-57-2), is an iron chelator used in research, particularly in studies related to cardiovascular disease and organ preservation.[1][2][3][4] Its ability to permeate cell membranes allows it to mitigate cold-induced cellular damage by binding intracellular iron.[1]
Physical and Chemical Properties
| Property | Value (for Benzamide) |
| Appearance | White crystalline solid |
| Molecular Formula | C₁₀H₁₃NO₄ |
| Molecular Weight | 211.21 g/mol |
| Solubility | Soluble in DMSO.[5] Insoluble in water. |
| Stability | Stable under normal laboratory conditions. |
| Storage | Dry, dark, and at 0-4°C for short term (days to weeks) or -20°C for long term (months to years).[5] |
Toxicological Data (Based on Benzamide)
The following table outlines the known hazards associated with benzamide, which should be considered when handling this compound.
| Hazard | Description |
| Acute Toxicity (Oral) | Harmful if swallowed.[6][7] |
| Germ Cell Mutagenicity | Suspected of causing genetic defects.[6][7] |
| Routes of Exposure | Inhalation, ingestion, skin and eye contact. |
| Health Effects | May cause irritation to the skin, eyes, and respiratory tract. |
| First Aid: Ingestion | Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[6][7] |
| First Aid: Skin Contact | Gently wash with plenty of soap and water.[6] |
| First Aid: Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[6] |
| First Aid: Inhalation | Remove person to fresh air and keep comfortable for breathing.[6] |
Personal Protective Equipment (PPE) and Safe Handling
Due to the potential hazards, the following PPE and handling procedures are mandatory when working with this compound:
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile) inspected before use.
-
Eye Protection: Use safety glasses with side shields or chemical safety goggles.
-
Skin and Body Protection: A lab coat must be worn.
-
Respiratory Protection: Use a certified respirator if working with the solid form outside of a fume hood.
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.[6]
Hypothetical Experimental Protocol: Iron Chelation in Cell Culture
The following is a representative protocol for using this compound to study its effects on iron chelation in a cell culture model.
-
Preparation of this compound Stock Solution:
-
Dissolve solid this compound in dimethyl sulfoxide (DMSO) to prepare a 10 mM stock solution.
-
Store the stock solution at -20°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Cell Culture Treatment:
-
Culture cells to the desired confluency in a suitable medium.
-
Dilute the this compound stock solution in the cell culture medium to the final working concentration (e.g., 10-100 µM).
-
Remove the existing medium from the cells and replace it with the this compound-containing medium.
-
Incubate the cells for the desired period (e.g., 24 hours) at 37°C in a humidified incubator.
-
-
Post-Treatment Analysis:
-
After incubation, collect the cell lysate and/or conditioned medium for downstream analysis of iron levels, cell viability, or other relevant markers.
-
Proper Disposal Procedures for this compound
All waste containing this compound, including pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.
Step 1: Waste Segregation and Collection
-
Solid Waste:
-
Collect unused or expired solid this compound in a clearly labeled, sealed container.
-
Place all contaminated materials (e.g., weighing paper, pipette tips, gloves) in a designated, sealed hazardous waste bag or container.
-
-
Liquid Waste:
-
Collect all solutions containing this compound (e.g., unused stock solutions, cell culture medium) in a dedicated, sealed, and chemically compatible (e.g., high-density polyethylene) waste container.
-
Do not mix with other incompatible waste streams.
-
Step 2: Labeling
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name ("Benzamide, N-hydroxy-3,4-dimethoxy-N-methyl-"), and the CAS number ("82461-57-2").
Step 3: Storage
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed except when adding waste.
Step 4: Disposal
-
Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[8]
-
Do not dispose of this compound down the drain or in the regular trash.
Visualizing the Disposal Workflow
Caption: Workflow for the proper disposal of this compound waste.
Summary
The proper handling and disposal of this compound are paramount for maintaining a safe laboratory environment and adhering to regulatory standards. By following these guidelines, researchers can minimize risks and ensure that this valuable research chemical is managed responsibly from acquisition to disposal. Always consult your institution's specific chemical hygiene plan and EHS office for additional guidance.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Evaluation of a modified HTK solution containing the new iron chelator LK 614 in an isolated rat liver perfusion model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Deferoxamine, the newly developed iron chelator this compound and N-alpha-acetyl-histidine in myocardial protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Buy Benzamide, N-hydroxy-3,4-dimethoxy-n-methyl- | 82461-57-2 | >98% [smolecule.com]
- 6. lobachemie.com [lobachemie.com]
- 7. dept.harpercollege.edu [dept.harpercollege.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
Essential Safety and Handling Protocols for Compound LK-614
Disclaimer: The following guidance is a generalized safety protocol for handling a potent, potentially hazardous research chemical, referred to herein as LK-614. As of the date of this document, "this compound" does not correspond to a publicly documented chemical substance. Therefore, this information is for illustrative purposes and must be supplemented by a substance-specific Safety Data Sheet (SDS) and a comprehensive risk assessment before any handling of a new chemical compound.
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals engaged in work with the potent hypothetical compound this compound. The following procedures are designed to ensure the safety of all laboratory personnel and the integrity of the research environment.
Personal Protective Equipment (PPE)
The selection of appropriate Personal Protective Equipment (PPE) is critical when handling potent compounds like this compound.[1][2] The level of PPE required will depend on the specific procedures being performed and the associated risk of exposure.[3] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Glove Specifications | Respiratory Protection | Eye/Face Protection | Lab Coat/Gown |
| Weighing and Aliquoting (Solid) | Double Gloving | Inner: Nitrile, Outer: Chemical-resistant (e.g., Neoprene) | Powder-free air-purifying respirator (PAPR) or N95 with face shield | Safety glasses with side shields and face shield | Disposable, solid-front gown with tight-fitting cuffs |
| Solution Preparation | Double Gloving | Inner: Nitrile, Outer: Chemical-resistant (e.g., Butyl rubber) | Chemical fume hood | Chemical splash goggles | Chemical-resistant apron over lab coat |
| In Vitro/In Vivo Administration | Single or Double Gloving | Nitrile or as determined by risk assessment | As required by risk assessment | Safety glasses or goggles | Standard lab coat |
| Waste Disposal | Double Gloving | Heavy-duty, chemical-resistant gloves (e.g., Viton) | As required by waste stream | Chemical splash goggles and face shield | Chemical-resistant gown or apron |
Safe Handling and Operational Workflow
A systematic approach to handling this compound is essential to minimize the risk of exposure and contamination. The following diagram illustrates the recommended workflow for handling this potent compound.
Caption: Workflow for the safe handling of this compound.
Experimental Protocol: Weighing and Reconstitution of this compound
This protocol outlines the steps for safely weighing and preparing a stock solution of the hypothetical compound this compound.
-
Preparation:
-
Don all required PPE as specified in the table above for "Weighing and Aliquoting (Solid)".
-
Ensure a chemical fume hood or other ventilated balance enclosure is certified and functioning correctly.
-
Prepare all necessary materials, including vials, spatulas, solvent, and waste containers, within the enclosure.
-
-
Weighing:
-
Tare a suitable vial on the analytical balance.
-
Carefully transfer the desired amount of this compound powder to the vial using a dedicated spatula.
-
Close the primary container of this compound immediately after dispensing.
-
Record the final weight.
-
-
Reconstitution:
-
In the chemical fume hood, add the appropriate volume of solvent to the vial containing this compound.
-
Cap the vial securely and mix by vortexing or gentle agitation until the solid is completely dissolved.
-
-
Cleanup:
-
Decontaminate the spatula and any other reusable equipment with an appropriate solvent.
-
Wipe down the work surface of the balance and fume hood.
-
Dispose of all contaminated disposables, including gloves and wipes, in the designated hazardous waste container.
-
Disposal Plan
Proper disposal of this compound and associated waste is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Stream | Container | Labeling | Disposal Procedure |
| Solid this compound | Sealed, labeled, and compatible container | "Hazardous Waste: Solid this compound" with chemical structure and date | Collection by institutional Environmental Health and Safety (EHS) |
| Contaminated Sharps | Puncture-proof sharps container | "Hazardous Waste: Sharps Contaminated with this compound" | Collection by EHS |
| Liquid Waste | Labeled, sealed, and compatible container | "Hazardous Waste: Liquid this compound in [Solvent]" | Collection by EHS |
| Contaminated PPE | Labeled, double-bagged plastic bags | "Hazardous Waste: PPE Contaminated with this compound" | Collection by EHS |
The following decision tree can assist in determining the appropriate disposal pathway for materials potentially contaminated with this compound.
Caption: Decision tree for this compound waste segregation.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
